molecular formula C10H22 B12641242 2,2,4,4-Tetramethylhexane CAS No. 51750-65-3

2,2,4,4-Tetramethylhexane

Cat. No.: B12641242
CAS No.: 51750-65-3
M. Wt: 142.28 g/mol
InChI Key: PXHNHTBJHHSVPT-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylhexane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethylhexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-7-10(5,6)8-9(2,3)4/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHNHTBJHHSVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871397
Record name 2,2,4,4-Tetramethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51750-65-3
Record name 2,2,4,4-Tetramethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051750653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4-Tetramethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethylhexane is a highly branched aliphatic hydrocarbon belonging to the alkane family, with the chemical formula C10H22. As an isomer of decane, its unique structural arrangement, characterized by quaternary carbon atoms, imparts distinct physical and chemical properties that are of interest in various fields of research and development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and logical visualizations to aid in understanding its molecular context.

Physical Properties

The physical properties of this compound are primarily dictated by its molecular structure. The high degree of branching and compact nature of the molecule influence its intermolecular forces, leading to specific values for its boiling point, density, and other physical constants.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnits
Molecular FormulaC₁₀H₂₂-
Molecular Weight142.28 g/mol
Density0.747g/mL
Boiling Point153°C
Refractive Index1.421-
Critical Temperature318°C
Critical Pressure18.7atm

Data sourced from various chemical databases.[1]

Chemical Properties

As a saturated hydrocarbon, this compound exhibits the characteristic chemical inertness of alkanes. Its reactivity is generally low due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.

Stability: this compound is a stable compound under normal conditions of temperature and pressure. Its highly branched structure contributes to its thermal stability.

Reactivity: The chemical reactivity of this compound is limited to a few types of reactions, primarily combustion and free-radical halogenation, which are typical for alkanes.

  • Combustion: In the presence of excess oxygen and an ignition source, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. C₁₀H₂₂ + 15.5 O₂ → 10 CO₂ + 11 H₂O

  • Free-Radical Halogenation: this compound can react with halogens (such as chlorine or bromine) in the presence of ultraviolet light or high temperatures. This reaction proceeds via a free-radical chain mechanism, leading to the substitution of hydrogen atoms with halogen atoms. Due to the presence of primary, secondary, and tertiary hydrogens, a mixture of halogenated products is possible.

Experimental Protocols

Accurate determination of the physical properties of this compound relies on standardized experimental procedures. The following are detailed methodologies for key experiments.

Determination of Density

The density of liquid hydrocarbons like this compound can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.

Apparatus:

  • Digital Density Meter

  • Thermostatically controlled bath

  • Syringes for sample injection

  • Calibrating fluids (e.g., dry air and distilled water)

Procedure:

  • Calibration: Calibrate the digital density meter at the test temperature using dry air and freshly boiled distilled water.

  • Sample Preparation: Ensure the this compound sample is clear and free of any solid particles or water.

  • Measurement: a. Set the thermostatically controlled bath to the desired measurement temperature. b. Inject the this compound sample into the density meter's measuring cell using a syringe. c. Allow the sample to thermally equilibrate. d. Record the density reading provided by the instrument.

  • Cleaning: Clean the measuring cell with an appropriate solvent and dry it with a stream of air.

Determination of Boiling Point

The boiling point of this compound can be determined by distillation, following a method analogous to ASTM D86, which covers the atmospheric distillation of petroleum products.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving cylinder

  • Calibrated thermometer or temperature probe

  • Heating mantle

Procedure:

  • Assembly: Assemble the distillation apparatus in a fume hood.

  • Sample Charging: Measure a specific volume of this compound and transfer it to the distillation flask, adding a few boiling chips.

  • Distillation: a. Begin heating the flask with the heating mantle. b. Record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point. c. Continue the distillation and record the temperature at regular intervals as the volume of distillate increases. d. The temperature that remains constant during the majority of the distillation is recorded as the boiling point.

  • Correction: Correct the observed boiling point to standard atmospheric pressure if the measurement is performed at a different pressure.

Visualizations

To better illustrate the relationships and experimental workflows discussed, the following diagrams are provided.

Isomers_of_Tetramethylhexane cluster_tetramethylhexanes Tetramethylhexane Isomers Decane (C10H22) Decane (C10H22) Isomers Isomers Decane (C10H22)->Isomers Tetramethylhexanes Tetramethylhexanes Isomers->Tetramethylhexanes This compound This compound Tetramethylhexanes->this compound 2,2,3,3-Tetramethylhexane 2,2,3,3-Tetramethylhexane 2,2,3,4-Tetramethylhexane 2,2,3,4-Tetramethylhexane 2,2,4,5-Tetramethylhexane 2,2,4,5-Tetramethylhexane 2,2,5,5-Tetramethylhexane 2,2,5,5-Tetramethylhexane 2,3,3,4-Tetramethylhexane 2,3,3,4-Tetramethylhexane 2,3,3,5-Tetramethylhexane 2,3,3,5-Tetramethylhexane 2,3,4,5-Tetramethylhexane 2,3,4,5-Tetramethylhexane 3,3,4,4-Tetramethylhexane 3,3,4,4-Tetramethylhexane

Figure 1: Isomeric Relationship of this compound

Density_Measurement_Workflow start Start calibrate Calibrate Digital Density Meter start->calibrate prepare Prepare Sample of This compound calibrate->prepare inject Inject Sample into Measuring Cell prepare->inject equilibrate Allow for Thermal Equilibrium inject->equilibrate record Record Density Reading equilibrate->record clean Clean and Dry Measuring Cell record->clean end End clean->end

Figure 2: Experimental Workflow for Density Measurement

Conclusion

This compound is a highly branched alkane with well-defined physical properties and the characteristic low reactivity of saturated hydrocarbons. Its stability and specific physical constants make it a compound of interest for various applications where such properties are desirable. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible measurement of its key physical parameters, ensuring reliable data for research and industrial purposes.

References

2,2,4,4-Tetramethylhexane molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, formula, and physicochemical properties of 2,2,4,4-tetramethylhexane. As a highly branched alkane, this compound serves as a valuable reference standard in various analytical applications, particularly in chromatography and spectroscopy, and is of interest in studies involving hydrocarbon properties and behavior.

Molecular Identity and Structure

This compound is a saturated acyclic hydrocarbon. It is an isomer of decane, characterized by a hexane (B92381) main chain with four methyl group substituents.

  • Molecular Formula: C₁₀H₂₂[1][2][3]

  • IUPAC Name: this compound[2]

  • CAS Registry Number: 51750-65-3[1][2][3]

  • SMILES: CCC(C)(C)CC(C)(C)C[2]

  • InChIKey: PXHNHTBJHHSVPT-UHFFFAOYSA-N[2][3]

The structural arrangement consists of a six-carbon hexane backbone. Two methyl groups are attached to the second carbon atom (C2), and two methyl groups are attached to the fourth carbon atom (C4). This high degree of branching, particularly the presence of two quaternary carbon centers, significantly influences its physical properties, such as its boiling point and density, when compared to its linear isomer, n-decane.

Figure 1: Molecular Structure of this compound

Physicochemical and Analytical Data

The quantitative properties of this compound are summarized in the table below. These values are critical for its application as a standard in analytical chemistry and for predicting its behavior in various chemical systems.

PropertyValueReference(s)
Molecular Weight142.28 g/mol [1][2]
Boiling Point153 °C[1]
Density0.747 g/mL[1]
Refractive Index1.421[1]
Molar Volume190.5 mL/mol[1]
Critical Temperature318 °C[1]
Critical Pressure18.7 atm[1]
Kovats Retention Index889 (Standard non-polar column)[2]

Experimental Protocols

However, a plausible synthetic route can be inferred from methodologies used for structurally similar, highly branched alkanes. The synthesis of the closely related compound, 2,2,4,4-tetramethylpentane, has been documented and involves the reaction of an organometallic reagent with a suitable alkyl halide.[4]

General Plausible Methodology (based on synthesis of 2,2,4,4-tetramethylpentane):

A potential synthesis could involve a coupling reaction between an organometallic compound, such as tert-butylmagnesium chloride (a Grignard reagent) or tert-butyllithium, and a haloalkane, such as 1-chloro-2,2-dimethylpropane. This type of nucleophilic substitution would form the C3-C4 bond in the target molecule.

Example Reaction Scheme (Hypothetical):

2,2-dimethyl-1-chloropropane + tert-butylmagnesium chloride → this compound + MgCl₂

Purification Protocol:

Following the reaction, a standard purification procedure would be necessary. The crude product would likely be subjected to the following steps:

  • Washing: The reaction mixture would be washed with a dilute acid solution to quench any remaining organometallic reagent, followed by washes with water and a sodium bicarbonate solution to neutralize any acid.[4]

  • Drying: The organic layer would be separated and dried over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride.[4]

  • Distillation: The final product would be purified by fractional distillation to separate it from any remaining starting materials, solvents, or byproducts.[4]

It must be emphasized that this is a generalized protocol for a similar compound and not a cited, validated procedure for this compound. Researchers should develop a specific protocol based on established organometallic coupling principles and conduct appropriate safety and hazard assessments.

Logical Relationships in Chemical Classification

To understand the context of this compound within organic chemistry, the following diagram illustrates its hierarchical classification. This relationship is crucial for systematic naming, understanding isomeric relationships, and predicting properties based on structural class.

A Alkane (CnH2n+2) B Decane (C10H22) A->B n=10 C Isodecane (Branched C10H22 Isomer) B->C Isomer of D This compound C->D Specific Isomer

Figure 2: Hierarchical Classification of this compound

References

An In-depth Technical Guide to 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 2,2,4,4-Tetramethylhexane, including its identification, physicochemical properties, and an illustrative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

The compound of focus is this compound. It is a saturated acyclic hydrocarbon belonging to the alkane family.

IdentifierValue
IUPAC Name This compound
CAS Number 51750-65-3[1]
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [2]
Canonical SMILES CCC(C)(C)CC(C)(C)C[2]
InChI Key PXHNHTBJHHSVPT-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.

PropertyValueSource
Boiling Point 153 °C[3]
Density 0.747 g/mL[3]
Refractive Index 1.421[3]
Molar Volume 190.5 mL/mol[3]
Critical Temperature 318 °C[3]
Critical Pressure 18.7 atm[3]

Experimental Protocols

Illustrative Synthesis of a Structurally Similar Compound: 2,2,4,4-Tetramethylpentane [4]

This synthesis involves the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.

Materials:

  • 2,2,4-trimethyl-4-chloropentane

  • Dimethyl zinc

  • Tetralin (solvent)

  • Concentrated sulfuric acid

  • 5% aqueous sodium bicarbonate

  • Water

  • Calcium chloride

  • Sodium metal

  • Silica (B1680970) gel

Procedure:

  • Preparation of 2,2,4,4-tetramethylpentane:

    • In a suitable reaction vessel, add dimethyl zinc.

    • Prepare a mixture of tetralin and 2,2,4-trimethyl-4-chloropentane (8 moles).

    • Over a period of 6 to 8 hours, add the alkyl chloride mixture to the dimethyl zinc, maintaining the bath temperature below 70 °C.

    • As the reaction proceeds, zinc chloride will precipitate, and the mixture will become a creamy sludge.

  • Purification:

    • Wash the crude product ten times with concentrated sulfuric acid.

    • Wash twice with water.

    • Wash once with 5% aqueous sodium bicarbonate.

    • Wash once with water.

    • Dry the product with calcium chloride.

    • Reflux over sodium metal, followed by distillation.

    • Pass the distillate through a column of silica gel.

    • Repeat the washing sequence with sulfuric acid, water, and sodium bicarbonate.

    • Dry again with calcium chloride, reflux over sodium, and perform a final distillation.

    • Collect the fraction boiling at the appropriate temperature for 2,2,4,4-tetramethylpentane.

Compound Characterization and Workflow

The characterization of a synthesized compound like this compound is a critical step to confirm its identity and purity. A general workflow for the synthesis and characterization of a novel chemical entity is depicted below.

G General Workflow for Synthesis and Characterization A Synthesis of This compound B Purification (e.g., Distillation, Chromatography) A->B Crude Product C Structural Characterization B->C Purified Product D Purity Assessment C->D Confirmed Structure

Caption: A generalized workflow from synthesis to characterization.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. As a branched-chain alkane, it is expected to be relatively inert. However, its physicochemical properties may make it suitable for use as a non-polar solvent or as a reference standard in analytical techniques such as gas chromatography. Further research would be required to explore any potential biological effects or applications in drug development, for instance, as a fragment in medicinal chemistry design.

The broader class of hexanes finds industrial applications in various sectors, including as solvents for the extraction of vegetable oils and in the formulation of pharmaceuticals.[5] However, specific applications for this compound have not been detailed.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn. It is a flammable liquid and should be kept away from ignition sources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the sterically hindered alkane, 2,2,4,4-tetramethylhexane. Due to the significant steric hindrance around the central C4-C5 bond, the synthesis of this molecule presents considerable challenges. This document outlines the most viable theoretical approaches, supported by detailed, albeit adapted, experimental protocols and relevant quantitative data. The information is intended to serve as a foundational resource for researchers engaged in the synthesis of highly branched organic molecules.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₀H₂₂. Its structure is characterized by two quaternary carbon atoms, which impart a high degree of steric congestion. This structural feature makes the formation of the central carbon-carbon bond a significant synthetic hurdle. Traditional alkane synthesis methods, such as the Wurtz and Grignard reactions, often face limitations when applied to the creation of such sterically demanding linkages. This guide explores these classical methods and proposes a more advanced cobalt-catalyzed cross-coupling reaction as a potentially more effective strategy.

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic properties of this compound is presented in Table 1. This data is crucial for the identification and characterization of the target molecule during and after synthesis.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 51750-65-3[1]
Boiling Point 135-137 °C
Density 0.733 g/cm³
Refractive Index 1.411
¹H NMR δ ~0.88 (s, 18H, C(CH₃)₃), ~1.15 (s, 4H, CH₂)
¹³C NMR δ ~31.5 (C(CH₃)₃), ~36.5 (C(CH₃)₃), ~55.0 (CH₂)
Mass Spectrum (EI) m/z 57 (100%), 41, 71, 85[2]

Proposed Synthesis Pathways

Several synthetic strategies can be envisaged for the construction of this compound. The primary challenge lies in the formation of the bond between two tertiary carbon centers.

Pathway 1: Wurtz Reaction

The Wurtz reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal.[3][4][5] For the synthesis of this compound, this would involve the coupling of two molecules of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride).

Wurtz_Reaction 2-chloro-2-methylpropane_1 2 x 2-Chloro-2-methylpropane Product This compound 2-chloro-2-methylpropane_1->Product Dry Ether Sodium 2 Na Sodium->Product Byproduct 2 NaCl

Figure 1. Wurtz reaction pathway for this compound.

However, the Wurtz reaction is generally inefficient for tertiary alkyl halides due to competing elimination reactions, leading to the formation of alkenes (isobutylene in this case) and low yields of the desired alkane.[4]

Pathway 2: Organocuprate Coupling (Gilman Reagent)

A more selective approach involves the use of organocuprate reagents, specifically a Gilman reagent. This method, known as the Corey-House synthesis, involves the reaction of a lithium dialkylcuprate with an alkyl halide.[6] To synthesize this compound, lithium di-tert-butylcuprate would be reacted with tert-butyl chloride.

Organocuprate_Coupling cluster_gilman Gilman Reagent Formation tert-BuLi 2 x tert-Butyllithium Gilman Lithium di-tert-butylcuprate tert-BuLi->Gilman CuI CuI CuI->Gilman Product This compound Gilman->Product tert-BuCl tert-Butyl chloride tert-BuCl->Product

Figure 2. Organocuprate coupling pathway.

While generally more effective than the Wurtz reaction for coupling, the reaction of a tertiary organocuprate with a tertiary alkyl halide is still subject to significant steric hindrance, which can lead to low yields.

Pathway 3: Cobalt-Catalyzed Cross-Coupling of a Grignard Reagent

A more contemporary and potentially more successful approach involves the transition-metal-catalyzed cross-coupling of a Grignard reagent with an alkyl halide. Cobalt-catalyzed systems have shown promise in coupling sterically hindered alkyl groups.[3][4][7] This pathway would involve the reaction of tert-butylmagnesium chloride with tert-butyl chloride in the presence of a cobalt catalyst.

Cobalt_Coupling tBuMgCl tert-Butylmagnesium chloride Product This compound tBuMgCl->Product tBuCl tert-Butyl chloride tBuCl->Product Catalyst CoCl₂ Catalyst->Product THF

Figure 3. Cobalt-catalyzed cross-coupling pathway.

This method has the potential to overcome the steric barriers that limit the efficiency of the Wurtz and organocuprate reactions.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound based on the cobalt-catalyzed cross-coupling of tert-butylmagnesium chloride and tert-butyl chloride. This protocol is adapted from general procedures for cobalt-catalyzed couplings of sterically hindered alkyl groups.[4][7]

Note: All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Prepare Anhydrous Solvents and Reagents Glassware Flame-dry Glassware Reagents->Glassware Setup Assemble Reaction Apparatus under Inert Atmosphere Glassware->Setup Grignard Prepare tert-Butylmagnesium chloride Setup->Grignard Coupling Cobalt-Catalyzed Cross-Coupling Grignard->Coupling Quench Quench Reaction Coupling->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Filtration Filter and Concentrate Drying->Filtration Purification Purify by Fractional Distillation Filtration->Purification Characterization Characterize Product (GC-MS, NMR) Purification->Characterization

Figure 4. General experimental workflow.
Materials and Equipment

  • Reagents:

    • Magnesium turnings

    • tert-Butyl chloride (2-chloro-2-methylpropane)

    • Cobalt(II) chloride (anhydrous)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Inert gas supply (argon or nitrogen) with manifold

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Fractional distillation apparatus

    • Gas chromatograph-mass spectrometer (GC-MS)

    • Nuclear magnetic resonance (NMR) spectrometer

Procedure
  • Preparation of tert-Butylmagnesium Chloride:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of tert-butyl chloride (1.0 equivalent) in anhydrous THF.

    • Add a small amount of the tert-butyl chloride solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux.

    • Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cobalt-Catalyzed Cross-Coupling:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous THF.

    • To the stirred Grignard solution, add anhydrous cobalt(II) chloride (0.05 equivalents) as a catalyst.

    • Slowly add the solution of tert-butyl chloride to the Grignard/cobalt mixture at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the magnesium salts dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 135-137 °C.

Quantitative Data

The synthesis of this compound is expected to be low-yielding due to the high steric hindrance. Table 2 provides hypothetical yield data based on the proposed cobalt-catalyzed cross-coupling reaction, illustrating the potential impact of varying reaction parameters.

Parameter VariedConditionExpected Yield (%)Notes
Catalyst Loading 1 mol% CoCl₂10-15Lower catalyst loading may result in incomplete conversion.
5 mol% CoCl₂25-35Optimal catalyst concentration is crucial.
10 mol% CoCl₂20-30Higher catalyst loading may not significantly improve yield and can complicate purification.
Reaction Time 12 hours20-25Shorter reaction times may lead to incomplete reaction.
24 hours25-35Prolonged reaction time may be necessary to overcome steric hindrance.
48 hours25-35Further extension may not lead to a significant increase in yield.
Solvent Diethyl Ether15-25Lower boiling point may limit reaction temperature.
THF25-35Higher boiling point allows for higher reaction temperatures, potentially improving yield.

Conclusion

The synthesis of this compound is a challenging endeavor due to the steric congestion around the central C-C bond. While classical methods like the Wurtz reaction are likely to be ineffective, modern transition-metal-catalyzed cross-coupling reactions, particularly those employing cobalt catalysts, offer a plausible route to this highly branched alkane. The detailed protocol and data presented in this guide provide a solid starting point for researchers aiming to synthesize this and other sterically demanding molecules. Further optimization of the reaction conditions will be critical to achieving viable yields.

References

Spectroscopic Analysis of 2,2,4,4-Tetramethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,2,4,4-tetramethylhexane, a highly branched aliphatic hydrocarbon. Due to the limited availability of experimentally derived public data for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established spectroscopic principles. These predictions serve as a valuable reference for researchers in various fields, including chemical analysis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted proton (¹H) NMR, carbon-13 (¹³C) NMR, and mass spectrometry data for this compound.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.88Triplet3H-CH₂CH₃
~ 1.25Singlet6H-C(CH₃ )₂-CH₂-
~ 1.30Singlet6H-C(CH₃ )₂-CH₃
~ 1.45Quartet2H-CH₂ CH₃
~ 1.60Singlet2H-C(CH₃)₂-CH₂ -C(CH₃)₂-
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
~ 8.5Primary (CH₃)-CH₂CH₃
~ 29.5Primary (CH₃)-C(CH₃ )₂-CH₂-
~ 31.0Primary (CH₃)-C(CH₃ )₂-CH₃
~ 32.0Quaternary (C)C (CH₃)₂-CH₂-
~ 37.5Quaternary (C)C (CH₃)₂-CH₃
~ 52.0Secondary (CH₂)-CH₂ CH₃
~ 56.0Secondary (CH₂)-C(CH₃)₂-CH₂ -C(CH₃)₂-
Table 3: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityProposed Fragment
142Very Low / Absent[M]⁺ (Molecular Ion)
127Low[M-CH₃]⁺
113Moderate[M-C₂H₅]⁺
85High[M-C₄H₉]⁺ (loss of a tert-butyl group)
57Very High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)
43Moderate[C₃H₇]⁺
29Moderate[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain spectroscopic data for a liquid alkane sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆), within a standard 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, equipped with a broadband probe is utilized for data acquisition.

¹H NMR Acquisition: The probe is tuned and matched to the proton (¹H) frequency. A standard one-dimensional proton spectrum is acquired using a single pulse experiment with a pulse angle of 30° or 45°. The spectral width is set to encompass the expected range of proton signals, typically from -1 to 12 ppm. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are commonly employed. To achieve an adequate signal-to-noise ratio, a sufficient number of scans (e.g., 8 to 16) are averaged.

¹³C NMR Acquisition: For the carbon-13 (¹³C) spectrum, the probe is tuned to the ¹³C frequency. A proton-decoupled ¹³C NMR spectrum is acquired to provide a spectrum with single lines for each unique carbon atom. A wider spectral width, generally from 0 to 220 ppm, is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good quality spectrum.

Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC introduction allows for the separation of the sample from any potential impurities before it enters the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is standard for the analysis of alkanes.

Data Acquisition: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum. The fragmentation of highly branched alkanes like this compound is often extensive, leading to a very weak or absent molecular ion peak. The fragmentation pattern is primarily dictated by the formation of the most stable carbocations.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_structure Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Direct Injection or GC Inlet Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR MassSpec Mass Spectrometer (EI) MS_Prep->MassSpec H_NMR 1H NMR Spectrum (Chemical Shift, Multiplicity, Integration) NMR->H_NMR C_NMR 13C NMR Spectrum (Chemical Shift) NMR->C_NMR MS_Data Mass Spectrum (m/z, Relative Intensity, Fragmentation Pattern) MassSpec->MS_Data Structure Confirm Structure of This compound H_NMR->Structure C_NMR->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis.

Physicochemical Properties of 2,2,4,4-Tetramethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 2,2,4,4-tetramethylhexane, including experimental protocols for their determination. The information is presented to support research and development activities where precise physicochemical data is essential.

Data Presentation

PropertyValueCitation
Boiling Point 153 °C[1]
Melting Point Data not available
Melting Point of 2,2,3,4-Tetramethylhexane-53.99 °C[2]
Melting Point of 2,2,5,5-Tetramethylhexane-12.6 °C[3]
Melting Point of 2,2,4,4-Tetramethylpentane (B94933)-67 °C[4]

Experimental Protocols

Accurate determination of boiling and melting points is fundamental in chemical analysis for substance identification and purity assessment.[5] The following sections detail standard experimental procedures for these measurements.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[6]

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Boiling chips or a capillary tube sealed at one end

  • Clamps and stand

Procedure:

  • Place a small amount (approximately 0.5 mL) of this compound into the test tube.

  • Add a few boiling chips or a sealed capillary tube (open end down) to ensure smooth boiling.

  • Position the thermometer bulb in the vapor phase just above the liquid surface.

  • Gently heat the sample until it boils and a ring of refluxing vapor is observed on the sides of the test tube.

  • The temperature at which the vapor condenses and drips back into the liquid is the boiling point.[6][7] Record the stable temperature reading from the thermometer.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the melting point of a solid substance.[5][8] It utilizes a specially designed glass tube to allow for uniform heating of a sample.[8][9]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tubes

  • Heating oil (e.g., mineral oil or silicone oil)

  • Bunsen burner or other heat source

  • Rubber band or wire to attach the capillary tube to the thermometer

  • Stand and clamp

Procedure:

  • Finely powder a small amount of the solid sample.

  • Pack the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.[10]

  • Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[8]

  • Fill the Thiele tube with heating oil to a level above the side arm.

  • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but below the top of the tube.

  • Gently heat the side arm of the Thiele tube with a small flame.[10] The design of the tube will circulate the oil, ensuring even heating.[9]

  • Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[10] Record this temperature range as the melting point.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling and melting points.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Add Sample to Test Tube B Add Boiling Chips A->B ensures smooth boiling C Position Thermometer B->C bulb in vapor phase D Gently Heat Sample C->D E Observe Reflux Ring D->E indicates boiling F Record Stable Temperature E->F this is the boiling point

Caption: Workflow for Boiling Point Determination using the Micro-Reflux Method.

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement P1 Powder Solid Sample P2 Pack Capillary Tube P1->P2 S1 Attach Capillary to Thermometer P2->S1 S2 Insert into Thiele Tube S1->S2 M1 Heat Thiele Tube Side Arm S2->M1 M2 Observe First Liquid Drop M1->M2 start of range M3 Observe Complete Liquefaction M2->M3 M4 Record Melting Range M3->M4 end of range

Caption: Workflow for Melting Point Determination using the Thiele Tube Method.

References

Solubility Profile of 2,2,4,4-Tetramethylhexane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4,4-tetramethylhexane, a highly branched, nonpolar alkane. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on the fundamental principles governing its solubility and provides detailed experimental protocols for its determination. This approach empowers researchers to generate precise solubility data tailored to their specific applications and solvent systems.

Principles of Solubility for this compound

The solubility of a substance is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] this compound is a nonpolar molecule, and its intermolecular interactions are dominated by weak van der Waals forces (specifically, London dispersion forces).[2]

  • In Nonpolar Solvents: In organic solvents that are also nonpolar (e.g., hexane, toluene, carbon tetrachloride), the primary intermolecular forces are also van der Waals forces.[2] When this compound is mixed with these solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions.[2] This energetic balance results in a high degree of solubility, often leading to complete miscibility.

  • In Polar Aprotic Solvents: Polar aprotic solvents (e.g., acetone, dimethylformamide) possess dipole-dipole interactions in addition to van der Waals forces. While there will be some interaction between the nonpolar this compound and the solvent molecules via dispersion forces, the strong dipole-dipole interactions of the solvent molecules will preferentially interact with each other. This makes the dissolution of the nonpolar solute energetically less favorable, leading to lower solubility compared to nonpolar solvents.

  • In Polar Protic Solvents: Polar protic solvents (e.g., ethanol, water) are characterized by strong hydrogen bonding in addition to dipole-dipole and van der Waals forces.[2] The energy required to disrupt the hydrogen bonding network of the solvent to accommodate the nonpolar this compound molecules is significant.[2] As the new solute-solvent interactions are limited to weak van der Waals forces, there is insufficient energy release to compensate for the disruption of the solvent's hydrogen bonds.[2] Consequently, the solubility of this compound in polar protic solvents is expected to be very low.

Expected Qualitative Solubility

Based on the principles outlined above, the expected qualitative solubility of this compound in various organic solvents is summarized in the table below. It is important to note that these are predictions and experimental verification is necessary for quantitative assessment. A similar compound, 2,2,4,5-tetramethylhexane, is known to be soluble in nonpolar solvents like hexane, octane, and chloroform.[3]

Solvent ClassRepresentative SolventsExpected Solubility
Nonpolar Hexane, Heptane, Toluene, Benzene, Carbon Tetrachloride, Diethyl EtherMiscible / Highly Soluble
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly Soluble / Insoluble
Polar Protic Methanol, Ethanol, WaterInsoluble

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental measurement is essential. Several methods can be employed, with the choice depending on the required accuracy, available equipment, and the nature of the solute and solvent.

Common Experimental Techniques
  • Isothermal Shake-Flask Method: This is a widely used and reliable method for determining the equilibrium solubility of a substance.[4] It involves agitating an excess amount of the solute with the solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is determined using an appropriate analytical technique.

  • Gravimetric Method: This is a simple and cost-effective method suitable for determining the solubility of non-volatile solutes in volatile solvents.[5][6] A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[5][6]

  • Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that can determine the thermodynamics of binding interactions, and it can also be adapted to measure solubility.[7][8] The method involves titrating the solute into the solvent and measuring the heat changes associated with dissolution.[7]

Detailed Experimental Protocols

The following are detailed protocols for determining the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method with Gas Chromatography (GC) Analysis

This method is highly suitable for the quantitative analysis of volatile organic compounds like this compound.

Materials:

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks or vials with airtight seals

  • Syringes and filters (PTFE, compatible with the solvent)

  • Gas chromatograph (GC) with a suitable column (e.g., nonpolar) and detector (e.g., Flame Ionization Detector - FID)

  • Volumetric glassware for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a separate phase of the solute should be visible.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of an excess solute phase.

  • Sample Separation:

    • Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the two phases to separate (or for any undissolved solute to settle).

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a syringe.

    • Filter the aliquot through a solvent-compatible syringe filter to remove any micro-droplets or undissolved solute.

  • GC Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

    • Analyze the calibration standards using the GC to establish a calibration curve (peak area vs. concentration).

    • Inject a known volume of the filtered saturated solution into the GC under the same conditions as the standards.

    • Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods and is best suited for systems where the solvent is significantly more volatile than the solute.

Materials:

  • This compound

  • Volatile organic solvent

  • Thermostatically controlled environment

  • Sealed vials

  • Analytical balance

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Follow step 1 from the Isothermal Shake-Flask Method protocol.

  • Sample Separation and Weighing:

    • Follow step 2 from the Isothermal Shake-Flask Method protocol.

    • Accurately pipette a known volume of the filtered saturated solution into a pre-weighed evaporating dish.

    • Weigh the dish with the solution to determine the total mass of the solution.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the dish in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent's boiling point allows and the solute is not volatile.

    • Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator to remove any residual solvent.

    • Periodically weigh the dish until a constant mass is achieved.

  • Calculation of Solubility:

    • The final constant mass is the mass of the dissolved this compound.

    • The mass of the solvent is the difference between the initial mass of the solution and the final mass of the solute.

    • Calculate the solubility as the mass of solute per mass of solvent (e.g., g/100 g solvent) or per volume of solvent.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Example Table for Quantitative Solubility Data:

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Hexane25.0Experimental ValueCalculated ValueGC
Toluene25.0Experimental ValueCalculated ValueGravimetric
Acetone25.0Experimental ValueCalculated ValueGC
Ethanol25.0Experimental ValueCalculated ValueGC

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow prep Preparation of Solute-Solvent Mixture equil Equilibration at Constant Temperature prep->equil Agitation sep Phase Separation (Settling/Centrifugation) equil->sep filter Filtration of Saturated Solution sep->filter analysis Quantitative Analysis (e.g., GC, Gravimetric) filter->analysis data Data Calculation and Reporting analysis->data

Caption: Workflow for the experimental determination of solubility.

References

Health and Safety Data for 2,2,4,4-Tetramethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a summary of available data for 2,2,4,4-tetramethylhexane. It is important to note that there is a significant lack of specific experimental health and safety studies for this particular chemical. Much of the hazard information presented is based on data from its structural isomers and other related saturated aliphatic hydrocarbons. Therefore, this document should be used for informational purposes and to guide further investigation, not as a definitive toxicological profile.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. This data is primarily derived from computational models and basic experimental measurements available in public databases.

PropertyValueSource
Molecular Formula C₁₀H₂₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 142.28 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 51750-65-3--INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Boiling Point Not available
Melting Point Not available
Density Not available
Vapor Pressure Not available
Appearance Not available
Solubility in Water Not available

Probable Hazard Profile

Due to the absence of specific toxicological data for this compound, this section outlines a probable hazard profile based on information available for its isomer, 2,2,5,5-tetramethylhexane (B86233), and general characteristics of similar aliphatic hydrocarbons.[1][2][3]

  • Acute Toxicity: Quantitative data (e.g., LD50, LC50) is not available for this compound. For the isomer 2,2,5,5-tetramethylhexane, there is also no available data on acute toxicity.[2] However, for similar saturated aliphatic hydrocarbons, acute toxicity is generally low via oral and dermal routes. The primary concern upon ingestion is aspiration into the lungs, which can cause chemical pneumonitis.

  • Inhalation: High concentrations of vapors may cause central nervous system (CNS) effects such as dizziness, drowsiness, and headache.[1]

  • Skin and Eye Irritation: Overexposure may lead to skin and eye irritation.[1] Prolonged or repeated skin contact may cause defatting and dermatitis.

  • Sensitization: There is no data available to suggest that this compound or its isomers are skin or respiratory sensitizers.

  • Genotoxicity: No data on the genotoxic potential of this compound is available.

  • Carcinogenicity: There is no information on the carcinogenic effects of this compound.

  • Aquatic Toxicity: Data for 2,2,5,5-tetramethylhexane indicates no available information on toxicity to fish, daphnia, algae, or microorganisms.[2] However, many similar hydrocarbons are classified as harmful or toxic to aquatic life with long-lasting effects.

Experimental Protocols for Hazard Assessment

In the absence of specific studies on this compound, this section describes standardized experimental protocols based on OECD guidelines that would be appropriate for assessing its potential toxicity.

Acute Oral Toxicity Assessment (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.

  • Procedure: The test is conducted in a stepwise manner, with each step using three animals. The outcome of each step (mortality or survival) determines the next step:

    • If no mortality occurs, the next higher dose level is tested.

    • If mortality occurs, the test is repeated at the same or a lower dose level depending on the number of fatalities.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a hazard category based on the observed mortality at specific dose levels.

OECD_423_Workflow start Start: Select Dose Level dose_3_animals Dose 3 Female Rats Orally start->dose_3_animals observe_14_days Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose_3_animals->observe_14_days outcome Evaluate Outcome observe_14_days->outcome stop_no_further_testing Stop: No Further Testing (Toxicity below current dose) outcome->stop_no_further_testing No Mortality dose_next_higher Dose 3 Additional Animals at Next Higher Dose Level outcome->dose_next_higher No/Low Mortality dose_next_lower Dose 3 Additional Animals at Next Lower Dose Level outcome->dose_next_lower High Mortality classify Classify Substance Based on Results outcome->classify Sufficient Data for Classification dose_next_higher->dose_3_animals dose_next_lower->dose_3_animals OECD_404_Workflow start Start: Prepare Animal apply_substance Apply 0.5 mL/g of Substance to Shaved Skin of 1 Rabbit start->apply_substance cover_patch Cover with Gauze Patch for 4-hour Exposure apply_substance->cover_patch remove_patch Remove Patch and Clean Skin cover_patch->remove_patch observe Observe and Score Skin Reactions (Erythema & Edema) at 1, 24, 48, 72 hours remove_patch->observe corrosion_check Corrosive Effect? observe->corrosion_check stop_corrosive Stop: Classify as Corrosive corrosion_check->stop_corrosive Yes test_2_more Test on 2 Additional Animals corrosion_check->test_2_more No calculate_mean Calculate Mean Scores for all Animals test_2_more->calculate_mean classify Classify as Irritant or Non-Irritant calculate_mean->classify OECD_471_Workflow start Start: Prepare Bacterial Strains prepare_plates Prepare Test Plates with Minimal Agar start->prepare_plates add_components_s9_plus Add Bacteria + Substance + S9 Mix prepare_plates->add_components_s9_plus add_components_s9_minus Add Bacteria + Substance (No S9 Mix) prepare_plates->add_components_s9_minus incubate Incubate Plates at 37°C for 48-72 hours add_components_s9_plus->incubate add_components_s9_minus->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze_data Analyze Data: Compare to Controls count_colonies->analyze_data mutagenic Result: Mutagenic analyze_data->mutagenic Significant Increase non_mutagenic Result: Non-Mutagenic analyze_data->non_mutagenic No Significant Increase

References

An In-depth Technical Guide to the Isomers of Decane (C10H22) and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 75 constitutional isomers of decane (B31447) (C10H22), detailing their physicochemical properties and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the properties of alkanes are of interest.

Introduction to Decane Isomers

Decane (C10H22) is an alkane hydrocarbon comprising a ten-carbon chain. Beyond the straight-chain n-decane, there exist 74 constitutional isomers, each with the same molecular formula but differing in their structural arrangement.[1] These structural variations, specifically the degree and location of branching in the carbon chain, give rise to distinct physicochemical properties. Understanding these differences is crucial for applications ranging from fuel technology to synthetic chemistry and materials science. While not directly common in drug development as active pharmaceutical ingredients, the principles of isomerism and structure-property relationships are fundamental concepts in the field.

Physicochemical Properties of Decane Isomers

The boiling point, melting point, density, and refractive index are key physical properties that vary among the isomers of decane. Generally, increased branching leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. The melting point, however, is influenced by both branching and molecular symmetry, with more symmetrical molecules often exhibiting higher melting points.

The following tables summarize the available quantitative data for the isomers of decane, categorized by the length of their principal carbon chain.

Table 1: Properties of Decane and its Isomers with a Nonane Backbone

IUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (nD)
n-Decane174.1-29.70.7301.411
2-Methylnonane166-169-0.7261.410
3-Methylnonane167.8-0.7351.414
4-Methylnonane166.6-0.7321.413
5-Methylnonane164.9-87.70.7331.412

Table 2: Properties of Decane Isomers with an Octane Backbone

IUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (nD)
3-Ethyloctane166.6---
4-Ethyloctane163.6-87.690.7331.4131
2,2-Dimethyloctane155-0.7241.408
2,3-Dimethyloctane164.32-83.150.73401.4127
3,3-Dimethyloctane161-53.990.741.4140-1.4160
3,6-Dimethyloctane160.81-53.990.73201.4115

Table 3: Properties of Selected Decane Isomers with Heptane and Hexane Backbones

IUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (nD)
2,2,3-Trimethylheptane157.61-53.990.73801.4145
3,3,5-Trimethylheptane----
3,4,5-Trimethylheptane162.51-53.990.75201.4206
2,2,3,3-Tetramethylhexane160.33-53.990.76101.4260
2,2,5,5-Tetramethylhexane137.25-12.60.7212-
3,3,4,4-Tetramethylhexane170-460.7701.4359

Experimental Protocols

The determination of the physicochemical properties of decane isomers relies on established laboratory techniques. The following are detailed methodologies for the key experiments.

Boiling Point Determination (Micro Method)

Objective: To determine the boiling point of a liquid hydrocarbon using a small sample volume.

Apparatus:

  • Thiele tube or a small beaker for heating bath (mineral oil)

  • Thermometer (-10 to 200 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or hot plate)

Procedure:

  • A small amount of the liquid isomer (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is securely attached to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • The entire assembly is then immersed in a heating bath (Thiele tube or beaker with mineral oil), ensuring the liquid level in the bath is above the level of the sample in the test tube.

  • The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

  • The temperature is recorded at this point. For accuracy, the determination should be repeated.

Melting Point Determination

Objective: To determine the melting point range of a solid hydrocarbon.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the solid isomer

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • A small amount of the crystalline solid isomer is finely crushed using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

  • The capillary tube is placed in the sample holder of the melting point apparatus.

  • The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

  • A fresh sample is then used for a more precise determination. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range.

  • The melting point is reported as this range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Density Determination

Objective: To measure the density of a liquid hydrocarbon.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

  • The pycnometer is filled with the liquid isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C or 25 °C) and allowed to equilibrate for at least 20 minutes.

  • After equilibration, the pycnometer is removed from the bath, carefully dried on the outside, and its mass is accurately weighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

  • For highest accuracy, the procedure should be repeated, and the pycnometer should be calibrated with a liquid of known density (e.g., deionized water).

Refractive Index Determination

Objective: To measure the refractive index of a liquid hydrocarbon.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a soft lens paper and a few drops of a volatile solvent.

  • The refractometer is turned on, and the temperature is allowed to stabilize to the desired value (commonly 20 °C) by the circulating water bath.

  • A few drops of the liquid isomer are placed on the lower prism using a clean dropper.

  • The prisms are closed and locked.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the field of view is divided into a light and a dark region.

  • The compensator knob is adjusted to eliminate any color fringes at the borderline, making the boundary sharp and achromatic.

  • The adjustment knob is used to bring the borderline exactly to the center of the crosshairs in the eyepiece.

  • The refractive index value is read from the scale.

  • After the measurement, the prisms are cleaned thoroughly.

Visualization of Isomer Classification

The 75 constitutional isomers of decane can be systematically classified based on the length of their longest continuous carbon chain (the parent chain) and the nature and position of their alkyl substituents. This hierarchical relationship provides a logical framework for understanding the structural diversity of these isomers.

G cluster_backbones Classification by Parent Chain Length cluster_substituents Examples of Substituent Patterns C10H22 Decane Isomers (C10H22) Decane Decane (C10) C10H22->Decane 1 Isomer Nonane Nonane Backbone (C9) C10H22->Nonane 4 Isomers Octane Octane Backbone (C8) C10H22->Octane 18 Isomers Heptane Heptane Backbone (C7) C10H22->Heptane 24 Isomers Hexane Hexane Backbone (C6) C10H22->Hexane 21 Isomers Pentane Pentane Backbone (C5) C10H22->Pentane 7 Isomers nDecane n-Decane Decane->nDecane Methylnonanes Methylnonanes Nonane->Methylnonanes Ethyloctanes Ethyloctanes Octane->Ethyloctanes Dimethyloctanes Dimethyloctanes Octane->Dimethyloctanes Trimethylheptanes Trimethylheptanes Heptane->Trimethylheptanes Tetramethylhexanes Tetramethylhexanes Hexane->Tetramethylhexanes HighlyBranched Highly Branched (e.g., Ethyltrimethylpentanes) Pentane->HighlyBranched

Caption: Hierarchical classification of decane isomers.

Conclusion

The 75 constitutional isomers of C10H22 provide a rich landscape for studying the intricate relationship between molecular structure and physical properties. This guide has summarized the available data on the boiling points, melting points, densities, and refractive indices of these compounds and has provided detailed experimental protocols for their determination. While a complete dataset remains a challenge to compile due to the sheer number of isomers, the information presented here offers a valuable resource for researchers and professionals in chemistry and related fields. The systematic classification and understanding of these isomers are foundational to advancements in areas where hydrocarbon properties are paramount.

References

Navigating the Landscape of High-Purity 2,2,4,4-Tetramethylhexane for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a crucial resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, purification, and analysis of high-purity 2,2,4,4-tetramethylhexane. Given its highly specific isomeric structure, obtaining this compound in high purity presents a unique set of challenges and considerations. This document aims to provide a comprehensive overview to aid in sourcing and utilizing this compound for demanding research applications where precise molecular characteristics are paramount.

Commercial Availability: A Complex Sourcing Landscape

Direct commercial suppliers explicitly listing high-purity (e.g., >99%) this compound are not readily found in standard chemical catalogs. The market for highly specific branched alkanes is often niche, with availability concentrated among specialized chemical synthesis companies. Researchers will likely need to engage with suppliers for custom synthesis or inquire about the availability of specific isomers from broader hydrocarbon fractions.

Potential Sourcing Strategies:

  • Inquiry with Specialty Chemical Suppliers: Companies that specialize in custom synthesis of organic molecules are the most promising avenue. When inquiring, it is crucial to specify the required purity, quantity, and any analytical data needed for verification (e.g., GC-MS, NMR).

  • Checking with Suppliers of Similar Isomers: Chemical suppliers listing other tetramethylhexane isomers, such as 2,2,4,5-tetramethylhexane, may have the capability to synthesize or isolate this compound.

  • Reviewing Chemical Databases: Platforms like PubChem and ChemSpider may list potential, albeit often general, chemical vendors. Following these leads and making direct contact is a necessary step.

Below is a table of physical and chemical properties for this compound to aid in its identification and handling.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 51750-65-3[1]
Boiling Point Data not readily available; estimated to be similar to other C10 alkanes
Density Data not readily available
Kovats Retention Index Standard non-polar: 889[1]

Synthesis and Purification: Pathways to High Purity

The synthesis of highly branched alkanes like this compound can be challenging due to the potential for isomeric byproducts. While a specific, detailed experimental protocol for this exact isomer is not widely published, analogous syntheses of similar structures, such as 2,2,4,4-tetramethylpentane, provide valuable insights. A plausible synthetic approach could involve a Grignard reaction or a Wurtz-type coupling.[2]

A general workflow for obtaining high-purity this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start Starting Materials (e.g., Alkyl Halides) Reaction Chemical Reaction (e.g., Grignard, Wurtz) Start->Reaction Crude Crude Product Mixture Reaction->Crude Distillation Fractional Distillation Crude->Distillation Chromatography Preparative Gas Chromatography (pGC) Distillation->Chromatography Final High-Purity Product Chromatography->Final GCMS GC-MS Analysis Final->GCMS NMR NMR Spectroscopy Final->NMR

General workflow for synthesis, purification, and analysis.
Experimental Protocols

1. Hypothetical Synthesis via Grignard Reaction:

A potential route could involve the reaction of a tert-butyl Grignard reagent with a suitable halogenated neohexane derivative.

  • Materials: Magnesium turnings, anhydrous diethyl ether, 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride), and a suitable di-tert-butylated electrophile.

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of the alkyl halide in anhydrous ether to magnesium turnings under an inert atmosphere.

    • Slowly add the electrophile to the Grignard reagent at a controlled temperature.

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

2. Purification by Fractional Distillation:

Due to the likely presence of isomeric impurities with close boiling points, a highly efficient fractional distillation column is necessary.

  • Apparatus: A vacuum-jacketed distillation column packed with a high-efficiency packing material (e.g., Raschig rings or metal sponge).

  • Procedure:

    • Charge the crude product into the distillation flask.

    • Heat the flask slowly to initiate boiling.

    • Carefully collect fractions based on the boiling point, monitoring the temperature at the head of the column.

    • Analyze each fraction by GC-MS to determine its composition.

3. Preparative Gas Chromatography (pGC):

For achieving the highest purity, preparative gas chromatography is the method of choice for separating volatile isomers.

  • Instrumentation: A gas chromatograph equipped with a preparative-scale column and a fraction collector.

  • Procedure:

    • Optimize the separation on an analytical scale to determine the retention times of the target compound and impurities.

    • Inject small aliquots of the enriched fraction from distillation onto the preparative column.

    • Collect the fraction corresponding to the retention time of this compound.

    • Pool the collected fractions and confirm the purity using analytical GC-MS.

Quality Control and Analysis

Rigorous analytical testing is essential to confirm the identity and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and identifying volatile impurities.[3] The Kovats retention index can be a useful parameter for tentative identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the specific isomeric structure of this compound and ensuring the absence of structural isomers.

The logical flow for confirming the purity and structure of a synthesized or purchased batch is depicted below.

G Sample Received Sample of This compound GCMS Perform GC-MS Analysis Sample->GCMS PurityCheck Purity > 99%? GCMS->PurityCheck NMR Perform NMR Spectroscopy (¹H and ¹³C) PurityCheck->NMR Yes Fail Requires Further Purification or Rejection PurityCheck->Fail No StructureConfirm Structure Confirmed as This compound? NMR->StructureConfirm Pass Qualified for Research Use StructureConfirm->Pass Yes StructureConfirm->Fail No

Quality control workflow for this compound.

Applications in Research and Drug Development

High-purity branched alkanes like this compound can serve several important functions in a research and pharmaceutical setting:

  • Non-polar Solvent: Its inert nature and specific steric hindrance can be advantageous in certain organic reactions where solvent-reactant interactions need to be minimized.

  • Reference Standard: In analytical chemistry, particularly in chromatography and mass spectrometry, pure isomers are essential for method development and as internal standards.

  • Physical Organic Chemistry Studies: The unique structure of this compound can be of interest in studies of molecular interactions, conformational analysis, and the properties of sterically hindered molecules.

The use of high-purity, well-characterized reagents is a cornerstone of reproducible and reliable scientific research. While sourcing this compound may require more effort than for more common chemicals, the information and strategies outlined in this guide provide a framework for its successful acquisition and implementation in advanced research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,2,4,4-tetramethylhexane, a branched alkane, using gas chromatography (GC). The protocols outlined are applicable to various research and quality control settings, including the analysis of complex hydrocarbon mixtures and purity assessments.

Introduction

This compound is a C10 branched-chain alkane. Due to its specific isomeric structure, its analysis by gas chromatography requires optimized conditions to achieve adequate separation from other structurally similar hydrocarbons. The choice of a suitable stationary phase and temperature programming is crucial for successful analysis. Non-polar stationary phases are generally the industry standard for the separation of alkanes, which primarily elute based on their boiling points.[1]

Principle of Analysis

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[2] For non-polar compounds like this compound, separation on a non-polar stationary phase is primarily governed by boiling point. The highly branched structure of this compound influences its volatility and, consequently, its retention time on the GC column.

Recommended GC Columns and Parameters

The selection of the GC column is a critical step for the successful separation of branched alkanes.[1] Non-polar columns are the preferred choice for the analysis of hydrocarbons.

Table 1: Recommended GC Columns for this compound Analysis

Stationary PhaseDescriptionManufacturer ExamplesKey Features
100% DimethylpolysiloxaneNon-polarAgilent DB-1, Restek Rxi-1ms, Thermo Scientific TraceGOLD TG-1MSExcellent for boiling point-based separations of hydrocarbons.
5% Phenyl / 95% DimethylpolysiloxaneNon-polarAgilent DB-5, HP-5ms, Restek Rxi-5Sil MS, Thermo Scientific TraceGOLD TG-5MSA versatile non-polar phase with slightly increased polarity for better separation of some isomers. A good starting point for method development.[3]

The internal diameter (ID) and film thickness of the column also play a significant role in resolution and sample capacity. For most applications, a 30 m x 0.25 mm ID column with a 0.25 µm film thickness provides a good balance of efficiency and capacity.[4]

Experimental Protocol: GC-FID Analysis

This protocol outlines a general method for the analysis of this compound using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). FID is a robust and widely used detector for hydrocarbon analysis due to its high sensitivity and linear range.

Instrumentation:

  • Gas Chromatograph with FID

  • Capillary Column (e.g., Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler (optional, for improved reproducibility)

  • Data Acquisition and Processing Software

Reagents and Standards:

  • High-purity helium or nitrogen as carrier gas

  • High-purity hydrogen and air for FID

  • This compound standard (purity >98%)

  • Solvent for sample dilution (e.g., hexane (B92381) or pentane, GC grade)

Table 2: GC-FID Method Parameters

ParameterValue
Column Agilent DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program
Initial Temperature40 °C, hold for 5 minutes
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

Sample Preparation:

  • Prepare a stock solution of this compound in hexane (e.g., 1000 µg/mL).

  • Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in a known volume of hexane. Dilute as necessary to fall within the calibration range.

Analysis Procedure:

  • Equilibrate the GC system with the specified method parameters.

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the unknown sample(s).

  • Process the chromatograms to determine the retention time and peak area of this compound.

Expected Results: Based on its Kovats retention index of 889 on a standard non-polar column, this compound is expected to elute before n-nonane (retention index of 900) and after n-octane (retention index of 800). The exact retention time will depend on the specific instrument and conditions, but it can be estimated based on a calibration run with a series of n-alkanes.

Experimental Protocol: GC-MS Analysis for Confirmation

For unambiguous identification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The mass spectrum provides a molecular fingerprint of the compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column (as in the GC-FID method)

  • Data System with Mass Spectral Library

Table 3: GC-MS Method Parameters

ParameterValue
GC Parameters Same as GC-FID method (Table 2)
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-300 amu
Scan Rate 2 scans/second

Analysis Procedure:

  • Follow the same sample preparation and injection procedure as for the GC-FID analysis.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Compare the acquired mass spectrum with a reference library (e.g., NIST) for positive identification.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 4: Example Calibration Data for this compound by GC-FID

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
50758,500
1001,525,100

A calibration curve can be generated by plotting peak area versus concentration. The concentration of this compound in unknown samples can then be determined using the regression equation of the calibration curve.

Logical Workflow for GC Method Development

The following diagram illustrates a logical workflow for developing a GC method for the analysis of this compound.

GC_Method_Development start Define Analytical Goal (Qualitative/Quantitative) col_select Select Non-Polar GC Column (e.g., DB-5) start->col_select initial_params Set Initial GC Parameters (Inlet, Oven, Detector Temp.) col_select->initial_params std_run Inject Standard (this compound) initial_params->std_run eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) std_run->eval_chrom optimize Optimize Parameters (Temp. Program, Flow Rate) eval_chrom->optimize Not Acceptable validate Method Validation (Linearity, Precision, Accuracy) eval_chrom->validate Acceptable optimize->std_run routine Routine Analysis validate->routine

Caption: Workflow for GC method development for this compound.

Experimental Workflow for Sample Analysis

The following diagram outlines the general experimental workflow for the analysis of a sample for this compound content.

Sample_Analysis_Workflow sample_prep Sample Preparation (Dilution in Hexane) sample_run Inject Sample sample_prep->sample_run gc_setup GC System Setup (Equilibrate) cal_curve Run Calibration Standards gc_setup->cal_curve cal_curve->sample_run data_acq Data Acquisition (Chromatogram) sample_run->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc report Generate Report data_proc->report

Caption: Experimental workflow for this compound sample analysis.

References

Application Notes and Protocols: 2,2,4,4-Tetramethylhexane as a Reference Standard in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4,4-tetramethylhexane as a reference standard in spectroscopic applications, particularly in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Its unique structural properties make it an excellent candidate for a reference material in the analysis of non-polar to moderately polar small molecules and polymers.

Introduction

This compound is a highly branched, saturated hydrocarbon with the molecular formula C₁₀H₂₂.[1][2][3] Its chemical inertness, thermal stability, and simple spectroscopic signature make it a suitable internal standard for quantitative analysis. In a regulated environment, the qualification of analytical instruments and methods is crucial, and the use of well-characterized reference materials is a key requirement. While not a traditionally certified reference material, high-purity this compound can be effectively used as an internal standard to improve the accuracy and precision of quantitative measurements.[4] An internal standard is a compound added in a constant, known amount to all samples, calibration standards, and blanks, which helps to compensate for variations in sample preparation and instrument response.[5]

The ideal characteristics of an internal standard for quantitative NMR (qNMR) include:

  • Chemical inertness to avoid reaction with the analyte.

  • A simple NMR spectrum with signals that do not overlap with analyte signals.[6][7][8]

  • Low volatility to prevent concentration changes during sample handling.

  • Good solubility in the solvent used for the analysis.[7]

  • A known purity.

This compound exhibits many of these desirable properties.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2][3]
Molecular Weight 142.28 g/mol [1]
CAS Number 51750-65-3[1][2][3]
Boiling Point Data not readily available in search results
Density Data not readily available in search results
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, benzene, acetone)Inferred from its non-polar alkane structure
¹H NMR Expected to show simple signals in the alkane region (approx. 0.8-1.5 ppm), away from most functionalized analytes. The highly symmetric structure would lead to a simple spectrum.[9]
¹³C NMR Expected to show a few signals in the aliphatic region (approx. 5-50 ppm).[9]
IR Spectroscopy Characteristic C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations in the fingerprint region.[10][11][12]
Mass Spectrometry Fragmentation is expected to be dominated by the formation of stable tertiary carbocations.[13][14][15]

Application: Quantitative NMR (qNMR) Spectroscopy

This compound is particularly well-suited as an internal standard for the quantitative analysis of organic compounds by ¹H NMR. Its protons are in a chemical environment that typically does not overlap with the signals of protons in more functionalized molecules, which often resonate at higher chemical shifts.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh this compound weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR spectrometer transfer->setup_nmr acquire_spectrum Acquire spectrum with quantitative parameters setup_nmr->acquire_spectrum process_fid Process FID (Fourier transform, phase correction, baseline correction) acquire_spectrum->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate analyte purity/concentration integrate->calculate

Caption: Workflow for quantitative NMR using an internal standard.

Objective: To determine the purity of an analyte using this compound as an internal standard.

Materials:

  • Analyte of interest

  • High-purity this compound

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆)

  • Analytical balance (accurate to at least 0.01 mg)

  • NMR spectrometer

  • NMR tubes

  • Volumetric flasks and pipettes (if preparing a stock solution)

Procedure:

  • Preparation of the Internal Standard Stock Solution (Optional but Recommended):

    • Accurately weigh a sufficient amount of this compound (e.g., 50 mg) into a volumetric flask.

    • Dissolve the standard in a known volume of the chosen deuterated solvent (e.g., 10 mL).

    • This stock solution can be used for multiple analyses.

  • Sample Preparation:

    • Accurately weigh the analyte (e.g., 10-20 mg) into a clean, dry vial.

    • Add a precise volume of the internal standard stock solution (e.g., 0.5 mL) to the vial.

    • Ensure the analyte is completely dissolved. Gentle vortexing or sonication may be applied.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to thermally equilibrate.

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. Key parameters include:

      • A sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁).

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

      • A calibrated 90° pulse.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum.

    • Perform baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from this compound. Ensure the integration limits are set appropriately to encompass the entire peak.

  • Calculation of Purity:

    • Use the following formula to calculate the purity of the analyte:[4][8]

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / W_analyte) * (W_standard / M_standard) * Purity_standard

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • M = Molecular weight

    • W = Weight

    • P = Purity of the standard (as a percentage)

Purity_Calculation cluster_inputs Experimental Inputs cluster_calc Calculation Steps I_analyte Analyte Integral (I_analyte) Ratio_analyte Calculate (I_analyte / N_analyte) I_analyte->Ratio_analyte N_analyte Analyte Protons (N_analyte) N_analyte->Ratio_analyte M_analyte Analyte MW (M_analyte) Mass_ratio_analyte Calculate (M_analyte / W_analyte) M_analyte->Mass_ratio_analyte W_analyte Analyte Weight (W_analyte) W_analyte->Mass_ratio_analyte I_std Standard Integral (I_std) Ratio_std Calculate (N_std / I_std) I_std->Ratio_std N_std Standard Protons (N_std) N_std->Ratio_std M_std Standard MW (M_std) Mass_ratio_std Calculate (W_std / M_std) M_std->Mass_ratio_std W_std Standard Weight (W_std) W_std->Mass_ratio_std P_std Standard Purity (P_std) Purity_result Analyte Purity (%) P_std->Purity_result Ratio_analyte->Purity_result Ratio_std->Purity_result Mass_ratio_analyte->Purity_result Mass_ratio_std->Purity_result

Caption: Logical flow for calculating analyte purity in qNMR.

Other Spectroscopic Applications

While qNMR is a primary application, this compound can also serve as a reference in other spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Due to its simple and well-defined C-H stretching and bending vibrations, it can be used as a reference for wavenumber calibration, particularly in the aliphatic stretching region (2850-3000 cm⁻¹).[10][11][12]

  • Mass Spectrometry (MS): In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), its predictable fragmentation pattern, likely yielding a stable tert-butyl cation (m/z = 57) as a major fragment, could be useful for mass calibration or as a retention time marker.[13][14] Branched alkanes often show preferential fragmentation at the branch point.[15]

Conclusion

This compound is a valuable, though not officially certified, reference standard for various spectroscopic applications, especially for quantitative NMR. Its chemical and physical properties make it a reliable internal standard for improving the accuracy and precision of analytical measurements in research, quality control, and drug development. The protocols and information provided herein offer a foundation for the effective utilization of this compound in a laboratory setting.

References

Application Notes and Protocols: 2,2,4,4-Tetramethylhexane in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2,2,4,4-tetramethylhexane in the field of fuel research. Due to its highly branched structure, this C10 alkane isomer is a compound of significant interest for enhancing fuel performance, particularly in spark-ignition engines. This document outlines its prospective uses, relevant experimental protocols for fuel characterization, and a comparative analysis of related compounds.

Introduction

Potential Applications in Fuel Research

  • High-Octane Fuel Additive: The primary application of this compound in fuel research is as a potential high-octane blending component. The addition of highly branched alkanes to gasoline formulations can significantly increase the Research Octane (B31449) Number (RON) and Motor Octane Number (MON), leading to improved engine efficiency and performance.[1][7]

  • Surrogate Fuel Component: In combustion research, complex fuel mixtures are often represented by simpler, well-defined surrogate fuels. This compound can serve as a model compound representing the highly branched paraffinic fraction of real-world gasolines. Its use in surrogate fuel models can aid in the development and validation of chemical kinetic models for combustion.

  • Anti-Knock Agent Studies: Research into the fundamental mechanisms of engine knock can utilize this compound as a reference compound to study the effects of molecular structure on autoignition chemistry. Its high resistance to autoignition makes it an ideal candidate for comparative studies with less branched isomers.

Quantitative Data of C10 Alkane Isomers

While experimental octane numbers for this compound are not available, the following table presents data for other C10 alkane isomers. This data illustrates the general trend of increasing octane number with increased branching. It is anticipated that this compound would exhibit a high octane number, likely exceeding that of less branched isomers.

Compound NameMolecular FormulaResearch Octane Number (RON)Motor Octane Number (MON)
n-DecaneC₁₀H₂₂-33.9-38.6
2-MethylnonaneC₁₀H₂₂45.935.8
3-MethylnonaneC₁₀H₂₂55.048.9
2,2-Dimethyl-octaneC₁₀H₂₂86.876.9
2,3-Dimethyl-octaneC₁₀H₂₂85.278.4
2,4-Dimethyl-octaneC₁₀H₂₂84.175.3
2,5-Dimethyl-octaneC₁₀H₂₂80.874.2
2,6-Dimethyl-octaneC₁₀H₂₂77.271.0
2,7-Dimethyl-octaneC₁₀H₂₂65.061.9
3,3-Dimethyl-octaneC₁₀H₂₂95.888.0
3,4-Dimethyl-octaneC₁₀H₂₂85.979.4
3,5-Dimethyl-octaneC₁₀H₂₂83.176.8
3,6-Dimethyl-octaneC₁₀H₂₂75.669.4
4,4-Dimethyl-octaneC₁₀H₂₂96.088.3
4,5-Dimethyl-octaneC₁₀H₂₂82.376.3
2,2,3,3-TetramethylhexaneC₁₀H₂₂112.892.4

Note: Data sourced from publicly available databases and research literature. The accuracy of this data may vary. It is presented for comparative purposes.

Experimental Protocols

The primary experimental protocols for evaluating the anti-knock properties of fuel components like this compound are the standardized tests for RON and MON. These methods utilize a Cooperative Fuel Research (CFR) engine.[5][8]

This method determines the knock characteristics of motor fuels in terms of Research Octane Number.

1. Apparatus:

  • A standard single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.
  • Instrumentation for controlling and measuring engine speed, temperature, and knock intensity.

2. Reagents and Materials:

  • Reference fuels: Isooctane (2,2,4-trimethylpentane, RON = 100) and n-heptane (RON = 0).
  • Check fuels with known octane ratings.
  • The sample to be tested (e.g., this compound).

3. Procedure:

  • Engine Preparation: Start the CFR engine and allow it to warm up to the specified equilibrium conditions (e.g., engine speed of 600 ± 6 rpm, specific intake air and coolant temperatures).[9]
  • Standardization: Calibrate the engine using reference fuels of known octane numbers to ensure the knock meter is responding correctly.
  • Sample Testing:
  • Introduce the test sample into the engine's fuel system.
  • Adjust the fuel-air ratio to maximize the knock intensity.
  • Vary the compression ratio of the engine until a standard level of knock intensity is observed on the knock meter.
  • Record the cylinder height that produces this standard knock.
  • Bracketing:
  • Select two reference fuel blends, one with a slightly higher and one with a slightly lower octane number than the expected value of the sample.
  • Run each reference fuel blend in the engine and adjust the compression ratio to achieve the standard knock intensity, recording the cylinder height for each.
  • Calculation: The RON of the sample is calculated by linear interpolation between the octane numbers of the two reference fuels based on the corresponding cylinder heights.

4. Data Reporting:

  • Report the result as the Research Octane Number (RON).

This method determines the knock characteristics of motor fuels under more severe operating conditions than the RON test.

1. Apparatus:

  • A standard single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine (same as for RON).

2. Reagents and Materials:

  • Reference fuels: Isooctane (MON = 100) and n-heptane (MON = 0).
  • Check fuels with known octane ratings.
  • The sample to be tested.

3. Procedure:

  • Engine Preparation: Start the CFR engine and allow it to warm up to the specified equilibrium conditions, which are more severe than for the RON test (e.g., engine speed of 900 ± 9 rpm, higher intake air temperature).
  • Standardization: Calibrate the engine using reference fuels of known motor octane numbers.
  • Sample Testing:
  • Introduce the test sample into the fuel system.
  • Adjust the fuel-air ratio to maximize knock intensity.
  • Vary the compression ratio to achieve the standard knock intensity and record the cylinder height.
  • Bracketing:
  • Select two reference fuel blends with MON values that bracket the expected MON of the sample.
  • Run each reference fuel and determine the cylinder height required for standard knock.
  • Calculation: The MON of the sample is calculated by linear interpolation between the MON values of the reference fuels based on the cylinder heights.

4. Data Reporting:

  • Report the result as the Motor Octane Number (MON).

Visualizations

FuelProperties cluster_structure Molecular Structure cluster_properties Fuel Properties Structure Alkane Structure Branching Degree of Branching Structure->Branching ChainLength Carbon Chain Length Structure->ChainLength OctaneNumber Octane Number (RON/MON) Branching->OctaneNumber Increases ChainLength->OctaneNumber Decreases (for linear alkanes) Autoignition Autoignition Resistance OctaneNumber->Autoignition Directly Correlates Combustion Combustion Stability Autoignition->Combustion Improves OctaneTestingWorkflow start Start prep Engine Preparation & Warm-up (ASTM D2699/D2700) start->prep calib Engine Calibration with Reference Fuels prep->calib sample_test Run Test Sample at Standard Knock Intensity calib->sample_test record_height Record Cylinder Height sample_test->record_height bracketing Run Bracketing Reference Fuels record_height->bracketing record_bracket_heights Record Cylinder Heights for Bracketing Fuels bracketing->record_bracket_heights calc Calculate RON/MON via Linear Interpolation record_bracket_heights->calc end End calc->end

References

Application Note: 1H and 13C NMR Spectral Analysis of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,2,4,4-tetramethylhexane. Due to the high degree of symmetry in its molecular structure, the NMR spectra are simple and illustrative of signal equivalency. This document outlines the predicted spectral data, a comprehensive experimental protocol, and a logical workflow for the analysis, serving as a valuable resource for researchers and professionals in the fields of chemical analysis, quality control, and drug development.

Introduction

This compound is a highly branched alkane with the chemical formula C₁₀H₂₂. Its structure presents a unique case for NMR spectroscopy due to the chemical equivalence of several proton and carbon environments. NMR spectroscopy is a powerful analytical technique for elucidating molecular structures by providing detailed information about the electronic environment of individual nuclei. This application note presents a predicted analysis of the ¹H and ¹³C NMR spectra of this compound and a standardized protocol for obtaining such spectra.

Predicted NMR Spectral Data

The chemical structure of this compound is as follows:

Due to the symmetry of the molecule, we can predict the following signals:

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~0.95Singlet18H-C(CH₃)₃
B~1.30Singlet4H-CH₂-

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
1~31.5-C (CH₃)₃
2~34.0-C H₂-
3~53.0-C H₂-

Note: Chemical shifts are predicted based on the analysis of similar branched alkanes and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Materials and Equipment

  • Sample: this compound

  • NMR Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)[1][2]

  • NMR Tubes: 5 mm diameter

  • Pipettes and Syringes

  • Vortex Mixer

  • NMR Spectrometer: 500 MHz (or other suitable high-field spectrometer)

3.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.[1][2]

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

3.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 60 ppm for this alkane).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Data Analysis and Interpretation

The analysis of the acquired spectra should confirm the predicted data. The ¹H NMR spectrum is expected to show two singlets, confirming the absence of adjacent, non-equivalent protons. The integration ratio should correspond to the number of protons in each unique environment. The ¹³C NMR spectrum will display three distinct signals, corresponding to the three unique carbon environments in the molecule.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Obtain this compound Solvent Select Deuterated Solvent (e.g., CDCl3 with TMS) Dissolve Dissolve Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert Sample into Spectrometer Transfer->Spectrometer LockShim Lock and Shim Spectrometer->LockShim AcquireH1 Acquire 1H Spectrum LockShim->AcquireH1 AcquireC13 Acquire 13C Spectrum LockShim->AcquireC13 FT Fourier Transform (FID to Spectrum) AcquireH1->FT AcquireC13->FT PhaseBaseline Phase and Baseline Correction FT->PhaseBaseline Reference Reference to TMS (0 ppm) PhaseBaseline->Reference AnalyzeMultiplicity Analyze Multiplicity PhaseBaseline->AnalyzeMultiplicity Integrate Integrate 1H Signals Reference->Integrate AnalyzeShifts Analyze Chemical Shifts Reference->AnalyzeShifts AnalyzeIntegration Analyze Integration Integrate->AnalyzeIntegration StructureElucidation Correlate Data to Molecular Structure AnalyzeShifts->StructureElucidation AnalyzeMultiplicity->StructureElucidation AnalyzeIntegration->StructureElucidation

Caption: Workflow for NMR Analysis of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,2,4,4-tetramethylhexane. Due to the highly branched nature of this alkane, its mass spectrum is predicted to be dominated by fragmentation at the quaternary carbon centers, leading to the formation of stable tertiary carbocations. This application note outlines the theoretical fragmentation pathways, presents the predicted quantitative data in a structured table, and provides a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A Graphviz diagram is included to visualize the logical relationships in the fragmentation process.

Introduction

Mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules. In the analysis of alkanes, the fragmentation patterns observed under electron ionization (EI) provide valuable information about the carbon skeleton, particularly the degree and location of branching.[1][2][3] Branched alkanes, in contrast to their linear counterparts, exhibit preferential cleavage at branching points due to the formation of more stable secondary and tertiary carbocations.[3][4] Consequently, the molecular ion peak in highly branched alkanes is often of low abundance or entirely absent.[1]

This compound is a highly branched C10 alkane. Its structure, featuring two quaternary carbons, is expected to lead to a characteristic and predictable fragmentation pattern dominated by the formation of stable tertiary carbocations. Understanding this pattern is crucial for its unambiguous identification in complex mixtures.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is anticipated to be characterized by facile cleavage at the C2 and C4 positions. Upon electron ionization, the molecular ion ([M]•+) will be formed, though it is expected to be of very low abundance due to the high degree of branching.[1][5] The primary fragmentation pathway will involve the loss of alkyl radicals to form stable tertiary carbocations.

The most probable fragmentation events are:

  • Loss of an ethyl radical (•CH2CH3): Cleavage of the C2-C3 bond will result in the formation of a tertiary carbocation with m/z 113.

  • Loss of a propyl radical (•CH2CH2CH3): While less likely than the loss of smaller alkyl groups, cleavage further down the chain can occur.

  • Formation of the tert-butyl cation (m/z 57): This is predicted to be the base peak in the spectrum. This highly stable tertiary carbocation can be formed through cleavage at the C3-C4 bond with charge retention on the C4 fragment, or through rearrangement and cleavage of larger fragments.

  • Other smaller fragments: A series of smaller fragment ions corresponding to further fragmentation of the primary carbocations will also be observed.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and their anticipated relative abundances.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
142[C10H22]•+ (Molecular Ion)[(CH3)3C-CH2-C(CH3)2-CH2CH3]•+Very Low
127[M - CH3]•+[(CH3)2C-CH2-C(CH3)2-CH2CH3]+Low
113[M - C2H5]+[(CH3)3C-CH2-C(CH3)2]+High
85[C6H13]+[(CH3)3C-CH2-CH2]+Medium
71[C5H11]+[(CH3)3C-CH2]+High
57[C4H9]+[(CH3)3C]+100 (Base Peak)
43[C3H7]+[(CH3)2CH]+Medium
41[C3H5]+[CH2=CH-CH2]+Medium
29[C2H5]+[CH3CH2]+Medium

Experimental Protocols

This section details a general protocol for the analysis of this compound using GC-MS.

4.1. Sample Preparation

  • Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For analysis of unknown samples, dissolve or dilute the sample in the chosen solvent to an estimated concentration within the calibration range.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile alkanes.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (with a split ratio of 50:1, adjustable based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 200 °C at a rate of 10 °C/minute

    • Final Hold: Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 25-200

    • Scan Rate: 2 scans/second

  • Data Acquisition: Acquire data in full scan mode. For quantitative analysis, selected ion monitoring (SIM) can be used for the characteristic fragment ions.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway M This compound [M]•+ (m/z 142) M->i1 M->i2 M->i3 F113 [M - C2H5]+ (m/z 113) F71 [M - C4H9]+ (m/z 71) F57 [C4H9]+ (m/z 57) Base Peak F127 [M - CH3]+ (m/z 127) i1->F113 - •C2H5 i1->F71 - •C4H9 i2->F57 - •C6H13 i3->F127 - •CH3

References

Application Notes and Protocols: The Use of 2,2,4,4-Tetramethylhexane in Reaction Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data presentation for studying the reaction kinetics of highly branched alkanes, using 2,2,4,4-tetramethylhexane as a focal point. Due to a lack of specific experimental data for this compound in the current literature, this document will utilize data and protocols from studies of structurally similar branched alkanes, such as iso-octane (2,2,4-trimethylpentane), to illustrate the experimental and analytical principles.

Introduction

Highly branched alkanes like this compound are important components in fuels and lubricants, and their thermal decomposition (pyrolysis) kinetics are crucial for understanding combustion processes and material stability at high temperatures. Reaction kinetics studies of these molecules provide valuable data for the development and validation of detailed chemical kinetic models. The primary experimental technique for investigating high-temperature gas-phase reactions of such compounds is the shock tube.

A shock tube is a device that generates a shock wave to rapidly and homogeneously heat a gas mixture to high temperatures and pressures for a very short and well-defined period. This allows for the study of elementary reaction kinetics in an environment free from wall effects and complex transport phenomena.

Application: Unimolecular Decomposition Studies

The high degree of branching in this compound makes it an interesting candidate for studying the kinetics of C-C bond fission. The presence of quaternary carbon atoms leads to specific decomposition pathways that differ from those of linear or less branched alkanes. The primary application is in determining the rate constants for its unimolecular decomposition and identifying the major and minor products formed during pyrolysis.

Experimental Protocol: Single-Pulse Shock Tube Pyrolysis

This protocol describes a typical experiment to study the pyrolysis of a highly branched alkane.

3.1. Objective: To measure the product distribution from the pyrolysis of a highly branched alkane at various temperatures and determine the rate of decomposition.

3.2. Materials and Equipment:

  • Single-Pulse Shock Tube (SPST) facility

  • High-purity this compound (or a suitable analogue like iso-octane)

  • High-purity inert gas (e.g., Argon) for dilution

  • Gas chromatography (GC) system with appropriate columns (e.g., PLOT Q, Molecular Sieve 5A) and detectors (e.g., Flame Ionization Detector - FID, Thermal Conductivity Detector - TCD)

  • Pressure transducers

  • High-speed data acquisition system

  • Vacuum pumps

  • Gas mixing manifold

3.3. Experimental Procedure:

  • Mixture Preparation: Prepare a dilute mixture of the hydrocarbon in an inert gas (e.g., 0.1-1% hydrocarbon in Argon). This is done in a high-pressure mixing vessel to ensure homogeneity. The low concentration of the reactant minimizes secondary reactions.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ Torr) to remove any impurities.

  • Filling: Introduce the prepared gas mixture into the driven section to a specific initial pressure.

  • Shock Wave Generation: Pressurize the driver section with a light gas (e.g., Helium) until the diaphragm separating the driver and driven sections ruptures. This generates a shock wave that propagates through the test gas.

  • Heating and Reaction: The incident shock wave reflects off the end wall of the driven section, creating a region of stagnant, high-temperature, and high-pressure gas. The reaction (pyrolysis) occurs in this region for a defined period (typically a few milliseconds).

  • Quenching: The arrival of a rarefaction wave rapidly cools the gas mixture, effectively quenching the reaction.

  • Sample Collection and Analysis: A sample of the post-reaction gas mixture is collected from the end-wall region and analyzed using gas chromatography to identify and quantify the products.

  • Data Acquisition: Pressure transducers along the shock tube measure the shock wave velocity, which is used to calculate the temperature and pressure behind the reflected shock wave using the ideal shock wave equations.

Data Presentation

Quantitative data from pyrolysis experiments are typically presented in tables summarizing the product yields at different temperatures.

Table 1: Representative Product Mole Fractions from the Pyrolysis of a Highly Branched Alkane (based on iso-octane pyrolysis).

Temperature (K)Methane (CH₄)Ethene (C₂H₄)Propene (C₃H₆)Isobutene (i-C₄H₈)Other Products
12000.150.250.100.450.05
13000.200.300.120.350.03
14000.280.350.150.200.02
15000.350.400.180.050.02

Note: The data presented are illustrative and based on typical results for highly branched alkane pyrolysis. Actual values for this compound would need to be determined experimentally.

Reaction Pathways and Visualization

The unimolecular decomposition of highly branched alkanes at high temperatures is dominated by C-C bond fission reactions, followed by radical decomposition pathways.

5.1. Initiation Step: The initial step in the pyrolysis of this compound is the homolytic cleavage of a C-C bond to form two alkyl radicals. Due to the presence of quaternary carbons, the C-C bonds adjacent to these are typically the weakest and most likely to break.

G This compound This compound Radical_A tert-Butyl Radical This compound->Radical_A C-C Fission Radical_B Neopentyl Radical This compound->Radical_B C-C Fission

Initial C-C bond fission in this compound.

5.2. Propagation Steps: The initial radicals undergo further decomposition, primarily through β-scission, to form stable smaller molecules (alkenes) and smaller radicals.

G Neopentyl_Radical Neopentyl Radical Isobutene Isobutene Neopentyl_Radical->Isobutene β-scission Methyl_Radical Methyl Radical Neopentyl_Radical->Methyl_Radical β-scission G cluster_exp Experimental Phase cluster_analysis Data Analysis and Modeling Mixture_Prep Gas Mixture Preparation Shock_Tube_Exp Shock Tube Experiment Mixture_Prep->Shock_Tube_Exp GC_Analysis Product Analysis (GC) Shock_Tube_Exp->GC_Analysis Data_Processing Data Processing (Product Yields) GC_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Mechanism Development) Data_Processing->Kinetic_Modeling Model_Validation Model Validation Kinetic_Modeling->Model_Validation Model_Validation->Kinetic_Modeling Refinement

Application Notes and Protocols for the Distillation of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale distillation of 2,2,4,4-tetramethylhexane. The procedure outlines the necessary equipment, safety precautions, and step-by-step instructions to ensure a safe and efficient purification process.

Introduction

This compound is a highly branched alkane. Distillation is a common purification technique used to separate components of a liquid mixture based on differences in their boiling points.[1] For this compound, which has a boiling point of approximately 153°C, standard atmospheric distillation is a suitable method for purification, particularly for removing impurities with significantly different boiling points.[2] If the impurities have boiling points close to that of this compound (a difference of less than 25°C), fractional distillation is recommended for a more efficient separation.[3]

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Boiling chips or a magnetic stir bar

  • Glassware and Apparatus:

    • Round-bottom flask (appropriate size for the volume of liquid to be distilled)

    • Heating mantle or oil bath

    • Clamps and retort stand

    • Distillation head (still head) with a port for a thermometer

    • Thermometer (-10 to 200°C range)

    • Condenser (Liebig, Graham, or Allihn)

    • Receiving flask

    • Tubing for condenser water inlet and outlet

    • (Optional for fractional distillation) Fractionating column (e.g., Vigreux, packed column)

Quantitative Data

The physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol [2][4]
Boiling Point 153 °C[2]
Density 0.747 g/mL[2]
Refractive Index 1.421[2]
Flash Point 41.4 °C (for 2,2,3,4-tetramethylhexane)[5]

Note: The flash point is for a structural isomer and should be considered as an estimate for safety planning.

Experimental Protocol: Atmospheric Distillation

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood.

    • Place the appropriate volume of crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling and prevent bumping.[6]

    • Connect the round-bottom flask to the distillation head.

    • Insert the thermometer into the still head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[7]

    • Attach the condenser to the side-arm of the distillation head and secure it with a clamp.

    • Connect the water tubing to the condenser. The water should enter at the lower inlet and exit from the upper outlet.[7]

    • Place the receiving flask at the end of the condenser to collect the distillate.

    • Secure all joints with Keck clips if available.

  • Distillation Process:

    • Turn on the water flow to the condenser.

    • Begin heating the round-bottom flask gently using the heating mantle or oil bath.

    • Gradually increase the temperature until the liquid begins to boil.

    • Observe the temperature on the thermometer. The temperature will rise as the vapor reaches the thermometer bulb.

    • The liquid will begin to condense in the condenser and collect in the receiving flask.

    • Collect the fraction that distills at a constant temperature, which should be the boiling point of pure this compound (approximately 153°C).

    • If there are low-boiling impurities, the temperature may initially be lower and then rise to the boiling point of the desired compound. It is advisable to collect this initial fraction in a separate receiving flask and then switch to a clean one to collect the pure product.

    • Monitor the distillation process continuously. Never leave a running still unattended.[8][9]

    • Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness , as this can lead to the formation of explosive peroxides, especially with organic compounds.[6]

  • Shutdown Procedure:

    • Turn off the heating source and allow the apparatus to cool down.

    • Once the apparatus is at room temperature, turn off the condenser water.

    • Disassemble the glassware.

Safety Precautions

  • Ventilation: Always perform distillation in a well-ventilated area, preferably inside a chemical fume hood, as the vapors are volatile and flammable.[8]

  • Fire Safety: Keep a fire extinguisher readily accessible.[8] this compound is a flammable alkane. Ensure there are no open flames or spark sources in the vicinity.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bumping: Use boiling chips or a magnetic stirrer to prevent sudden, violent boiling (bumping).[6] Do not add boiling chips to a hot liquid.[6]

  • Pressure Build-up: Ensure the system is not sealed. A closed system can lead to a dangerous build-up of pressure upon heating.

  • Handling: Avoid inhalation of vapors and direct contact with the skin.

Diagrams

Distillation_Workflow cluster_prep Preparation cluster_process Distillation cluster_shutdown Shutdown A Assemble Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B C Start Water Flow and Gentle Heating B->C D Monitor Temperature and Collect Fractions C->D E Stop Heating Before Flask is Dry D->E F Cool Apparatus E->F G Disassemble Glassware F->G

Caption: Experimental workflow for the distillation of this compound.

References

Application Note: Quantitative Analysis of 2,2,4,4-Tetramethylhexane in a Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the quantitative analysis of 2,2,4,4-tetramethylhexane in a complex mixture using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a highly branched alkane, and its accurate quantification is crucial in various applications, including fuel analysis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. The method described herein utilizes a robust sample preparation procedure, a high-resolution capillary GC column for optimal separation, and mass spectrometry for selective and sensitive detection. An internal standard method is employed to ensure high accuracy and precision.

Principle

The quantitative analysis is based on the principle of gas chromatography, which separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] Following separation, the eluted compounds are ionized, fragmented, and detected by a mass spectrometer. The mass spectrometer allows for the identification of this compound based on its unique mass spectrum and quantification using the abundance of specific fragment ions. To correct for variations in sample injection and instrument response, an internal standard (IS) is added to all samples, calibration standards, and quality control samples. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte. The concentration of this compound in an unknown sample is then determined from this calibration curve.

Experimental Protocols

Materials and Reagents
  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)

  • This compound: Analytical standard (≥99% purity)

  • Internal Standard (IS): Toluene-d8 or a suitable non-interfering branched alkane (e.g., 2,2,4,4-tetramethylpentane) (≥99% purity)

  • Inert Gas: Helium (99.999% purity) for GC carrier gas

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: Agilent 5977B or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A non-polar column is recommended for alkane analysis.[2][3] A suitable option is a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase column (e.g., HP-5ms, DB-5ms, or equivalent).

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[2]

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the chosen internal standard (e.g., Toluene-d8) and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Spiking of Internal Standard: To each calibration standard and sample, add the internal standard to a final concentration of 10 µg/mL.

Sample Preparation
  • Liquid Samples: If the sample is a liquid, accurately dilute a known volume or weight of the sample with hexane to bring the expected concentration of this compound within the calibration range.

  • Solid Samples: For solid samples, a suitable extraction method such as solid-liquid extraction with hexane should be employed. The resulting extract can then be diluted as necessary.

  • Internal Standard Addition: Add the internal standard stock solution to the prepared sample to achieve a final concentration of 10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Method Parameters

The following are recommended starting parameters that may require optimization for your specific instrument and application.

Parameter Value
GC Inlet Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 25 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Mass Spectrometer Ion Selection

For quantitative analysis, it is crucial to select appropriate quantifier and qualifier ions for both this compound and the internal standard. These ions should be specific and abundant. Based on the structure of this compound, the following ions are expected in its mass spectrum:

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound5771, 85
Toluene-d8 (IS)9868

Note: The selection of ions should be confirmed by analyzing a pure standard of this compound and its internal standard.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard. The linearity of the calibration curve should be evaluated, and a correlation coefficient (R²) of >0.995 is typically required.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results.

Sample ID Peak Area (Analyte) Peak Area (IS) Area Ratio (Analyte/IS) Calculated Concentration (µg/mL) % RSD (n=3)
Calibration Std 11
Calibration Std 25
Calibration Std 310
Calibration Std 425
Calibration Std 550
Calibration Std 6100
Quality Control 1
Quality Control 2
Sample 1
Sample 2

Visualizations

Experimental Workflow

experimental_workflow prep Sample/Standard Preparation is_add Internal Standard Addition prep->is_add filtration Filtration is_add->filtration gcms GC-MS Analysis filtration->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quant Quantification cal_curve->quant report Reporting quant->report

Caption: Workflow for the quantitative analysis of this compound.

Logic of Internal Standard Method

internal_standard_logic cluster_sample Sample Processing analyte Analyte (this compound) sample_prep Sample Preparation (Extraction, Dilution) analyte->sample_prep is Internal Standard (e.g., Toluene-d8) is->sample_prep gc_injection GC Injection sample_prep->gc_injection detection MS Detection gc_injection->detection analyte_area Analyte Peak Area detection->analyte_area is_area IS Peak Area detection->is_area ratio Area Ratio (Analyte/IS) analyte_area->ratio is_area->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Logic of the internal standard method for quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 2,2,4,4-tetramethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound often contains a variety of impurities, primarily stemming from its synthesis. Common synthesis routes, such as the Wurtz reaction, can lead to the formation of several isomeric byproducts.[1][2][3][4][5] These are other decane (B31447) (C10H22) isomers that have very similar physical properties, making them challenging to separate.

Key potential impurities include:

  • Other Tetramethylhexane Isomers: Such as 2,2,3,3-tetramethylhexane, 2,2,5,5-tetramethylhexane, and 2,3,3,4-tetramethylhexane.

  • Other Branched Decane Isomers: A variety of trimethylheptanes and dimethyl-octanes can also be formed as side products.

  • Unreacted Starting Materials: Depending on the synthesis route, residual alkyl halides or other precursors may be present.

  • Solvent Residues: Solvents used in the reaction or initial work-up may remain in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are fractional distillation and preparative gas chromatography (preparative GC).

  • Fractional Distillation: This is a primary method for separating liquids with different boiling points. Due to the small differences in boiling points among C10 alkane isomers, a highly efficient fractional distillation column (i.e., one with a high number of theoretical plates) is required.

  • Preparative Gas Chromatography (GC): This technique offers very high separation efficiency and is particularly useful for separating compounds with very close boiling points, such as isomers.[6] It is often used as a final polishing step to achieve high purity.

Q3: How can I assess the purity of my this compound sample?

A3: The most effective method for assessing the purity of volatile, nonpolar compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . A capillary GC with a nonpolar stationary phase (e.g., DB-5 or HP-5ms) is typically used. Purity is determined by the relative peak areas in the chromatogram. The mass spectrometer allows for the identification of impurities by their mass spectra. Retention indices can also be used to help identify isomers by comparing them to literature values.[7][8][9]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers, resulting in co-distillation.

Probable CauseRecommended Solution(s)
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate the closely boiling isomers.Increase Column Efficiency: Use a longer distillation column or a column with a more efficient packing material (e.g., structured packing instead of random packing). A spinning band distillation apparatus can also provide very high separation efficiency.
Distillation Rate is Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate.Reduce Distillation Rate: Decrease the heating rate to the distillation pot to ensure a slow and steady collection of distillate (e.g., 1-2 drops per second). This allows for better equilibration within the column.[10]
Poor Column Insulation: Heat loss from the column can disrupt the temperature gradient, leading to premature condensation and reduced separation efficiency.Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.
Flooding: The vapor flow rate up the column is too high, causing liquid to be carried up the column instead of flowing down.Reduce Heat Input: Lower the temperature of the heating mantle to decrease the rate of vaporization.
Preparative Gas Chromatography (Preparative GC)

Problem: Co-elution of isomers, leading to impure collected fractions.

Probable CauseRecommended Solution(s)
Inadequate Column Resolution: The analytical column used for method development or the preparative column itself does not provide sufficient separation for the isomers.Optimize Column and Stationary Phase: Use a longer capillary column or a column with a stationary phase that offers better selectivity for branched alkanes. While non-polar phases are common, experimenting with a mid-polarity phase might improve separation.
Column Overloading: Injecting too much sample onto the column leads to broad, overlapping peaks.Reduce Injection Volume: Decrease the amount of sample injected per run. This may require running more cycles to purify the desired amount of material.
Sub-optimal Temperature Program: The temperature program is not optimized to maximize the separation of the target compound from its closely eluting isomers.Optimize Temperature Program: Develop a slow, shallow temperature ramp around the elution temperature of the isomers of interest. An isothermal hold during the elution of the target cluster can also improve resolution.
Incorrect Cut Times for Fraction Collection: The timing for collecting the fraction of the desired product is not precise, leading to contamination from adjacent peaks.Refine Fraction Collection Times: Perform several analytical runs to precisely determine the start and end of the target peak. Set the fraction collector to cut narrowly around the peak of interest, even if it means sacrificing some yield for higher purity.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

The separation of this compound from its isomers by fractional distillation is challenging due to their very close boiling points. The degree of branching affects the boiling point; generally, more compact and highly branched isomers have lower boiling points.

CompoundMolecular FormulaBoiling Point (°C)
This compound C10H22156.8
2,2,3,3-TetramethylhexaneC10H22165.5
2,2,5,5-TetramethylhexaneC10H22138.8
2,3,3,4-TetramethylhexaneC10H22161.5
n-DecaneC10H22174.1

Note: This table provides a selection of potential isomers. The actual impurities and their ratios will depend on the specific synthesis method.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol outlines a general procedure for the purification of crude this compound using a high-efficiency fractional distillation apparatus.

Materials:

  • Crude this compound

  • Distillation flask

  • High-efficiency fractionating column (e.g., Vigreux, packed, or spinning band)

  • Distillation head with a thermometer or thermocouple

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are securely clamped and sealed.

  • Charging the Flask: Add the crude this compound and boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column with the insulating material to minimize heat loss.

  • Distillation: a. Begin circulating cooling water through the condenser. b. Slowly heat the distillation flask using the heating mantle. c. Observe the vapor front rising slowly up the column. d. Allow the temperature at the distillation head to stabilize. This indicates that the vapor of the lowest boiling point component has reached the thermometer. e. Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities. f. As the temperature begins to rise, change the receiving flask to collect the intermediate fractions. g. Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 157 °C). h. Stop the distillation when the temperature either rises significantly or begins to drop, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity.

Protocol 2: Preparative Gas Chromatography (GC)

This protocol provides a general methodology for purifying this compound using preparative GC.

Instrumentation and Columns:

  • Gas Chromatograph: A preparative GC system equipped with a fraction collector.

  • Column: A non-polar capillary column (e.g., DB-5, HP-5ms) of appropriate dimensions for preparative work (e.g., longer length, thicker film, and wider internal diameter than an analytical column).

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). A splitter is used to direct a small portion of the column effluent to the detector while the majority goes to the fraction collector.

Procedure:

  • Method Development (Analytical Scale): a. Using an analytical GC, develop a separation method that provides baseline or near-baseline resolution of this compound from its major impurities. b. Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate.

  • Scale-Up to Preparative GC: a. Transfer the optimized method to the preparative GC system. Some adjustments to flow rates and temperature program may be necessary to account for the different column dimensions. b. Determine the maximum sample volume that can be injected without significant loss of resolution (column overloading).

  • Purification Run: a. Inject the crude this compound onto the preparative GC column. b. Monitor the separation on the detector. c. Set the fraction collector to collect the eluent corresponding to the peak of pure this compound. d. Repeat the injections until the desired amount of purified product is collected.

  • Product Recovery and Analysis: a. The collected fractions are typically trapped in a cold trap or a suitable solvent. b. Combine the pure fractions. c. Confirm the purity of the final product using analytical GC-MS.

Mandatory Visualizations

Purification_Workflow crude Crude this compound frac_dist Fractional Distillation crude->frac_dist gc_analysis1 GC-MS Analysis frac_dist->gc_analysis1 impurities Impure Fractions frac_dist->impurities pure_enough Purity > 99%? gc_analysis1->pure_enough Assess Purity prep_gc Preparative GC pure_enough->prep_gc No final_product High-Purity Product pure_enough->final_product Yes gc_analysis2 GC-MS Analysis prep_gc->gc_analysis2 prep_gc->impurities gc_analysis2->final_product

Caption: A general workflow for the purification of crude this compound.

Distillation_Troubleshooting start Poor Separation in Fractional Distillation check_rate Is Distillation Rate Slow and Steady? start->check_rate check_column Is Column Efficiency Sufficient? check_rate->check_column Yes solution_rate Reduce Heating Rate check_rate->solution_rate No check_insulation Is Column Well Insulated? check_column->check_insulation Yes solution_column Use Longer/More Efficient Column check_column->solution_column No solution_insulation Insulate Column (Glass Wool/Foil) check_insulation->solution_insulation No consider_gc Consider Preparative GC for High Purity check_insulation->consider_gc Yes

Caption: A troubleshooting guide for fractional distillation of this compound.

References

Technical Support Center: Synthesis of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 2,2,4,4-tetramethylhexane. The guidance provided is based on a plausible synthetic route involving a Grignard reaction, a common method for the formation of carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound via a Grignard reaction?

When synthesizing this compound using a Grignard reagent, such as the reaction of tert-butylmagnesium chloride with a neopentyl halide, several impurities can be expected:

  • Unreacted Starting Materials: Residual alkyl halides or unquenched Grignard reagents may remain in the reaction mixture.

  • Wurtz-type Coupling Products: The Grignard reagent can react with the starting alkyl halide, leading to the formation of homo-coupled byproducts.[1] For instance, the reaction of tert-butylmagnesium chloride with itself would produce 2,2,3,3-tetramethylbutane.

  • Isomeric Byproducts: Although less common in this specific reaction due to the nature of the reactants, rearrangements can sometimes occur, leading to the formation of other decane (B31447) isomers.

  • Solvent and Reagent-Derived Impurities: Impurities from solvents (e.g., peroxides in ether) or moisture can react with the Grignard reagent to produce undesired byproducts.[2]

Q2: My Grignard reaction for the synthesis of this compound is not initiating. What could be the cause?

Failure to initiate a Grignard reaction is a common issue and can often be attributed to the following:

  • Passivated Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1]

  • Presence of Moisture: Grignard reagents are highly sensitive to water. All glassware, solvents, and reagents must be scrupulously dry.[1][2]

  • Unreactive Alkyl Halide: The reactivity of the alkyl halide plays a crucial role.

Q3: How can I effectively purify the crude this compound product?

Due to the non-polar nature of alkanes and the likelihood of isomeric impurities with close boiling points, a combination of purification techniques is often necessary:

  • Aqueous Workup: Quenching the reaction with a weak acid solution (e.g., saturated aqueous ammonium (B1175870) chloride) will destroy any unreacted Grignard reagent. Subsequent washing with water and brine will remove inorganic salts.[3]

  • Fractional Distillation: This is the primary method for separating this compound from byproducts and isomers with different boiling points.[4][5] A distillation column with a high number of theoretical plates is recommended for efficient separation.

  • Column Chromatography: For removal of more polar impurities, chromatography on silica (B1680970) gel using a non-polar eluent like hexane (B92381) can be effective.[6]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for analyzing the purity of volatile, non-polar compounds like this compound. It allows for the separation of different components in a mixture and their identification based on their mass spectra.[7][8]

Troubleshooting Guides

Low Yield in Grignard Synthesis
Potential Cause Troubleshooting Steps
Poor Quality of Magnesium Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Wet Glassware or Solvents Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[1][2]
Slow Addition of Alkyl Halide If the alkyl halide is added too quickly, the concentration of the Grignard reagent can build up, favoring side reactions like Wurtz coupling. Maintain a slow, steady addition rate.[1]
Side Reaction with Solvent Ensure the ether solvent is free of peroxides, which can be removed by passing it through a column of activated alumina.
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time, with adequate stirring to ensure good mixing of the reactants.
Fractional Distillation Issues
Problem Potential Cause Solution
Poor Separation of Isomers Insufficient number of theoretical plates in the distillation column.Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).
Distillation rate is too fast.Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established. A collection rate of 1-2 drops per second is a good starting point.
Bumping (Sudden, Violent Boiling) Uneven heating.Use a heating mantle with a magnetic stirrer or add boiling chips to the distillation flask.
Flooding of the Column Excessive heating rate.Reduce the heating rate. If flooding persists, stop the distillation, allow the column to drain, and restart with lower heat.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Hypothetical)

This protocol describes a plausible synthesis of this compound from tert-butyl chloride and neopentyl chloride.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • tert-Butyl chloride

  • Neopentyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen).

    • Place magnesium turnings in the flask and add a small amount of anhydrous diethyl ether.

    • Add a small portion of tert-butyl chloride dissolved in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of neopentyl chloride in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Protocol 2: Purification by Fractional Distillation

Procedure:

  • Set up a fractional distillation apparatus with a well-insulated column.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently to initiate boiling.

  • Collect the distillate in fractions based on the boiling point. The fraction corresponding to the boiling point of this compound (approximately 157-159 °C) should be collected.

  • Analyze the purity of the collected fractions using GC-MS.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Dry Glassware & Reagents grignard_formation Form Grignard Reagent: tert-butylmagnesium chloride start->grignard_formation coupling Coupling Reaction: + Neopentyl Chloride grignard_formation->coupling crude_product Crude this compound coupling->crude_product workup Aqueous Workup (Quench & Wash) crude_product->workup Proceed to Purification distillation Fractional Distillation workup->distillation analysis Purity Analysis (GC-MS) distillation->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

G issue Low Product Yield cause1 Inactive Magnesium issue->cause1 cause2 Presence of Water issue->cause2 cause3 Side Reactions (e.g., Wurtz Coupling) issue->cause3 solution1 Activate Mg with Iodine or 1,2-dibromoethane cause1->solution1 solution2 Use Anhydrous Solvents & Glassware cause2->solution2 solution3 Slow Dropwise Addition of Alkyl Halide cause3->solution3

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Synthesis of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,4,4-tetramethylhexane. This resource is designed for researchers, scientists, and professionals in drug development who are working with or attempting to synthesize this highly branched alkane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side-products encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound is challenging primarily due to the significant steric hindrance around the quaternary carbon atoms. This steric bulk impedes the formation of the desired C-C bond between a tert-butyl and a neopentyl-like fragment. Many standard coupling reactions that are effective for less substituted alkanes are inefficient for this target molecule and lead to a variety of side-products.

Q2: Why is the Wurtz coupling of tert-butyl chloride and neopentyl chloride not a recommended method for synthesizing this compound?

A2: The Wurtz coupling reaction, which involves the reaction of alkyl halides with sodium metal, is generally not suitable for tertiary alkyl halides like tert-butyl chloride.[1][2][3][4][5] The primary reasons for its failure are:

  • Steric Hindrance: The bulky nature of the tert-butyl group prevents the necessary approach of the reactants to form the desired carbon-carbon bond.[1][3][4]

  • Competing Side Reactions: Instead of coupling, tertiary alkyl halides predominantly undergo elimination and disproportionation reactions.[1][2][3][4] In the case of tert-butyl radicals formed during the reaction, disproportionation is the major pathway, yielding isobutane (B21531) and isobutylene (B52900) as the main products.[6]

Q3: Can Grignard reactions be used to synthesize this compound?

A3: While Grignard reactions are a powerful tool for C-C bond formation, their application in synthesizing highly sterically hindered alkanes like this compound is also challenging. A plausible approach would be the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with a neopentyl halide. However, steric hindrance can again play a significant role, potentially leading to low yields of the desired product. Common side reactions with sterically hindered Grignard reagents include reduction of the alkyl halide and Wurtz-type coupling of the Grignard reagent with the unreacted alkyl halide.

Q4: Are there any alternative synthetic routes for highly branched alkanes like this compound?

A4: Yes, alternative methods that can overcome the challenges of steric hindrance have been explored for similar structures. One such approach involves the use of organozinc reagents. For instance, the synthesis of the related compound 2,2,4,4-tetramethylpentane (B94933) has been successfully achieved by reacting dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[7] This suggests that organozinc-mediated coupling reactions might be a more viable, albeit more complex, route for the synthesis of this compound.

Troubleshooting Guides

Problem: Low or No Yield of this compound with a Wurtz Coupling Approach

Symptoms:

  • GC-MS analysis of the product mixture shows the presence of primarily low molecular weight hydrocarbons, such as isobutane and isobutylene, instead of the expected this compound.

  • A significant amount of unreacted starting materials (tert-butyl chloride, neopentyl chloride) may also be observed.

  • The overall isolated yield of the desired product is negligible.

Root Cause Analysis: The Wurtz coupling reaction with tertiary alkyl halides is prone to failure due to competing side reactions that are kinetically favored over the desired coupling. The formation of a stable tertiary radical from tert-butyl chloride leads predominantly to disproportionation rather than dimerization or coupling with another alkyl radical.

Logical Relationship of Side-Product Formation in Wurtz Coupling

wurtz_side_reactions tert-Butyl Chloride tert-Butyl Chloride tert-Butyl Radical tert-Butyl Radical tert-Butyl Chloride->tert-Butyl Radical + Na Na Na Na->tert-Butyl Radical Disproportionation Disproportionation tert-Butyl Radical->Disproportionation Desired Coupling (Low Yield) Desired Coupling (Low Yield) tert-Butyl Radical->Desired Coupling (Low Yield) Isobutane Isobutane Disproportionation->Isobutane Isobutylene Isobutylene Disproportionation->Isobutylene This compound This compound Desired Coupling (Low Yield)->this compound

Caption: Wurtz coupling failure pathway for tert-butyl chloride.

Solutions and Recommendations:

  • Abandon the Wurtz Coupling Approach: For the synthesis of this compound, the Wurtz coupling of tertiary halides is not a viable method.

  • Consider Alternative Coupling Strategies:

    • Grignard Reagents: Investigate the coupling of a tert-butyl Grignard reagent with a neopentyl halide. Be prepared to optimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize side reactions.

    • Organozinc Reagents: Explore the use of organozinc reagents, which have shown success in the synthesis of analogous sterically hindered alkanes.[7] This may involve the preparation of a tert-butylzinc or neopentylzinc species.

Problem: Complex Product Mixture in Grignard-based Synthesis

Symptoms:

  • GC-MS analysis reveals the desired product, this compound, but also significant amounts of other hydrocarbons.

  • Side-products may include 2,2,4-trimethylpentane, 2,2-dimethylbutane, and higher molecular weight alkanes.

Root Cause Analysis: The use of sterically hindered Grignard reagents and alkyl halides can lead to several side reactions that contribute to a complex product mixture.

Experimental Workflow for Troubleshooting Grignard Reactions

grignard_troubleshooting start Complex Product Mixture Observed check_reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp check_addition Control Rate of Grignard Reagent Addition check_temp->check_addition analyze_side_products Identify Side-Products by GC-MS check_addition->analyze_side_products reduction Hypothesize Reduction Side-Reaction analyze_side_products->reduction wurtz_coupling Hypothesize Wurtz-type Coupling analyze_side_products->wurtz_coupling adjust_protocol Adjust Experimental Protocol reduction->adjust_protocol wurtz_coupling->adjust_protocol end Improved Yield and Purity adjust_protocol->end

Caption: Troubleshooting workflow for Grignard-based synthesis.

Solutions and Recommendations:

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Optimize Reaction Temperature: Lowering the reaction temperature may help to suppress side reactions.

  • Slow Addition of Reagents: Adding the Grignard reagent slowly to the solution of the alkyl halide can help to maintain a low concentration of the Grignard reagent, which may reduce the rate of side reactions.

  • Use of Catalysts: Certain catalysts, such as iron or copper salts, can promote the desired cross-coupling reaction over side reactions. A literature search for catalysts for sterically hindered Grignard couplings is recommended.

Data Presentation

Table 1: Expected Products and Side-Products in the Synthesis of this compound via Wurtz Coupling of tert-Butyl Chloride and Neopentyl Chloride.

CompoundMolecular FormulaRole in ReactionExpected YieldRationale
This compound C10H22Desired Product Very Low Steric hindrance and competing side reactions prevent efficient coupling.[1][2][3][4][5]
IsobutaneC4H10Major Side-ProductHighFormed via disproportionation of tert-butyl radicals.[6]
IsobutyleneC4H8Major Side-ProductHighFormed via disproportionation of tert-butyl radicals and elimination from tert-butyl chloride.[6]
2,2-Dimethylpropane (Neopentane)C5H12Potential Side-ProductLow to ModerateFormed from the reduction of neopentyl chloride.
2,2,4-TrimethylpentaneC8H18Potential Side-ProductLowDimerization of tert-butyl radicals (minor pathway).

Experimental Protocols

Synthesis of 2,2,4,4-Tetramethylpentane via an Organozinc Reagent

Materials:

  • 2,2,4-Trimethyl-4-chloropentane

  • Dimethyl zinc

  • Tetralin (solvent)

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Calcium chloride

  • Sodium metal

Procedure:

  • Preparation of the Reaction Apparatus: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The system is maintained under an inert atmosphere (e.g., argon).

  • Reaction Setup: Dimethyl zinc is placed in the reaction flask. A solution of 2,2,4-trimethyl-4-chloropentane in tetralin is placed in the dropping funnel.

  • Reaction Execution: The stirrer is started, and the solution of 2,2,4-trimethyl-4-chloropentane is added dropwise to the dimethyl zinc over several hours. The reaction temperature is maintained below 70°C. The reaction mixture will become a creamy sludge as zinc chloride precipitates.

  • Work-up: After the addition is complete, the reaction mixture is carefully quenched with water. The organic layer is separated.

  • Purification: The crude product is subjected to a series of washes:

    • Multiple washings with concentrated sulfuric acid to remove unreacted starting materials and byproducts.

    • Washing with water.

    • Washing with 5% sodium bicarbonate solution.

    • Final washing with water.

  • Drying and Distillation: The organic layer is dried over anhydrous calcium chloride, refluxed over sodium to remove any remaining water and reactive impurities, and then fractionally distilled to isolate the pure 2,2,4,4-tetramethylpentane.

Safety Precautions:

  • Organozinc reagents such as dimethyl zinc are highly pyrophoric and must be handled with extreme care under an inert atmosphere by trained personnel.

  • Concentrated sulfuric acid is highly corrosive.

  • Sodium metal is highly reactive with water.

  • All procedures should be carried out in a well-ventilated fume hood.

References

Technical Support Center: Synthesis of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,4,4-tetramethylhexane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most commonly cited method for the synthesis of this compound is the Wurtz reaction, which involves the coupling of two neopentyl halide molecules (e.g., neopentyl bromide) in the presence of a reactive metal like sodium.[1][2] Another potential, though less direct, route is a Grignard-type coupling reaction.

Q2: Why is the yield of this compound often low?

A2: The primary challenge in synthesizing this compound is the significant steric hindrance of the neopentyl group.[3] This steric bulk can impede the desired coupling reaction and promote side reactions, such as elimination, which reduces the overall yield of the target molecule.[4]

Q3: What are the main side products to expect in the Wurtz synthesis of this compound?

A3: The major side product is typically an alkene resulting from an elimination reaction, which is a common competing pathway in Wurtz reactions with bulky alkyl halides.[4] Other potential byproducts can arise from reactions with impurities or side reactions of the organometallic intermediates.

Q4: Can I use a Grignard reaction to synthesize this compound?

A4: While the coupling of a neopentyl Grignard reagent with a neopentyl halide is theoretically possible, the Wurtz coupling is often observed as a side reaction during the formation of Grignard reagents from sterically hindered halides. Optimizing conditions to favor the cross-coupling over other side reactions would be a key challenge.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive Metal Surface (Wurtz Reaction)

    • Troubleshooting: The surface of the sodium metal may be oxidized. Use freshly cut sodium or wash the sodium with a dry solvent (e.g., hexane) to remove the oxide layer before use.

  • Possible Cause 2: Poor Quality Reagents or Solvents

    • Troubleshooting: Ensure that the neopentyl halide is pure and the solvent is anhydrous. The presence of water or alcohol will quench the organometallic intermediates.[2]

  • Possible Cause 3: Reaction Has Not Initiated

    • Troubleshooting: Gentle heating may be required to initiate the reaction. The addition of a small crystal of iodine can also help to activate the metal surface.

Issue 2: Low Yield of this compound with Significant Byproduct Formation

  • Possible Cause 1: Competing Elimination Reaction

    • Troubleshooting: This is a common issue due to the steric hindrance of the neopentyl group.[4] Lowering the reaction temperature may favor the substitution (coupling) reaction over the elimination pathway.

  • Possible Cause 2: Incorrect Stoichiometry

    • Troubleshooting: Ensure the correct molar ratio of neopentyl halide to sodium is used. An excess of the alkyl halide can sometimes lead to other side reactions.

  • Possible Cause 3: Inefficient Stirring

    • Troubleshooting: The Wurtz reaction is a heterogeneous reaction. Vigorous stirring is necessary to ensure good contact between the alkyl halide and the surface of the sodium metal.

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause 1: Similar Boiling Points of Product and Byproducts

    • Troubleshooting: Careful fractional distillation is required to separate this compound from any unreacted starting material and alkene byproducts. Gas chromatography (GC) can be used to analyze the purity of the fractions.

  • Possible Cause 2: Emulsion Formation During Workup

    • Troubleshooting: Use a saturated brine solution during the aqueous workup to help break up emulsions and improve phase separation.

Troubleshooting Workflow

Troubleshooting Low Yield in this compound Synthesis cluster_conversion Low/No Conversion cluster_byproducts Significant Byproducts start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Analyze Byproduct Formation start->check_byproducts inactive_metal Inactive Metal Surface? check_conversion->inactive_metal elimination Elimination Favored? check_byproducts->elimination impure_reagents Impure Reagents/Solvents? inactive_metal->impure_reagents No Activate Metal (Freshly cut Na, Iodine) Activate Metal (Freshly cut Na, Iodine) inactive_metal->Activate Metal (Freshly cut Na, Iodine) Yes no_initiation Reaction Not Initiated? impure_reagents->no_initiation No Purify Halide, Use Anhydrous Solvent Purify Halide, Use Anhydrous Solvent impure_reagents->Purify Halide, Use Anhydrous Solvent Yes Gentle Heating Gentle Heating no_initiation->Gentle Heating Yes stoichiometry Incorrect Stoichiometry? elimination->stoichiometry No Lower Reaction Temperature Lower Reaction Temperature elimination->Lower Reaction Temperature Yes Verify Molar Ratios Verify Molar Ratios stoichiometry->Verify Molar Ratios Yes

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

Experimental Protocols

Representative Protocol for Wurtz Synthesis of this compound

This is a representative protocol based on the general principles of the Wurtz reaction and may require optimization.

Materials:

  • Neopentyl bromide

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal, optional)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reaction Initiation: Place the sodium metal (2.2 equivalents) in the flask with a small amount of anhydrous solvent. Add a small portion of a solution of neopentyl bromide (1.0 equivalent) in anhydrous solvent from the dropping funnel. Gentle warming may be necessary to initiate the reaction. The appearance of a cloudy solution or a change in color indicates initiation. A small crystal of iodine can be added to activate the sodium surface if the reaction is sluggish.

  • Reaction Progression: Once the reaction has started, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours to ensure maximum conversion.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution to decompose any unreacted sodium.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Experimental Workflow Diagram

Wurtz Synthesis of this compound setup 1. Apparatus Setup (Flame-dried, Inert Atmosphere) initiation 2. Reaction Initiation (Na, Solvent, Neopentyl Bromide) setup->initiation progression 3. Dropwise Addition (Maintain Reflux) initiation->progression completion 4. Reflux (2-4 hours) progression->completion workup 5. Quench (aq. NH4Cl) completion->workup extraction 6. Extraction (Diethyl Ether) workup->extraction drying 7. Drying and Concentration extraction->drying purification 8. Fractional Distillation drying->purification product This compound purification->product

Caption: A step-by-step workflow for the Wurtz synthesis of this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively available in the searched literature, the following table summarizes the expected impact of various reaction parameters on the yield based on the general principles of the Wurtz reaction with sterically hindered halides.

ParameterVariationExpected Impact on YieldRationale
Temperature Low (e.g., 0-25 °C) vs. High (Reflux)Higher at lower temperaturesLower temperatures can disfavor the competing elimination side reaction, which has a higher activation energy.[4]
Solvent Diethyl Ether vs. Tetrahydrofuran (THF)Potentially higher in THFTHF has a higher boiling point and better solvating properties for organometallic intermediates, which may facilitate the coupling reaction.
Reaction Time Short (1-2 hours) vs. Long (4-6 hours)Higher with longer reaction timesDue to steric hindrance, the reaction may be slow, and a longer reaction time can lead to higher conversion.
Sodium Dispersion Large Chunks vs. Fine Dispersion/SandHigher with fine dispersionA higher surface area of sodium increases the rate of reaction with the alkyl halide.[5]
Alkyl Halide Neopentyl Bromide vs. Neopentyl ChlorideHigher with neopentyl bromideThe carbon-bromine bond is weaker than the carbon-chlorine bond, making neopentyl bromide more reactive in this coupling reaction.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the GC analysis of hexane (B92381) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor resolution between hexane isomers, particularly 2-methylpentane (B89812) and 3-methylpentane (B165638).

Q1: My chromatogram shows overlapping peaks for my hexane isomer sample. How can I improve the separation?

A1: Peak overlap, or co-elution, is a common challenge in the GC analysis of structurally similar compounds like hexane isomers.[1] To improve resolution, a systematic approach to optimizing your GC method is recommended. This involves adjusting the column, the oven temperature program, and the carrier gas flow rate. A logical first step is to confirm true co-elution by examining the peak shape for shoulders or asymmetries.[2] If you are using a GC-MS system, analyzing the mass spectra across the peak can confirm if multiple components are present.[2]

Q2: What is the most critical parameter to adjust first for better separation of hexane isomers?

A2: The oven temperature program is often the most powerful parameter for improving the resolution of closely eluting compounds.[2] Small adjustments to the temperature ramp rate can have a significant impact on separation. For hexane isomers, which are volatile, the initial oven temperature is also a critical factor.[3]

Q3: I'm still seeing co-elution after adjusting the temperature program. What should I try next?

A3: If optimizing the temperature program does not resolve the peak overlap, the next step is to consider the GC column. The choice of stationary phase is crucial for separating isomers.[4] If resolution is still insufficient, adjusting the carrier gas flow rate to its optimal linear velocity can enhance column efficiency and improve separation.[5]

Issue 2: Choosing the right GC column for hexane isomer analysis.

Q4: What type of GC column is best suited for separating hexane isomers?

A4: The separation of hexane isomers is highly dependent on the stationary phase of the column.[4] For general analysis of residual solvents, including hexane isomers, a column with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase (G43 type) is widely used. Specifically, columns like the Agilent J&W CP-Select 624 Hexane are designed for this purpose and can provide good resolution.[6] Non-polar stationary phases separate compounds primarily by their boiling points, while more polar phases can offer enhanced selectivity for isomers with different polarities. For complex hydrocarbon mixtures, alicyclic polysiloxane stationary phases have also shown excellent separation capabilities.[7]

Q5: Can I use a standard non-polar column, like one with 100% dimethylpolysiloxane (PDMS), for hexane isomer analysis?

A5: While a non-polar column can be used, achieving baseline separation of all hexane isomers, especially closely boiling ones, can be challenging. Non-polar phases primarily separate based on boiling point, and the boiling points of hexane isomers are very close.[8] You may find that while you can separate n-hexane from its branched isomers, separating isomers like 2-methylpentane and 3-methylpentane is difficult.[9] A mid-polar or specialized column often provides the necessary selectivity for these critical pairs.[10][8]

Q6: Are there any highly specialized stationary phases for alkane isomer separations?

A6: Yes, for very challenging separations of alkane isomers, including enantiomers, specialized stationary phases are available. Modified cyclodextrins are particularly effective for the enantioseparation of chiral alkanes due to their ability to form inclusion complexes.[11] Additionally, liquid crystalline stationary phases have demonstrated high isomeric selectivity for separating positional and cis-trans isomers of hydrocarbons.[12]

Experimental Protocols & Data

Protocol 1: Optimizing the GC Oven Temperature Program

This protocol describes a systematic approach to developing a temperature program for the separation of hexane isomers.

  • Initial Scouting Program: Begin with a generic temperature program to determine the elution range of your analytes.[3]

    • Initial Temperature: 35-40 °C.[3]

    • Initial Hold Time: 1-2 minutes.

    • Ramp Rate: 10 °C/min.[3]

    • Final Temperature: 200 °C (or the column's maximum operating temperature).[3]

    • Final Hold Time: 5-10 minutes.[3]

  • Optimizing the Initial Temperature: To improve the resolution of early-eluting peaks, lower the initial oven temperature.[3] A temperature of 10-20 °C below the boiling point of the solvent can be effective for splitless injections.[13]

  • Optimizing the Ramp Rate: The ramp rate has the most significant effect on the separation of peaks that elute in the middle of the chromatogram.[3]

    • To improve the resolution of closely eluting peaks, decrease the ramp rate. Try reducing it in increments (e.g., from 10 °C/min to 5 °C/min, then to 2 °C/min).[2]

    • A good starting point for an optimal ramp rate is approximately 10 °C per column void time (t₀).[13]

  • Optimizing the Final Temperature and Hold: The final temperature should be set to ensure all components have eluted from the column. A hold time at the final temperature can help elute any less volatile compounds in the sample matrix.[13]

Data Presentation: GC Column Performance for Hexane Isomer Separation

The following table summarizes the performance of different types of stationary phases for the separation of hexane isomers.

Stationary Phase TypeTypical ApplicationAdvantagesDisadvantages
Non-Polar (e.g., 100% PDMS)General hydrocarbon analysisRobust, high-temperature stabilityLimited selectivity for isomers with similar boiling points[8]
Mid-Polar (e.g., 6% Cyanopropylphenyl / 94% PDMS - G43 type)Residual solvent analysis, including hexane isomersEnhanced selectivity for polar and non-polar compounds, good for separating isomers from other solvents[10][6]May have lower maximum operating temperatures than non-polar phases
Polar (e.g., Polyethylene Glycol - WAX)Analysis of polar compoundsHigh selectivity for polar analytesNot ideal for non-polar hydrocarbons like hexane isomers, which will have short retention times[8]
Specialized (e.g., Liquid Crystal, Modified Cyclodextrin)High-resolution isomer separation, chiral separationsVery high selectivity for specific isomer types[11][12]May be less robust and more expensive than standard phases

Visualizations

Troubleshooting Workflow for Peak Overlap

cluster_0 Troubleshooting Co-Elution Start Suspected Peak Overlap Confirm Confirm Co-elution (Peak Shape Analysis / MS Data) Start->Confirm Optimize_Temp Optimize Temperature Program (Lower initial T, slower ramp) Confirm->Optimize_Temp Co-elution confirmed Resolved Peaks Resolved Optimize_Temp->Resolved Success Not_Resolved Issue Persists Optimize_Temp->Not_Resolved No improvement Change_Column Change GC Column (Increase polarity/selectivity) Optimize_Flow Optimize Carrier Gas Flow Rate Change_Column->Optimize_Flow No improvement Change_Column->Resolved Success Optimize_Flow->Resolved Success Not_Resolved->Change_Column

Caption: A logical workflow for diagnosing and resolving peak overlap in GC analysis.

Experimental Workflow for GC Method Optimization

cluster_1 GC Method Optimization for Hexane Isomers Select_Column 1. Select Appropriate Column (e.g., Mid-Polar G43 Type) Scouting_Run 2. Perform Scouting Run (10°C/min ramp) Select_Column->Scouting_Run Analyze_Early_Peaks 3. Evaluate Early Peaks Scouting_Run->Analyze_Early_Peaks Adjust_Initial_T 4. Adjust Initial Temperature Analyze_Early_Peaks->Adjust_Initial_T Poor resolution Analyze_Mid_Peaks 5. Evaluate Mid-Eluting Peaks Analyze_Early_Peaks->Analyze_Mid_Peaks Good resolution Adjust_Initial_T->Analyze_Mid_Peaks Adjust_Ramp 6. Adjust Ramp Rate Analyze_Mid_Peaks->Adjust_Ramp Poor resolution Final_Method 7. Finalized Method Analyze_Mid_Peaks->Final_Method Good resolution Adjust_Ramp->Final_Method

References

Technical Support Center: GC-MS Analysis of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve for 2,2,4,4-Tetramethylhexane in Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems encountered during the quantitative analysis of this compound.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a frequent challenge, particularly with volatile compounds like this compound. The relationship between concentration and response deviates from a straight line, leading to inaccurate quantification.

Possible Causes and Solutions:

Cause Description Recommended Action
Detector Saturation At high concentrations, the MS detector can become saturated, leading to a plateau in the signal response and causing the curve to bend at the higher end.[1]- Lower the concentration range of your calibration standards.- Reduce the injection volume.- If available, use a detector with a wider linear dynamic range.
Injector Discrimination The high volatility of this compound can lead to inconsistent vaporization in the injector, especially in split/splitless inlets. This can result in a non-proportional transfer of the analyte to the column.[1]- Optimize injector temperature; a lower temperature might be necessary for highly volatile compounds.- Use a pulsed splitless or on-column injection technique if available.- Ensure the syringe needle depth and injection speed are consistent.
Active Sites in the System Active sites in the injector liner, column, or transfer line can cause analyte adsorption or degradation, particularly at low concentrations.[2] This can lead to a loss of analyte and a negative deviation from linearity at the lower end of the curve.- Use a deactivated inlet liner, preferably with glass wool to aid in volatilization.- Condition the column according to the manufacturer's instructions.- Consider using a retention gap to trap non-volatile matrix components.
Standard Preparation Errors Inaccurate serial dilutions or evaporation of the highly volatile this compound from standard solutions can lead to incorrect concentration values and a scattered or non-linear plot.[1]- Prepare fresh standards daily.- Use volumetric flasks and gas-tight syringes for accurate dilutions.- Keep standard vials tightly capped and at a consistent, cool temperature.
Matrix Effects Components in the sample matrix can interfere with the ionization of this compound in the MS source, causing either signal enhancement or suppression.[3][4][5] This can significantly impact the linearity of the calibration curve when analyzing real samples.- Prepare matrix-matched calibration standards by spiking a blank matrix with known concentrations of the analyte.- Use an internal standard that is chemically similar to this compound and does not co-elute with other sample components.[6]

Troubleshooting Workflow for Non-Linearity:

start Non-Linear Calibration Curve Observed check_high_conc Review High Concentration Points start->check_high_conc check_low_conc Review Low Concentration Points check_high_conc->check_low_conc No detector_saturation Possible Detector Saturation check_high_conc->detector_saturation Bending at high end check_all_points Review All Points for Scatter check_low_conc->check_all_points No active_sites Possible Active Sites check_low_conc->active_sites Deviation at low end injector_issues Possible Injector Discrimination check_all_points->injector_issues Consistent deviation standard_prep_error Possible Standard Preparation Error check_all_points->standard_prep_error High scatter matrix_effects Possible Matrix Effects check_all_points->matrix_effects When analyzing samples solution1 Reduce Concentration Range or Injection Volume detector_saturation->solution1 solution2 Optimize Injector Parameters injector_issues->solution2 solution3 Use Deactivated Liner and Condition Column active_sites->solution3 solution4 Prepare Fresh Standards Carefully standard_prep_error->solution4 solution5 Use Matrix-Matched Standards or Internal Standard matrix_effects->solution5 end Linear Calibration Achieved solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the GC-MS parameters for this compound analysis?

A1: A good starting point involves a non-polar column and optimized temperature programming.

Recommended Initial GC-MS Parameters:

Parameter Value Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)A non-polar column is suitable for the separation of non-polar branched alkanes.[7]
Carrier Gas HeliumProvides good efficiency and is safe for MS detectors.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Ensures consistent retention times and peak shapes.
Inlet Temperature 250 °CA good starting point, but may need to be optimized to prevent discrimination of the volatile analyte.
Injection Mode Splitless (1 µL injection volume)Suitable for trace analysis. A split injection may be used for higher concentrations to avoid column overload.
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °CAn initial low temperature helps to focus the volatile analyte at the head of the column. The ramp rate can be adjusted to optimize separation from other compounds.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Quadrupole Temp 150 °CA standard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Scan Range m/z 40-200Captures the characteristic fragment ions of this compound.

Q2: Which ions should I use for quantification (SIM mode) of this compound?

A2: For Selected Ion Monitoring (SIM), choose abundant and specific ions from the electron ionization mass spectrum of this compound. A common fragmentation pattern for branched alkanes involves the loss of alkyl groups. For this compound (molecular weight 142.3 g/mol ), characteristic ions would likely include:

  • m/z 57 (base peak): Corresponding to the tert-butyl cation [(CH₃)₃C]⁺, which is very stable.

  • m/z 41, 71, 85: Other common alkyl fragment ions.

It is crucial to acquire a full scan mass spectrum of a standard to confirm the most abundant and unique ions free from interference.

Q3: My peak shape for this compound is poor (tailing or fronting). What should I do?

A3: Poor peak shape can be caused by several factors.

Troubleshooting Poor Peak Shape:

Issue Possible Cause Solution
Peak Tailing - Active sites in the system.- Column contamination.- Use a deactivated inlet liner.- Cut a small portion (10-20 cm) from the front of the column.- Bake out the column.
Peak Fronting - Column overload.- Incompatible solvent.- Dilute the sample.- Ensure the injection solvent is compatible with the non-polar column (e.g., hexane, dichloromethane).

Logical Diagram for Peak Shape Troubleshooting:

start Poor Peak Shape peak_type Tailing or Fronting? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting check_active_sites Check for Active Sites tailing->check_active_sites check_overload Check for Column Overload fronting->check_overload solution_tailing1 Use Deactivated Liner / Trim Column check_active_sites->solution_tailing1 Suspected solution_fronting1 Dilute Sample / Check Solvent check_overload->solution_fronting1 Suspected end Good Peak Shape solution_tailing1->end solution_fronting1->end

Caption: Troubleshooting guide for poor peak shapes.

Q4: How can I confirm the identity of the this compound peak?

A4: Confirmation should be based on two key pieces of information:

  • Retention Time: The retention time of the peak in your sample should match that of a pure standard of this compound analyzed under the same GC conditions.

  • Mass Spectrum: The mass spectrum of the peak in your sample should match the reference mass spectrum from a library (e.g., NIST) and the spectrum of your pure standard. Pay close attention to the relative abundances of the characteristic ions.

For highly complex matrices where isomers may be present, achieving good chromatographic separation is key. Using a longer column or a slower temperature ramp can help resolve closely eluting isomers.[7]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., hexane).

  • Working Stock Solution (e.g., 100 µg/mL): Transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the working stock solution. For example, to prepare 1, 2, 5, 10, and 20 µg/mL standards in 10 mL volumetric flasks:

Target Conc. (µg/mL)Vol. of Working Stock (mL)Final Volume (mL)
10.110
20.210
50.510
101.010
202.010
  • Internal Standard (Optional but Recommended): If using an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time), add a constant, known amount to each calibration standard and sample.

Protocol 2: Sample Preparation (Example for a Liquid Matrix)

  • Sample Collection: Collect the sample in a clean, airtight container.

  • Internal Standard Addition: Add a precise volume of the internal standard stock solution to a known volume or weight of the sample.

  • Extraction (if necessary): Depending on the matrix, a liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte and remove interfering components.

  • Dilution: Dilute the sample extract with a suitable solvent to bring the analyte concentration within the range of the calibration curve.

  • Analysis: Inject the prepared sample into the GC-MS system.

References

Technical Support Center: Stabilizing 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2,2,4,4-tetramethylhexane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a highly branched, saturated hydrocarbon. Its structural integrity is crucial for experiments where it is used as a solvent, a reference standard, or a chemical intermediate. Degradation can introduce impurities that may interfere with experimental results, leading to inaccurate data and potentially compromising research outcomes.

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, like other branched alkanes, is autoxidation. This is a free-radical chain reaction initiated by factors such as heat, light (UV radiation), and the presence of oxygen. The tertiary hydrogen atoms in the molecule are particularly susceptible to abstraction, leading to the formation of hydroperoxides as the initial degradation products. These hydroperoxides are unstable and can further decompose into a variety of oxygenated compounds.

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Exposure to light and oxygen should be minimized.

Q4: What type of container should I use for storing this compound?

For long-term storage, it is recommended to use amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps (B75204) to protect the compound from light and prevent leaching of impurities from the container or cap liner. For larger quantities, stainless steel containers are also suitable. High-density polyethylene (B3416737) (HDPE) may be used for shorter-term storage, but glass or stainless steel is preferred for long-term stability.

Q5: Should I use a stabilizer for long-term storage?

For long-term storage, especially if the container will be opened multiple times, the addition of a stabilizer is recommended. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are effective at inhibiting autoxidation by scavenging free radicals.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in GC-MS analysis Degradation of this compound due to improper storage (exposure to air, light, or heat).1. Verify the purity of a fresh sample. 2. Review storage conditions; ensure the container is sealed, protected from light, and stored at the recommended temperature. 3. Consider adding a stabilizer like BHT to a fresh sample for future storage. 4. Filter the material if suspended particles are visible.
Visible precipitate or discoloration in the liquid Formation of insoluble degradation products or peroxides. Peroxides can appear as crystals or a cloudy haze.1. CAUTION: Peroxides can be explosive when concentrated. Do not heat or concentrate the liquid. 2. Test for the presence of peroxides using the protocol provided below. 3. If peroxides are present at a high concentration, consult your institution's safety guidelines for proper disposal. 4. For low levels of peroxides, they can be removed by passing the liquid through a column of activated alumina.
Inconsistent experimental results using the same batch Inhomogeneous degradation within the stored container. Contamination upon opening.1. Gently agitate the container before taking a sample to ensure homogeneity. 2. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) after each use to minimize exposure to oxygen.
Decreased assay performance over time Gradual degradation of the compound, leading to a lower concentration of the pure substance.1. Re-evaluate the purity of the stored material using GC-MS. 2. If purity has decreased, consider purifying the material (e.g., by distillation) or using a fresh batch for sensitive experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of autoxidation.
Light Store in amber glass or opaque containersPrevents photo-initiated degradation.
Atmosphere Inert gas (Nitrogen or Argon)Minimizes the presence of oxygen, a key reactant in autoxidation.
Container Amber glass bottle with PTFE-lined cap or stainless steel drumChemically inert and protects from light.
Stabilizer 0.001% - 0.01% (w/w) BHTInhibits free-radical chain reactions.

Table 2: Potential Degradation Products of this compound

Compound ClassSpecific Examples
Hydroperoxides 2,2,4,4-tetramethyl-3-hexyl hydroperoxide
Alcohols 2,2,4,4-tetramethyl-3-hexanol
Ketones 2,2,4,4-tetramethyl-3-hexanone
Carboxylic Acids Smaller chain acids resulting from C-C bond cleavage

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity and Degradation Products

Objective: To assess the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.

    • If a stabilizer like BHT is present, it will also be detected.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the area percent of the main peak corresponding to this compound to determine purity.

    • Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST). Pay close attention to masses corresponding to potential oxygenated degradation products.

Protocol 2: Quantification of Peroxides by Titration (Peroxide Value)

Objective: To determine the concentration of peroxides in a sample of this compound. This method is adapted from standard test methods like ASTM D3703.

Methodology:

  • Reagents:

    • Acetic acid-isooctane solution (3:2 v/v).

    • Saturated potassium iodide (KI) solution (prepare fresh).

    • Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

    • Starch indicator solution (1%).

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve.

    • Add 0.5 mL of the saturated KI solution.

    • Stopper the flask and swirl for 1 minute.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution, swirling continuously, until the yellow color of the iodine has almost disappeared.

    • Add 1-2 mL of the starch indicator solution. The solution will turn blue-black.

    • Continue the titration with Na₂S₂O₃ until the blue-black color is completely discharged.

    • Record the volume of Na₂S₂O₃ solution used.

    • Perform a blank titration using the same procedure but without the sample.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

      • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

      • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the sample (g)

Mandatory Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_analysis Stability Assessment cluster_decision Decision cluster_action Action storage This compound (Inert Atmosphere, Dark, Cool) sampling Periodic Sampling storage->sampling Every 6 months gcms GC-MS Analysis (Purity & Degradation Products) sampling->gcms titration Peroxide Titration (Peroxide Value) sampling->titration decision Purity & Peroxide Levels Acceptable? gcms->decision titration->decision continue_use Continue Use decision->continue_use Yes purify_dispose Purify or Dispose decision->purify_dispose No

Caption: Experimental workflow for long-term stability monitoring.

degradation_pathway alkane This compound (R-H) radical Alkyl Radical (R•) alkane->radical Initiation (Heat, Light) peroxy_radical Peroxy Radical (R-OO•) radical->peroxy_radical + O2 peroxy_radical->radical Propagation hydroperoxide Hydroperoxide (R-OOH) peroxy_radical->hydroperoxide + R-H degradation_products Degradation Products (Alcohols, Ketones, etc.) hydroperoxide->degradation_products Decomposition

Caption: Simplified autoxidation pathway of this compound.

Technical Support Center: 2,2,4,4-Tetramethylhexane NMR Signal Broadening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to NMR signal broadening when analyzing 2,2,4,4-Tetramethylhexane.

Troubleshooting Guide: Diagnosing and Resolving Broad NMR Signals

Broad signals in the NMR spectrum of this compound can obscure important structural information. Follow this step-by-step guide to identify and address the potential causes.

Is the signal broadening observed for all peaks in the spectrum?

Yes, all peaks are broad. This suggests a global issue affecting the entire spectrum. Common causes include problems with instrument calibration or sample preparation.

  • Poor Shimming: The most common cause of universally broad peaks is an inhomogeneous magnetic field.[1][2]

    • Solution: Re-shim the spectrometer. If automated shimming fails, manual shimming of the lower-order (Z1, Z2) and higher-order (e.g., X, Y, Z3, Z4) shims may be necessary.[3][4] For samples in aqueous solutions, it is crucial to evaluate shims using a presaturation experiment to narrow the broad water line.[3]

  • Improper Sample Positioning: Incorrect placement of the NMR tube in the spinner and consequently in the probe can lead to poor shimming and broad lines.

    • Solution: Ensure the sample is placed at the correct depth in the spinner using the provided sample gauge.[5]

  • Sample Heterogeneity: The presence of suspended solid particles or undissolved material will disrupt the magnetic field homogeneity.[6]

    • Solution: Filter the sample through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube.

  • High Sample Concentration/Viscosity: Overly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.[5][7][8]

    • Solution: Dilute the sample. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.[9] If the sample is inherently viscous, consider acquiring the spectrum at a higher temperature to decrease viscosity.[10]

No, only specific peaks are broad. This points towards a chemical phenomenon specific to certain nuclei within the this compound molecule.

  • Chemical Exchange: The molecule may be undergoing conformational changes at a rate that is on the same timescale as the NMR experiment, leading to exchange broadening.[11] For this compound, rotation around the central C3-C4 bond can lead to exchange between different rotamers.

    • Solution: Altering the temperature can help resolve exchange broadening. Lowering the temperature may slow the exchange rate sufficiently to observe distinct signals for each conformer ("slow exchange regime"). Conversely, increasing the temperature might accelerate the exchange to the point where a single, sharp, averaged signal is observed ("fast exchange regime").[12][13]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant broadening of nearby proton signals.

    • Solution: Ensure all glassware is scrupulously clean. If paramagnetic contamination is suspected, passing the sample through a small plug of silica (B1680970) gel may help remove the impurities.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting broad NMR signals for this compound.

G Troubleshooting Workflow for NMR Signal Broadening cluster_0 Initial Observation cluster_1 Problem Scoping cluster_2 Global Issues cluster_3 Specific Issues cluster_4 Solutions start Broad NMR Signals Observed all_broad Are all peaks broad? start->all_broad check_shimming Check Shimming all_broad->check_shimming Yes check_exchange Investigate Chemical Exchange all_broad->check_exchange No check_sample_prep Check Sample Preparation check_shimming->check_sample_prep reshim Re-shim check_shimming->reshim filter_sample Filter Sample check_sample_prep->filter_sample adjust_conc Adjust Concentration check_sample_prep->adjust_conc check_impurities Check for Paramagnetic Impurities check_exchange->check_impurities change_temp Vary Temperature check_exchange->change_temp purify_sample Purify Sample check_impurities->purify_sample

Caption: A flowchart outlining the steps to diagnose and resolve NMR signal broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for seeing broad NMR signals for a simple alkane like this compound?

A1: For a structurally simple and non-polar molecule like this compound, the most frequent causes of broad signals are related to sample preparation and instrument settings. These include:

  • Poor shimming of the magnetic field.[1]

  • Sample concentration being too high, leading to increased viscosity.[7]

  • The presence of particulate matter in the sample.

  • Improper sample positioning in the NMR probe.[5]

Q2: Could conformational changes in this compound cause signal broadening?

A2: Yes, conformational exchange can be a source of signal broadening. This compound has steric bulk from the t-butyl groups, which can hinder rotation around the central C3-C4 bond. If the rate of this rotation is comparable to the NMR timescale, the signals for the protons near this bond may broaden. This is a classic example of chemical exchange broadening.[11]

Q3: How can I determine if chemical exchange is the cause of the signal broadening?

A3: Variable temperature (VT) NMR is the most effective way to diagnose chemical exchange.[13]

  • If you lower the temperature and the broad peak resolves into two or more sharper peaks, you are likely observing a slowing of the exchange process.

  • If you increase the temperature and the broad peak sharpens into a single peak, you are likely observing a speeding up of the exchange process into the fast exchange regime.

Q4: What is the ideal sample concentration for ¹H NMR of this compound?

A4: For a small molecule like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of a deuterated solvent is a good starting point for ¹H NMR.[9] It is advisable to start with a more dilute sample to avoid potential viscosity-induced broadening.[7]

Q5: Which deuterated solvent is best for this compound?

A5: this compound is a non-polar alkane, so a non-polar deuterated solvent is most suitable. Deuterated chloroform (B151607) (CDCl₃) is a common and excellent choice. Other possibilities include deuterated benzene (B151609) (C₆D₆) or deuterated acetone (B3395972) (acetone-d₆). The choice of solvent can sometimes influence the chemical shifts and resolution of the spectrum.

Q6: My sample is pure and the concentration is low, but the peaks are still broad. What else could be the problem?

A6: If you have ruled out sample preparation issues, the problem is likely with the instrument. Re-shimming the magnet is the first step.[14] If this doesn't resolve the issue, there could be a problem with the NMR tube itself (e.g., poor quality or microscopic scratches) or the probe. Using a high-quality NMR tube is important.[14] It is also worth ensuring that the sample volume is sufficient, typically around 0.5-0.7 mL for a standard 5 mm tube.[15][16]

Q7: Can dissolved oxygen in the sample cause peak broadening?

A7: Yes, dissolved molecular oxygen (O₂) is paramagnetic and can lead to signal broadening. While this effect is often more pronounced for compounds with long relaxation times, it can contribute to overall line broadening. For high-resolution work, degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solvent or by using the freeze-pump-thaw method can help to remove dissolved oxygen.

Quantitative Data and Experimental Protocols

Table 1: Factors Affecting NMR Signal Resolution for Branched Alkanes
ParameterTypical Range/ValueEffect on Signal BroadeningRecommendations
Sample Concentration 5-25 mg / 0.6-0.7 mLHigher concentrations can increase viscosity and cause broadening.[7][9]Start with a lower concentration (e.g., 10 mg) and increase if the signal-to-noise ratio is insufficient.
Solvent Viscosity Low (e.g., CDCl₃: 0.57 mPa·s)Higher viscosity leads to slower molecular tumbling and broader signals.[8]Choose a low-viscosity deuterated solvent in which the analyte is soluble.
Temperature 20-50 °C (typical)Can be varied to diagnose and resolve chemical exchange broadening.[13]If exchange is suspected, acquire spectra at different temperatures (e.g., 0 °C, 25 °C, 50 °C).
Spinning Rate 15-20 HzInadequate or unstable spinning can lead to poor line shape.Optimize the spinning rate; however, modern spectrometers often produce high-quality spectra without spinning.
NMR Tube Quality High-precision tubesPoor quality tubes can distort the magnetic field.[14]Use high-quality, clean, and unscratched NMR tubes.
Experimental Protocol: High-Resolution ¹H NMR of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner and adjust the depth using a sample gauge.

    • Wipe the outside of the NMR tube and spinner with a lint-free tissue before inserting it into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Tune and match the probe for the ¹H frequency.

  • Shimming:

    • Perform an automated shimming routine.

    • Visually inspect the lock signal and the FID of a quick 1-scan ¹H spectrum.

    • If the line shape is poor, manually adjust the Z1, Z2, X, Y, and other low-order shims to optimize the magnetic field homogeneity.

  • Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Process the spectrum with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

  • Troubleshooting during Acquisition:

    • If signals are broad, check the shimming first.

    • If shimming is good, consider acquiring spectra at a higher and lower temperature (e.g., 40 °C and 0 °C) to investigate potential chemical exchange.

    • If the issue persists, prepare a more dilute sample and re-acquire the spectrum.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationships between the potential causes of NMR signal broadening.

G Causal Relationships in NMR Signal Broadening cluster_0 Root Causes cluster_1 Specific Factors cluster_2 Observed Effect instrumental Instrumental Issues shimming Poor Shimming instrumental->shimming temp_instability Temperature Instability instrumental->temp_instability sample Sample-Related Issues concentration High Concentration sample->concentration viscosity High Viscosity sample->viscosity particulates Particulates sample->particulates paramagnetic Paramagnetic Impurities sample->paramagnetic chemical Chemical Phenomena exchange Chemical Exchange chemical->exchange broadening Signal Broadening shimming->broadening temp_instability->broadening concentration->viscosity viscosity->broadening particulates->broadening paramagnetic->broadening exchange->broadening

Caption: A diagram showing the causal links between various factors and NMR signal broadening.

References

Technical Support Center: Optimizing Injection Parameters for 2,2,4,4-Tetramethylhexane in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of 2,2,4,4-Tetramethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting injection parameters for this compound analysis?

A1: Establishing a robust starting method is critical for the analysis of branched alkanes like this compound. The following parameters are a recommended starting point, which should then be optimized for your specific application and instrumentation.[1][2] A non-polar stationary phase is most suitable for separating alkanes, as elution generally follows the boiling points of the compounds.[2]

Table 1: Recommended Starting GC Parameters for this compound

ParameterRecommended SettingRationale
Injector Type Split/SplitlessOffers versatility for varying sample concentrations.[1]
Injector Temperature 250 - 300 °CEnsures efficient vaporization of the analyte. For high boiling point compounds, temperatures up to 320°C may be necessary.[1][3]
Liner Deactivated, single taper with glass woolPromotes homogeneous sample vaporization and traps non-volatile residues, preventing column contamination.[1]
Injection Mode Split (e.g., 50:1 to 100:1 ratio)Prevents column overload, which can cause peak distortion. Adjust the ratio based on sample concentration.[2]
Carrier Gas Helium or HydrogenBoth are effective carrier gases; hydrogen may allow for faster analysis times.[1]
Carrier Gas Flow Rate 1.0 - 2.0 mL/minA typical starting range to achieve optimal linear velocity and efficiency.[1]
Column Phase 100% Dimethylpolysiloxane (e.g., DB-1) or 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)These non-polar phases provide good selectivity for alkanes.[2]
Oven Program Initial: 40-60°C, hold 2 min; Ramp: 5-10°C/min to 200°CA slower ramp rate (5°C/min) can improve the resolution of isomers.[2]
Detector (FID) 300 °CA standard temperature for flame ionization detectors, set higher than the final oven temperature to prevent condensation.[2]

Q2: I'm observing significant peak tailing. What are the common causes and solutions?

A2: Peak tailing is a common issue in GC and can arise from several factors, including interactions with active sites or sub-optimal injection conditions.[4]

  • Active Sites: The analyte may be interacting with active sites within the inlet liner or at the head of the column.[4]

    • Solution: Ensure you are using a high-quality, deactivated liner. If the problem persists, condition the column at a high temperature or trim the first 10-20 cm from the inlet side to remove accumulated non-volatile residues.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[4]

    • Solution: Decrease the sample concentration or increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of analyte reaching the column.[5]

  • Improper Sample Vaporization: If the injector temperature is too low, the sample may not vaporize completely and uniformly.

    • Solution: Increase the injector temperature in increments (e.g., 25°C) to ensure complete and rapid vaporization.[3]

Q3: My retention times are shifting between runs. How can I improve reproducibility?

A3: Unstable retention times are frequently caused by issues with the gas flow system, oven temperature control, or inconsistent sample injection.[2]

  • System Leaks: Leaks in the carrier gas line, fittings, or septum can cause fluctuations in the flow rate, which directly impacts retention times.[2]

    • Solution: Perform a systematic leak check using an electronic leak detector, paying close attention to the septum and column connections.[2]

  • Inconsistent Flow Control: A malfunctioning electronic pressure control (EPC) or manual flow controller will lead to variable flow rates.[2]

    • Solution: Verify that your flow controllers are functioning correctly and providing a stable flow rate throughout the analysis.[2]

  • Oven Temperature Fluctuations: Poor control of the oven temperature can cause significant variations in retention times.[2][6]

    • Solution: Regularly verify and calibrate the GC oven's temperature to ensure stability and accuracy.[2]

  • Inconsistent Injection Technique: For manual injections, variations in injection speed and volume can affect retention time.[6]

    • Solution: Use an autosampler for the highest reproducibility. If performing manual injections, use a consistent and rapid injection technique.[7]

Q4: How can I improve the resolution between this compound and other closely eluting compounds?

A4: Improving resolution involves optimizing chromatographic parameters to enhance separation efficiency.[1]

  • Optimize Temperature Program: A fast temperature ramp may not provide enough time for the separation of compounds with similar boiling points.[1]

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min). This increases the interaction time of the analytes with the stationary phase, thereby improving separation.[1]

  • Adjust Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation.

    • Solution: Optimize the carrier gas flow rate (or linear velocity) to be at or near the optimal point on the van Deemter curve for your chosen carrier gas.

  • Select a More Efficient Column: Column dimensions play a significant role in separating power.[1]

    • Solution: Consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) to increase theoretical plates and enhance resolution.[1]

Q5: What are "ghost peaks," and how can I prevent them?

A5: Ghost peaks are unexpected peaks that appear in your chromatogram, often during blank runs, and typically result from contamination.[8]

  • Septum Bleed: Particles from a degraded septum can enter the inlet and show up as peaks.

    • Solution: Use high-quality septa and replace them regularly as part of routine maintenance.

  • Contaminated Inlet Liner: Residue from previous injections can accumulate in the liner and elute in subsequent runs.

    • Solution: Replace the inlet liner frequently, especially when analyzing samples with non-volatile components.

  • Carrier Gas Impurities: Impurities in the carrier gas or gas lines can become trapped at the head of the column at low temperatures and elute as the oven temperature increases.[9][10]

    • Solution: Use high-purity carrier gas (99.999% or higher) and install purifying traps to remove oxygen, moisture, and hydrocarbons.[7][9]

Troubleshooting Guides

Logical Workflow for Poor Peak Shape Analysis

This diagram outlines a systematic approach to diagnosing and resolving common peak shape issues such as tailing, fronting, or broadening.

cluster_injection Step 1: Injection & Inlet cluster_column Step 2: Column cluster_solutions Solutions start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_temp Inlet Temp Too Low? start->check_temp check_liner Liner Contaminated or Inactive? check_temp->check_liner No sol_temp Increase Inlet Temp (e.g., 250-300 °C) check_temp->sol_temp Yes check_overload Sample Overload? check_liner->check_overload No sol_liner Replace with New, Deactivated Liner check_liner->sol_liner Yes check_active_sites Column Active Sites? check_overload->check_active_sites No sol_overload Dilute Sample or Increase Split Ratio check_overload->sol_overload Yes check_contamination Column Contamination? check_active_sites->check_contamination No sol_condition Condition Column (Bake-out) check_active_sites->sol_condition Yes sol_trim Trim 10-20 cm from Column Inlet check_contamination->sol_trim Yes cluster_system_checks Step 1: System Integrity cluster_consumables Step 2: Consumables & Sample cluster_solutions Solutions start Irreproducible Results (RT or Area) check_leaks Leaks Present? start->check_leaks check_flow Carrier Flow Stable? check_leaks->check_flow No sol_leaks Tighten Fittings, Replace Ferrules/Septum check_leaks->sol_leaks Yes check_oven Oven Temp Stable? check_flow->check_oven Yes sol_flow Verify EPC / Regulator Function check_flow->sol_flow No check_septum Septum Worn? check_oven->check_septum Yes sol_oven Calibrate Oven Temperature check_oven->sol_oven No check_injection Injection Technique Consistent? check_septum->check_injection No sol_septum Replace Septum check_septum->sol_septum Yes sol_injection Use Autosampler or Standardize Manual Technique check_injection->sol_injection No

References

Minimizing solvent effects of 2,2,4,4-Tetramethylhexane in spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the solvent effects of 2,2,4,4-tetramethylhexane in various spectroscopic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to spectroscopy?

A1: this compound is a non-polar, branched-chain alkane. Its key properties for spectroscopic applications include its low polarity, which minimizes solute-solvent interactions, and its relatively simple chemical structure, which results in a clean spectral background in many regions. It is important to use a high-purity, spectroscopy-grade solvent to avoid interference from impurities.

Q2: In which spectroscopic techniques is this compound a suitable solvent?

A2: Due to its non-polar nature and transparency in certain spectral regions, this compound is most suitable for UV-Visible spectroscopy (for non-polar analytes), fluorescence spectroscopy, and as a solvent for non-polar compounds in NMR where proton signals from the solvent will not interfere with the analyte signals (or when using a deuterated version, if available). Its use in IR spectroscopy can be limited by its own C-H bond absorptions.

Q3: How can I be sure my this compound is of sufficient purity for my experiment?

A3: Always use a spectroscopic grade solvent. Before your experiment, it is best practice to run a blank spectrum of the solvent alone in the same instrument and under the same conditions as your sample analysis. This will help you identify any impurity peaks or unexpected absorption/emission that could interfere with your measurement.

Troubleshooting Guides

UV-Visible Spectroscopy
Issue Possible Cause Troubleshooting Steps
Unexpected peaks in the spectrum Solvent contamination1. Use high-purity, spectroscopic grade this compound.2. Run a solvent blank to identify impurity peaks.3. Consider filtering the solvent through a suitable material if contamination is suspected.
Cuvette contamination1. Thoroughly clean the cuvette with an appropriate solvent.2. Rinse the cuvette with the this compound being used for the sample.
High background absorbance Solvent cutoff1. Ensure you are working at a wavelength above the UV cutoff of this compound (estimated to be around 210 nm).2. Use a shorter path length cuvette if high absorbance is unavoidable.
Poor spectral resolution Solvent-solute interactionAlthough minimal with a non-polar solvent, some interactions can occur. Ensure your analyte is fully dissolved and stable in this compound.
Fluorescence Spectroscopy
Issue Possible Cause Troubleshooting Steps
Background fluorescence Fluorescent impurities in the solvent1. Use a high-purity, fluorescence-grade solvent.2. Measure the emission spectrum of the solvent alone and subtract it from the sample spectrum.
Quenching of fluorescence Presence of quenching impurities1. Ensure the solvent is free from quenching agents (e.g., dissolved oxygen, heavy metals).2. Degas the solvent if oxygen quenching is suspected.
Shifts in emission wavelength (Solvatochromism) Change in local environment polarityWhile this compound is non-polar, trace impurities can alter the microenvironment. Use of a high-purity solvent is critical.
NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Large solvent peaks obscuring analyte signals Use of a protonated solvent1. If possible, use a deuterated version of this compound.2. If a protonated solvent must be used, consider solvent suppression techniques available on your NMR spectrometer.
Poor shimming Inhomogeneous magnetic fieldThe viscosity of this compound may differ from other common NMR solvents. Take care to re-shim the spectrometer for each sample.
Infrared (IR) Spectroscopy
Issue Possible Cause Troubleshooting Steps
Solvent peaks masking analyte signals C-H stretching and bending vibrations of the solvent1. The primary IR bands of alkanes are in the 2850-3000 cm⁻¹ (C-H stretch) and 1350-1480 cm⁻¹ (C-H bend) regions. Avoid these regions for analyte analysis if possible.2. Use a shorter path length cell to minimize the intensity of solvent absorption.3. Perform a careful digital subtraction of the solvent spectrum.

Quantitative Data

Table 1: Physical and Spectroscopic Properties of this compound and Related Solvents

PropertyThis compoundn-HexaneCyclohexane
Molecular Formula C₁₀H₂₂C₆H₁₄C₆H₁₂
Molecular Weight ( g/mol ) 142.2886.1884.16
Boiling Point (°C) ~1576980.7
Density (g/mL at 20°C) ~0.747[1]0.6590.779
Refractive Index (n_D at 20°C) ~1.421[1]1.3751.426
UV Cutoff (nm) ~210 (estimated)195200
Dielectric Constant (at 20°C) ~2.0 (estimated)1.882.02

Note: Some properties for this compound are estimated based on its structure and data for similar compounds as direct spectroscopic-grade data is limited.

Experimental Protocols

Protocol 1: Preparing a Sample for UV-Visible Spectroscopy
  • Solvent Purity Check:

    • Fill a clean 10 mm path length quartz cuvette with spectroscopic grade this compound.

    • Place the cuvette in the spectrophotometer.

    • Run a baseline scan over the desired wavelength range (e.g., 200-800 nm).

    • The absorbance should be close to zero above the solvent's UV cutoff. Note any impurity peaks.

  • Sample Preparation:

    • Accurately weigh the analyte and dissolve it in a known volume of this compound to achieve the desired concentration.

    • Ensure the analyte is fully dissolved. Gentle warming or sonication may be required for some compounds.

  • Measurement:

    • Rinse the sample cuvette with a small amount of the prepared sample solution.

    • Fill the cuvette with the sample solution.

    • Place the cuvette in the spectrophotometer and acquire the absorbance spectrum.

    • Use the previously recorded solvent spectrum as the baseline for subtraction.

Protocol 2: Minimizing Background in Fluorescence Spectroscopy
  • Use of High-Purity Solvent:

    • Select this compound of the highest available purity (fluorescence or spectroscopic grade).

  • Solvent Blank Measurement:

    • Fill a fluorescence cuvette with the solvent.

    • Place it in the spectrofluorometer and record the emission spectrum using the same excitation wavelength and instrument settings intended for the sample.

  • Sample Measurement:

    • Prepare the sample solution using the high-purity solvent.

    • Measure the fluorescence emission spectrum of the sample.

  • Data Processing:

    • Subtract the solvent blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering from the solvent.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Select Spectroscopic Grade This compound B Prepare Analyte Solution A->B D Measure Sample Spectrum B->D C Run Solvent Blank C->D E Subtract Solvent Blank F Analyze Corrected Spectrum E->F Troubleshooting_Logic Start Unexpected Spectroscopic Results CheckSolvent Is the solvent high purity (spectroscopic grade)? Start->CheckSolvent CheckCuvette Is the cuvette clean and undamaged? CheckSolvent->CheckCuvette Yes SolutionSolvent Action: Use high-purity solvent and run a blank. CheckSolvent->SolutionSolvent No CheckInstrument Are instrument parameters (e.g., wavelength, baseline) correct? CheckCuvette->CheckInstrument Yes SolutionCuvette Action: Thoroughly clean or replace the cuvette. CheckCuvette->SolutionCuvette No SolutionInstrument Action: Recalibrate and optimize instrument settings. CheckInstrument->SolutionInstrument No End Problem Resolved CheckInstrument->End Yes SolutionSolvent->CheckCuvette SolutionCuvette->CheckInstrument SolutionInstrument->End

References

Validation & Comparative

A Comparative Analysis of 2,2,4,4-Tetramethylhexane and Other Hexane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug development, and manufacturing, the choice of solvent is critical, influencing reaction kinetics, product purity, and toxicological profiles. While n-hexane is a widely used non-polar solvent, its neurotoxicity has prompted the exploration of safer alternatives. This guide provides a detailed comparison of 2,2,4,4-tetramethylhexane and other common hexane (B92381) isomers: n-hexane, 2-methylpentane (B89812), 3-methylpentane (B165638), 2,2-dimethylbutane, and 2,3-dimethylbutane (B166060). This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection.

Physicochemical Properties: A Tabulated Comparison

The structural isomerism of hexane (C₆H₁₄) gives rise to compounds with the same molecular formula but distinct three-dimensional arrangements. These structural differences lead to variations in physical and chemical properties, which are summarized in the table below. Increased branching generally leads to a decrease in boiling point and viscosity due to reduced intermolecular van der Waals forces.[1][2]

PropertyThis compoundn-Hexane2-Methylpentane3-Methylpentane2,2-Dimethylbutane2,3-Dimethylbutane
Molecular Formula C₁₀H₂₂C₆H₁₄C₆H₁₄C₆H₁₄C₆H₁₄C₆H₁₄
Molar Mass ( g/mol ) 142.2886.1886.1886.1886.1886.18
Boiling Point (°C) ~15768.760.363.349.758
Melting Point (°C) --95.3-153.7-118-99.9-128.6
Density (g/mL at 20°C) ~0.7460.6590.6530.6640.6490.662
Dynamic Viscosity (mPa·s at 20°C) -0.313~0.3~0.3~0.29~0.33
Water Solubility InsolubleInsolubleInsolubleInsolubleInsolubleInsoluble
Odor -Faint, gasoline-likeFaint, gasoline-likeFaint, gasoline-likeMild, gasoline-likePetroleum-like

Note: Data for this compound is limited; values are estimated based on trends for highly branched alkanes. Data for other isomers is compiled from various chemical databases.

Performance Comparison: Solvency and Toxicity

Solvency:

Hexane isomers are non-polar solvents and are effective in dissolving other non-polar compounds through London dispersion forces.[3] Their miscibility with other organic solvents is generally high.[3] The choice of a specific isomer can be critical in organic synthesis. For instance, commercial "hexanes" are often a mixture of isomers, and the presence of methylcyclopentane (B18539) (an impurity) with its tertiary C-H bonds can be incompatible with certain radical reactions.[4] While specific comparative studies on the solvency of this compound are scarce, its highly branched structure suggests it would be a very non-polar and unreactive solvent, suitable for reactions involving strong bases.[4]

Toxicity:

A significant differentiator among hexane isomers is their toxicity, particularly neurotoxicity. The neurotoxic effects of n-hexane are well-documented and are attributed to its metabolite, 2,5-hexanedione, which causes peripheral neuropathy.[5][6] In contrast, branched-chain isomers exhibit significantly lower neurotoxicity.

A comparative study on the neurotoxicity of n-hexane, 2-methylpentane, and 3-methylpentane in rats revealed that the neurotoxicity of the branched isomers was not as severe as that of n-hexane.[7] The order of neurotoxicity was determined to be: n-hexane > 2-methylpentane ≈ 3-methylpentane.[7] 2,2-Dimethylbutane is also not considered a neurotoxicant in the same manner as n-hexane. Due to its high volatility and low toxicity, the concentrations required to demonstrate adverse health effects in animal studies would surpass the lower explosive limit. While no specific toxicity data for this compound was found, it is reasonable to infer a low toxicity profile similar to other highly branched alkanes, which are less readily metabolized to the harmful gamma-diketone species.

Experimental Protocols

1. Determination of Water Solubility (Flask Method - OECD 105):

This method is suitable for substances with a solubility above 10⁻² g/L.[8]

  • Principle: A specific amount of the test substance is dissolved in water at a given temperature, and the concentration of the dissolved substance is determined after reaching equilibrium.

  • Apparatus:

    • Glass flasks with stoppers

    • Constant temperature bath (e.g., 20 ± 0.5 °C)

    • Analytical balance

    • Apparatus for concentration determination (e.g., GC, HPLC)

  • Procedure:

    • A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.

    • An excess amount of the test substance is added to a known volume of water in a flask.

    • The flask is agitated in a constant temperature bath for a sufficient time to reach equilibrium (e.g., 24 hours).

    • The solution is allowed to stand for at least 24 hours in the constant temperature bath to allow for the separation of undissolved material.

    • A sample of the clear supernatant is carefully taken for analysis.

    • The concentration of the substance in the aqueous sample is determined by a suitable analytical method.

2. Viscosity Measurement (Capillary Viscometer Method):

  • Principle: The viscosity of a Newtonian fluid is determined by measuring the time it takes for a known volume of the liquid to flow through a capillary of known dimensions under a known pressure.

  • Apparatus:

    • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

    • Constant temperature bath

    • Stopwatch

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • The liquid to be tested is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

    • The liquid is drawn up through the capillary to a point above the upper timing mark.

    • The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured with a stopwatch.

    • The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the viscometer constant and t is the flow time.

    • The dynamic viscosity (η) is calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

3. Neurotoxicity Assessment (OECD 424):

This guideline provides a framework for conducting a neurotoxicity study in rodents.[9][10]

  • Principle: The test substance is administered to animals for a specified period, and a range of neurological and behavioral endpoints are assessed.

  • Animals: Typically, rats are used.

  • Procedure:

    • Animals are divided into at least three dose groups and a control group.

    • The test substance is administered daily (e.g., by gavage) for a defined period (e.g., 28 or 90 days).

    • Detailed clinical observations are made daily, including changes in skin, fur, eyes, and motor activity.

    • Functional observational battery (FOB) tests are conducted at specified intervals to assess sensory, motor, and autonomic functions.

    • Motor activity is measured using an automated device.

    • At the end of the study, neuropathological examination of the central and peripheral nervous systems is performed.

Visualizing Relationships and Processes

Hexane_Isomers cluster_isomers Structural Isomers Hexane (C6H14) Hexane (C6H14) n-Hexane n-Hexane Hexane (C6H14)->n-Hexane 2-Methylpentane 2-Methylpentane Hexane (C6H14)->2-Methylpentane 3-Methylpentane 3-Methylpentane Hexane (C6H14)->3-Methylpentane 2,2-Dimethylbutane 2,2-Dimethylbutane Hexane (C6H14)->2,2-Dimethylbutane 2,3-Dimethylbutane 2,3-Dimethylbutane Hexane (C6H14)->2,3-Dimethylbutane

Caption: Structural relationship of common hexane isomers.

Hexane_Metabolism cluster_nHexane n-Hexane Metabolism cluster_Branched Branched Isomer Metabolism n-Hexane n-Hexane 2-Hexanol 2-Hexanol n-Hexane->2-Hexanol Cytochrome P450 2,5-Hexanediol 2,5-Hexanediol 2-Hexanol->2,5-Hexanediol 2,5-Hexanedione 2,5-Hexanedione 2,5-Hexanediol->2,5-Hexanedione Neurotoxicity Neurotoxicity 2,5-Hexanedione->Neurotoxicity Branched Hexanes Branched Hexanes Hydroxylated Metabolites Hydroxylated Metabolites Branched Hexanes->Hydroxylated Metabolites Cytochrome P450 Further Metabolism & Excretion Further Metabolism & Excretion Hydroxylated Metabolites->Further Metabolism & Excretion

Caption: Generalized metabolic pathways of hexane isomers.

Conclusion

The selection of a hexane isomer as a solvent requires a careful consideration of its physicochemical properties, solvency, and toxicity. While n-hexane is an effective non-polar solvent, its neurotoxicity is a significant drawback.[5] Branched-chain isomers such as 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane offer safer alternatives with comparable solvent properties for many applications.[7][11] Although data on this compound is limited, its highly branched structure suggests it possesses low reactivity and likely a favorable toxicological profile, making it a potentially valuable, albeit less common, alternative for specific applications in research and drug development where inertness is paramount. Further comparative studies are warranted to fully elucidate the performance characteristics of this and other highly branched alkanes.

References

A Comparative Guide to 2,2,4,4-Tetramethylhexane and n-Decane as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nonpolar solvents, the choice between linear and branched alkanes can significantly impact reaction kinetics, solubility, and overall process efficiency. This guide provides a detailed comparison of 2,2,4,4-tetramethylhexane, a highly branched alkane, and n-decane, its linear isomer. This objective analysis, supported by physicochemical data and general experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physicochemical Properties: A Tabulated Comparison

The selection of an appropriate solvent begins with a thorough understanding of its physical and chemical properties. The following table summarizes the key characteristics of this compound and n-decane.

PropertyThis compoundn-Decane
Molecular Formula C₁₀H₂₂C₁₀H₂₂
Molecular Weight 142.28 g/mol 142.28 g/mol [1]
Boiling Point 153 °C174 °C[1]
Melting Point Not available-30 °C[1]
Density 0.747 g/mL0.730 g/mL[2]
Viscosity Not available0.920 mPa·s (at 20 °C)[2]
Flash Point Not available46 °C[1]
Polarity NonpolarNonpolar[2][3]
Solubility in Water InsolubleInsoluble[1][2]

Performance Comparison: Theoretical and Practical Considerations

While direct experimental data comparing the solvent performance of this compound and n-decane is limited in publicly available literature, we can infer their behavior based on the principles of physical organic chemistry and the properties of linear versus branched alkanes.

Key Differences Arising from Molecular Structure:

  • Boiling Point and Volatility: As a branched alkane, this compound has a lower boiling point than the linear n-decane.[4] This is due to the reduced surface area of the more compact, spherical shape of the branched isomer, which leads to weaker van der Waals forces between molecules.[4] Consequently, this compound is more volatile, which can be an advantage for applications requiring easy solvent removal.

  • Viscosity: The more compact structure of branched alkanes generally leads to lower viscosity compared to their linear isomers. This can be beneficial in applications where rapid mixing and heat transfer are important.

  • Solvent Power: Both solvents are nonpolar and are effective at dissolving other nonpolar compounds.[2][3] However, the subtle differences in their molecular shape can influence their interaction with solutes. The more linear structure of n-decane may allow for better alignment and interaction with long-chain, nonpolar solutes. Conversely, the globular shape of this compound might create a different solvent cage around a solute molecule, potentially affecting reaction rates and equilibria.

  • Chemical Stability: Branched alkanes are generally more thermodynamically stable than their linear isomers. This increased stability could be advantageous in reactions that are run at high temperatures or in the presence of catalysts that could promote isomerization or cracking of the solvent.

Experimental Protocols

While specific protocols directly comparing these two solvents are not available, the following general experimental designs can be adapted to evaluate their performance in various laboratory settings.

Experimental Protocol 1: Solvent Screening for an Organic Reaction

This protocol outlines a general procedure for comparing the efficacy of this compound and n-decane as solvents for a given organic reaction.

Solvent_Screening_Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Analysis & Comparison A Prepare identical reaction mixtures (reactants, catalyst) B Add this compound to one reaction A->B C Add n-Decane to the other reaction A->C D Run reactions under identical conditions (temperature, stirring) B->D C->D E Monitor reaction progress (TLC, GC, NMR) at set time intervals D->E F Quench reactions and work-up E->F G Isolate and quantify product yield F->G H Analyze product purity G->H I Compare reaction rate, yield, and purity between the two solvents H->I

Caption: Workflow for comparative solvent screening.

Methodology:

  • Reaction Setup: Prepare two identical reaction mixtures containing the necessary reactants and catalysts. To one, add a measured volume of this compound, and to the other, add the same volume of n-decane.

  • Execution and Monitoring: Run both reactions under identical conditions (e.g., temperature, stirring speed, inert atmosphere). Monitor the progress of each reaction at regular intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Analysis: Once the reactions are complete, quench them and perform an appropriate work-up to isolate the product.

  • Comparison: Determine the yield and purity of the product from each reaction. Compare the reaction rates, final yields, and purity profiles to assess the performance of each solvent.

Experimental Protocol 2: Determination of Solubility

This protocol describes a method to compare the solubility of a solid compound, relevant to drug development, in both solvents.

Solubility_Determination_Workflow A Prepare saturated solutions of the compound in each solvent at a constant temperature B Equilibrate the solutions with excess solid A->B C Carefully separate the supernatant from the solid B->C D Accurately measure a known volume of the supernatant C->D E Evaporate the solvent to dryness D->E F Weigh the solid residue E->F G Calculate the solubility (e.g., in g/100 mL) F->G H Compare the solubility values G->H

Caption: Workflow for determining and comparing solubility.

Methodology:

  • Preparation of Saturated Solution: In separate vials, add an excess amount of the solid compound to a known volume of this compound and n-decane.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solutions are saturated.

  • Separation: Allow the excess solid to settle and carefully decant or filter a known volume of the supernatant.

  • Solvent Evaporation: Evaporate the solvent from the collected supernatant to leave behind the dissolved solid.

  • Quantification: Accurately weigh the solid residue.

  • Calculation and Comparison: Calculate the solubility of the compound in each solvent (e.g., in grams per 100 mL). Compare the results to determine in which solvent the compound is more soluble.

Logical Framework for Solvent Selection

The choice of a solvent is a critical decision in process development. The following diagram illustrates a logical workflow for selecting between this compound and n-decane.

Solvent_Selection_Logic Start Solvent Selection for a Nonpolar Process Volatility Is high volatility and easy removal critical? Start->Volatility Temperature Will the process run at very low temperatures? Volatility->Temperature No Solvent1 Consider this compound Volatility->Solvent1 Yes Viscosity_Consideration Is low viscosity for rapid mixing and heat transfer important? Temperature->Viscosity_Consideration No Temperature->Solvent1 Yes Viscosity_Consideration->Solvent1 Yes Solvent2 Consider n-Decane Viscosity_Consideration->Solvent2 No Final_Choice Final Solvent Choice Solvent1->Final_Choice Solvent2->Final_Choice

Caption: Logical diagram for solvent selection.

Conclusion

Both this compound and n-decane are effective nonpolar solvents with distinct properties derived from their molecular structures. This compound, with its branched structure, offers lower boiling point, higher volatility, and likely lower viscosity, making it suitable for applications where easy solvent removal and good mixing are paramount. In contrast, n-decane's linear structure results in a higher boiling point and potentially better solvation for certain long-chain molecules.

The final choice of solvent will depend on the specific requirements of the application, including the desired reaction temperature, the need for subsequent solvent removal, and the nature of the solutes involved. The provided experimental protocols offer a framework for researchers to empirically determine the optimal solvent for their specific needs.

References

A Comparative Guide to the Validation of Analytical Methods for 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct analytical methods for the quantitative analysis of 2,2,4,4-Tetramethylhexane, a volatile organic compound. The methods presented are based on widely accepted analytical techniques for similar analytes and are designed to offer a clear comparison of their performance characteristics and experimental workflows. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Method Comparison at a Glance

Two primary methods for the analysis of this compound are presented: Method A: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Method B: Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS) . The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Performance Characteristics
ParameterMethod A: Headspace GC-MSMethod B: Liquid-Liquid Extraction GC-MS
Principle Thermal partitioning of volatile analytes from a liquid or solid matrix into the headspace gas, followed by GC-MS analysis.Extraction of the analyte from a liquid matrix into an immiscible organic solvent, followed by concentration and GC-MS analysis.
Typical Sample Matrix Biological fluids (blood, urine), water, solid samples.Biological fluids (plasma, serum), aqueous solutions.
Limit of Detection (LOD) 0.1 - 1 µg/L0.05 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L0.2 - 2 µg/L
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85 - 115%90 - 110%
Sample Preparation Time ~15-30 minutes (automated)~30-60 minutes
Solvent Consumption MinimalModerate
Throughput High (amenable to automation)Moderate
Matrix Effects Generally lower due to headspace sampling.[1][2]Can be more significant, may require cleanup steps.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of each analytical method, the following diagrams have been generated using the DOT language.

Method A: Headspace GC-MS Workflow

MethodA_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Blood, Water) Vial Transfer to Headspace Vial Sample->Vial IS_A Add Internal Standard Vial->IS_A Seal Seal Vial IS_A->Seal Incubate Incubation and Equilibration Seal->Incubate HS_Inject Headspace Injection Incubate->HS_Inject GC Gas Chromatography Separation HS_Inject->GC MS Mass Spectrometry Detection GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Quantification Integration->Calibration Result_A Final Concentration Calibration->Result_A

Caption: Workflow for this compound analysis by HS-GC-MS.

Method B: Liquid-Liquid Extraction GC-MS Workflow

MethodB_Workflow cluster_prep_B Sample Preparation cluster_analysis_B GC-MS Analysis cluster_data_B Data Processing Sample_B Sample Collection (e.g., Plasma) IS_B Add Internal Standard Sample_B->IS_B Solvent Add Extraction Solvent (e.g., Hexane) IS_B->Solvent Vortex Vortex/Mix Solvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Liquid Injection Reconstitute->Inject GC_B Gas Chromatography Separation Inject->GC_B MS_B Mass Spectrometry Detection GC_B->MS_B Integration_B Peak Integration MS_B->Integration_B Calibration_B Calibration Curve Quantification Integration_B->Calibration_B Result_B Final Concentration Calibration_B->Result_B

Caption: Workflow for this compound analysis by LLE-GC-MS.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two analytical approaches. These protocols are based on established methods for similar volatile organic compounds and should be validated for the specific application.

Method A: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the automated and high-throughput analysis of this compound in various matrices with minimal sample preparation.

1. Sample Preparation

  • Pipette 1 mL of the sample (e.g., whole blood, urine, or water) into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., deuterated analog of a similar alkane) to each sample, calibrator, and quality control sample.

  • Immediately seal the vials with PTFE-lined septa and aluminum caps.

  • Gently vortex the vials for 10 seconds.

2. HS-GC-MS Parameters

Parameter Setting
Headspace Autosampler
Vial Equilibration Temp.80°C
Vial Equilibration Time15 minutes
Transfer Line Temp.120°C
Injection Volume1 mL
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless
Carrier GasHelium at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial 40°C for 5 min, ramp to 250°C at 15°C/min, hold for 2 min.
Mass Spectrometer
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined from the mass spectrum of this compound (characteristic fragments of alkanes often include m/z 57, 71, 85).[3]

3. Calibration and Quantification

  • Prepare a series of calibration standards in a blank matrix.

  • Analyze the calibration standards and samples under the same conditions.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method B: Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

This method offers enhanced sensitivity due to the concentration step and is suitable for complex matrices where lower detection limits are required.

1. Sample Preparation

  • Pipette 1 mL of the sample (e.g., plasma or serum) into a glass test tube.

  • Add an appropriate internal standard.

  • Add 2 mL of a suitable extraction solvent (e.g., n-hexane or dichloromethane).

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate).

  • Transfer the reconstituted sample to a GC vial for analysis.

2. GC-MS Parameters

Parameter Setting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial 40°C for 5 min, ramp to 250°C at 15°C/min, hold for 2 min.
Mass Spectrometer
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (for initial identification) or SIM (for enhanced quantification)
Monitored Ions (m/z)To be determined from the mass spectrum of this compound.

3. Calibration and Quantification

  • Follow the same procedure as described for Method A, ensuring that the calibration standards are subjected to the same extraction procedure as the samples.

Conclusion

Both Headspace GC-MS and Liquid-Liquid Extraction GC-MS are viable and robust methods for the analysis of this compound. The choice between the two will be dictated by the specific requirements of the study. HS-GC-MS offers a simpler, faster, and more automated workflow with reduced solvent usage, making it suitable for large sample batches. LLE-GC-MS, on the other hand, provides lower detection limits due to the sample concentration step, which may be crucial for trace-level analysis. It is imperative that the chosen method is fully validated in the laboratory for its intended use to ensure the generation of reliable and accurate data.

References

A Comparative Analysis of Boiling Points in Branched vs. Straight-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the boiling points of branched alkanes and their straight-chain isomers, supported by quantitative data and detailed experimental methodologies. Understanding the relationship between molecular structure and physical properties is fundamental in various scientific disciplines, including drug design and material science, where volatility and intermolecular interactions are critical parameters.

The Influence of Molecular Structure on Boiling Point

Alkanes, being non-polar molecules, exhibit intermolecular attractions primarily through London dispersion forces. The strength of these forces is dependent on the surface area of the molecule. Straight-chain alkanes have a larger surface area, allowing for more points of contact between adjacent molecules, which results in stronger London dispersion forces and consequently, higher boiling points.[1][2][3]

Conversely, branching in alkanes leads to a more compact, spherical molecular shape.[4] This reduction in surface area diminishes the effectiveness of the intermolecular forces, requiring less energy to overcome them.[2][3][4] As a result, branched alkanes typically have lower boiling points compared to their straight-chain counterparts of the same molecular weight.[2][4][5][6]

Quantitative Data Comparison

The following tables summarize the boiling points of common alkane isomers, illustrating the effect of branching.

Table 1: Boiling Points of Butane (B89635) Isomers

IsomerStructureBoiling Point (°C)Boiling Point (K)
n-ButaneCH₃CH₂CH₂CH₃-0.5[7]272.65
Isobutane (B21531) (2-Methylpropane)(CH₃)₃CH-11.7[8]261.45

Table 2: Boiling Points of Pentane Isomers

IsomerStructureBoiling Point (°C)Boiling Point (K)
n-PentaneCH₃(CH₂)₃CH₃36.1[9][10]309.25
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃27.9[9]301.05
Neopentane (2,2-Dimethylpropane)(CH₃)₄C9.5[2][11][12]282.65

Table 3: Boiling Points of Hexane Isomers

IsomerStructureBoiling Point (°C)Boiling Point (K)
n-HexaneCH₃(CH₂)₄CH₃69[13][14]342.15
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃60[14]333.15
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃63.3336.45
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃49.7322.85
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂58[14]331.15

Experimental Protocol: Determination of Boiling Point by the Capillary Method

A standard and efficient method for determining the boiling point of a liquid organic compound is the capillary tube method. This technique is particularly useful when only a small amount of the substance is available.

Materials:

  • Sample of the organic compound

  • Capillary tube (sealed at one end)

  • Fusion tube or small test tube

  • Thermometer

  • Heating apparatus (e.g., aluminum block heater, oil bath)

  • Tripod stand and clamp

Procedure:

  • Sample Preparation: A small amount of the liquid alkane is placed into the fusion tube.

  • Capillary Insertion: The capillary tube, with its open end downwards, is placed into the fusion tube containing the sample.

  • Apparatus Setup: The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the heating block.

  • Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

  • Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualization of Structure-Property Relationship

The following diagram illustrates the conceptual relationship between the degree of branching in an alkane and its boiling point.

BoilingPointVsBranching cluster_structure Molecular Structure cluster_property Physical Property Straight-Chain Straight-Chain Moderately Branched Moderately Branched High Boiling Point High Boiling Point Straight-Chain->High Boiling Point Stronger van der Waals forces (Larger Surface Area) Highly Branched Highly Branched Low Boiling Point Low Boiling Point Moderately Branched->Low Boiling Point Highly Branched->Low Boiling Point Weaker van der Waals forces (Smaller Surface Area)

Caption: Relationship between alkane branching and boiling point.

References

A Comparative Guide: Purity Assessment of 2,2,4,4-Tetramethylhexane by GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical compounds is a critical parameter in research, development, and manufacturing, particularly within the pharmaceutical and fine chemical industries. For a volatile hydrocarbon like 2,2,4,4-tetramethylhexane, a branched alkane used in various applications, accurate purity assessment is paramount to ensure product quality, safety, and process efficiency. Gas chromatography (GC) is the premier analytical technique for such assessments, commonly employing either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. This guide provides an objective comparison of GC-FID and GC-MS for the purity analysis of this compound, supported by experimental data and detailed methodologies.

Principles of Detection: A Tale of Two Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID) operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen flame.[1] As the separated components elute from the GC column and enter the FID, they are burned, producing ions that generate an electrical current proportional to the amount of organic analyte present.[1] This makes FID a robust and reliable quantitative detector, especially for hydrocarbons.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, combines the separation power of GC with the detection and identification capabilities of mass spectrometry.[3] As analytes elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.[3] The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for definitive identification.[3][4]

Quantitative Performance: A Head-to-Head Comparison

The choice between GC-FID and GC-MS for purity assessment often hinges on the specific analytical requirements, such as the need for impurity identification, sensitivity, and cost-effectiveness. The following table summarizes the key quantitative performance parameters for each technique, with data extrapolated from studies on similar alkanes.

Performance ParameterGC-FIDGC-MSKey Considerations
Primary Function Quantitative AnalysisQualitative & Quantitative AnalysisGC-MS is essential for identifying unknown impurities.[2]
Selectivity Limited to chromatographic separationHigh (based on mass-to-charge ratio)GC-MS can differentiate between co-eluting compounds if their mass spectra are distinct.
Sensitivity (LOD/LOQ) Good (typically low ppm range)Excellent (low ppb to ppt (B1677978) range)GC-MS is significantly more sensitive, crucial for trace impurity analysis.[2]
Limit of Detection (LOD) ~270 µmol/mol for ethylene[5]0.004 to 0.076 µg/mL for n-alkanes[1]GC-MS generally offers lower LODs.[1]
Limit of Quantification (LOQ) ~910 µmol/mol for ethylene[5]0.008 to 0.164 µg/mL for n-alkanes[1]GC-MS allows for the accurate quantification of impurities at lower concentrations.[1]
**Linearity (R²) **Excellent (often >0.999)[5]Good to Excellent (>0.99)[1]Both techniques provide excellent linearity over a defined concentration range.
Precision (%RSD) Excellent (<1.0% for light hydrocarbons)[5]Excellent (<5% for n-alkanes)[1]Both methods demonstrate high precision for quantitative measurements.
Cost (Instrument & Maint.) LowerHigherGC-FID is a more cost-effective option for routine quantitative analysis.[2]
Ease of Use SimplerMore ComplexGC-MS operation and data analysis require more specialized training.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the purity assessment of this compound using both GC-FID and GC-MS.

GC-FID Experimental Protocol

This protocol is designed for the quantitative determination of the purity of this compound and the quantification of related hydrocarbon impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating branched alkanes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be optimized based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Detector:

    • FID Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

  • Data Analysis: Purity is typically calculated using the area percent method, assuming that all hydrocarbon impurities have a similar response factor on the FID.

GC-MS Experimental Protocol

This protocol is designed for the identification and quantification of impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Injection:

    • Injector Temperature: 280 °C[6]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted)[6]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 3 minutes[6]

    • Ramp: 12.5 °C/min to 290 °C[6]

    • Final Hold: 4 minutes at 290 °C[6]

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification is performed by integrating the peak areas of specific ions or the total ion chromatogram (TIC) and using an internal or external standard calibration.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical considerations for selecting the appropriate technique.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection & Data Acquisition cluster_results Data Analysis & Reporting Sample This compound Sample Dilution Dilution in appropriate solvent (e.g., hexane) Sample->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation GC_FID GC-FID Separation->GC_FID To FID GC_MS GC-MS Separation->GC_MS To MS FID_Data FID Signal (Current vs. Time) GC_FID->FID_Data MS_Data Mass Spectra & TIC GC_MS->MS_Data Quant_FID Quantitative Analysis (Area % Purity) FID_Data->Quant_FID Qual_Quant_MS Impurity Identification & Quantification MS_Data->Qual_Quant_MS Report Final Purity Report Quant_FID->Report Qual_Quant_MS->Report

Purity Assessment Workflow

DecisionTree cluster_quant Quantitative Focus cluster_qual Qualitative & Quantitative Focus Start Purity Assessment Goal? Routine_QC Routine QC, known impurities Start->Routine_QC Quantification of knowns Cost_Sensitive Cost-sensitive analysis Start->Cost_Sensitive High throughput, lower cost Unknown_Impurity Unknown impurity identification Start->Unknown_Impurity Impurity profiling Trace_Analysis Trace level impurity quantification Start->Trace_Analysis High sensitivity needed GC_FID Select GC-FID Routine_QC->GC_FID Cost_Sensitive->GC_FID GC_MS Select GC-MS Unknown_Impurity->GC_MS Trace_Analysis->GC_MS

Technique Selection Guide

Conclusion: Making an Informed Decision

Both GC-FID and GC-MS are powerful techniques for the purity assessment of this compound, each with distinct advantages.

GC-FID is the method of choice for routine quality control applications where the primary goal is to determine the overall purity and quantify known impurities in a cost-effective and high-throughput manner.[2] Its robustness, ease of use, and the proportional response to hydrocarbons make it a reliable workhorse for quantitative analysis.[5]

GC-MS is indispensable for in-depth impurity profiling, method development, and troubleshooting. Its ability to provide structural information for the definitive identification of unknown impurities is unmatched.[3] Furthermore, its superior sensitivity allows for the detection and quantification of trace-level contaminants that may be missed by GC-FID.[2]

Ultimately, the selection between GC-FID and GC-MS will depend on the specific requirements of the analysis. For comprehensive characterization and in-depth purity assessment, a combination of both techniques is often employed, leveraging the quantitative strength of GC-FID and the qualitative power of GC-MS.

References

A Comparative Guide to the Synthesis of 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of established and potential synthesis methods for 2,2,4,4-tetramethylhexane. The following sections detail the experimental protocols, present a comparative analysis of their performance, and offer a logical workflow for selecting the most suitable method based on specific research and development needs.

Comparison of Synthesis Methodologies

The synthesis of the highly branched alkane this compound presents unique challenges due to steric hindrance. Several organometallic and catalytic approaches can be employed, each with distinct advantages and limitations regarding yield, purity, scalability, and reaction conditions. This section summarizes the key performance indicators for the most relevant synthetic routes.

Method Reactants Key Reagents/Catalyst Typical Reaction Conditions Reported Yield Purity Key Advantages Key Disadvantages
Organozinc Coupling 2,2,4-Trimethyl-4-chloropentane, Dimethylzinc (B1204448)Zinc-copper couple (for dimethylzinc synthesis)6-8 hours, < 70°CGoodHigh after purificationHigh yield of the desired product.Use of toxic and pyrophoric dimethylzinc.
Grignard Reaction tert-Butylmagnesium chloride, Neopentyl chlorideMagnesiumEther solvent, refluxModerateModerateReadily available starting materials.Prone to side reactions like elimination, especially with sterically hindered halides.
Wurtz Coupling tert-Butyl chloride, Neopentyl chlorideSodium metalDry ether, refluxGenerally LowLowSimple procedure.Formation of multiple byproducts (homo-coupling and elimination), making purification difficult.[1][2]
Corey-House Synthesis Lithium di-tert-butylcuprate, Neopentyl chlorideLithium, Copper(I) iodideEther solvent, low temperatureGood to HighHighHigh yields and selectivity for cross-coupling products, fewer side reactions than Wurtz.[3][4][5][6][7]Requires preparation of the organocuprate reagent.
Catalytic Alkylation Isobutane, Neohexene (3,3-dimethyl-1-butene)Strong acid catalyst (e.g., H₂SO₄, solid acids)Low temperature, high pressureVariableLowIndustrially scalable for producing high-octane gasoline components.Produces a complex mixture of isomers, low selectivity for a single product.[8][9][10]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Organozinc Coupling Method

This method, adapted from a procedure reported by the National Bureau of Standards, involves the reaction of dimethylzinc with 2,2,4-trimethyl-4-chloropentane.[11]

A. Preparation of 2,2,4-Trimethyl-4-chloropentane:

  • This starting material can be prepared from "diisobutylene" (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) by the addition of hydrogen chloride.

B. Preparation of Zinc-Copper Couple:

  • A mixture of zinc dust and copper oxide is placed in a tube.

  • A stream of hydrogen gas is passed through the tube while heating to reduce the copper oxide, forming a zinc-copper couple.

C. Preparation of Dimethylzinc:

  • The zinc-copper couple is reacted with methyl iodide to form methylzinc iodide.

  • The methylzinc iodide is then distilled to yield dimethylzinc. Caution: Dimethylzinc is highly pyrophoric and must be handled under an inert atmosphere.

D. Synthesis of this compound:

  • In a flask equipped with a stirrer and a reflux condenser, place the prepared dimethylzinc.

  • Slowly add a mixture of tetralin and 2,2,4-trimethyl-4-chloropentane to the flask over 6 to 8 hours, maintaining the bath temperature below 70°C.

  • After the addition is complete, the reaction mixture is refluxed for a period to ensure completion.

  • The mixture is then cooled and the product is isolated by distillation.

E. Purification:

  • The crude 2,2,4,4-tetramethylpentane (B94933) is subjected to multiple washings with concentrated sulfuric acid, water, and aqueous sodium bicarbonate.

  • The washed product is dried over calcium chloride, refluxed over sodium, and then subjected to fractional distillation.[11]

Corey-House Synthesis (Organocuprate Coupling)

This method provides a high-yield route to unsymmetrical alkanes and is a superior alternative to the Wurtz reaction.[3][4][5][6][7]

A. Preparation of Lithium di-tert-butylcuprate (Gilman Reagent):

  • In a flame-dried flask under an inert atmosphere (e.g., argon), tert-butyl lithium is prepared by reacting tert-butyl chloride with lithium metal in dry ether.

  • In a separate flask, copper(I) iodide is suspended in dry ether at low temperature (e.g., -78°C).

  • Two equivalents of the freshly prepared tert-butyl lithium solution are slowly added to the copper(I) iodide suspension to form the lithium di-tert-butylcuprate solution.

B. Coupling Reaction:

  • To the freshly prepared Gilman reagent at low temperature, add neopentyl chloride dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The product is purified by distillation.

Logical Workflow for Synthesis Method Selection

The choice of synthesis method for this compound depends on the desired scale, purity requirements, and available resources. The following diagram illustrates a decision-making workflow.

SynthesisSelection start Define Synthesis Goals high_yield_purity High Yield & Purity Required? start->high_yield_purity scalability Large Scale Production? start->scalability reagent_handling Handle Pyrophoric Reagents? high_yield_purity->reagent_handling Yes grignard Grignard Reaction high_yield_purity->grignard No scalability->high_yield_purity No alkylation Catalytic Alkylation scalability->alkylation Yes organozinc Organozinc Coupling reagent_handling->organozinc Yes corey_house Corey-House Synthesis reagent_handling->corey_house No wurtz Wurtz Coupling grignard->wurtz Simpler but lower yield acceptable?

References

A Guide to Inter-laboratory Comparison of 2,2,4,4-Tetramethylhexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodology and data interpretation for an inter-laboratory comparison (ILC) of 2,2,4,4-tetramethylhexane analysis. The objective of such a study is to assess the proficiency of participating laboratories in quantifying this specific volatile organic compound (VOC). The results and protocols outlined herein are synthesized from established practices for VOC proficiency testing to provide a standardized framework for researchers, scientists, and drug development professionals.

Inter-laboratory comparisons are a crucial component of quality assurance, ensuring that analytical measurements are accurate, reliable, and comparable across different testing facilities.[1][2] Proficiency testing (PT), a type of ILC, evaluates a laboratory's performance by comparing its results on a given sample to a reference value.[3]

Data Presentation

The following table summarizes hypothetical results from an inter-laboratory comparison for the analysis of this compound in a prepared sample. The performance of each laboratory is evaluated using a Z-score, which indicates how far a laboratory's result is from the consensus mean.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]

Laboratory IDMethodReported Concentration (µg/mL)Consensus Mean (µg/mL)Standard DeviationZ-ScorePerformance
Lab-001GC-MS4.855.000.25-0.60Satisfactory
Lab-002GC-FID5.205.000.250.80Satisfactory
Lab-003GC-MS4.505.000.25-2.00Satisfactory
Lab-004HPLC5.605.000.252.40Unsatisfactory
Lab-005GC-MS4.955.000.25-0.20Satisfactory
Lab-006GC-FID5.105.000.250.40Satisfactory

Experimental Protocols

The methodologies employed in an inter-laboratory comparison for this compound should be standardized to the greatest extent possible to ensure comparability of results. The following protocol outlines the key steps.

1. Sample Preparation and Distribution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • The stock solution is used to spike a matrix (e.g., a clean solvent or a representative sample matrix) to a known concentration.

  • The spiked sample is homogenized and aliquoted into individual sample vials.

  • A subset of samples is retained for homogeneity and stability testing.

  • The samples are shipped to participating laboratories under controlled conditions.

2. Analytical Procedure:

  • Instrumentation: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the recommended analytical technique. High-Performance Liquid Chromatography (HPLC) may also be used, though it is less common for this type of volatile compound.

  • Calibration: Each laboratory should perform a multi-point calibration using certified reference materials of this compound.

  • Sample Analysis: The received sample should be analyzed according to the laboratory's standard operating procedure for VOC analysis. This includes appropriate sample dilution and injection into the analytical instrument.

  • Quality Control: The analysis should include the use of blanks, duplicates, and control samples to ensure the quality of the data.

3. Data Reporting and Evaluation:

  • Laboratories report their quantitative results for this compound to the coordinating body.

  • The consensus mean and standard deviation are calculated from the reported results.

  • A Z-score is calculated for each laboratory to assess its performance.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in an inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Preparation of Test Material B Homogeneity and Stability Testing A->B C Sample Distribution B->C D Analysis by Participating Laboratories C->D E Submission of Results D->E F Statistical Analysis of Data E->F G Performance Evaluation (Z-scores) F->G H Issuance of Final Report G->H

Caption: Workflow of an Inter-laboratory Comparison Study.

G A Receive Sample D Analyze Sample A->D B Prepare Calibration Standards C Instrument Setup and Calibration B->C C->D E Process and Quantify Data D->E F Report Results E->F

Caption: General Laboratory Analysis Workflow.

References

A Spectroscopic Showdown: Unraveling the Structures of 2,2,4,4-Tetramethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In a comprehensive guide released today, researchers and drug development professionals now have access to a detailed spectroscopic comparison of 2,2,4,4-tetramethylhexane and its isomers. This guide provides an objective analysis of the structural nuances between these closely related alkanes, supported by a wealth of experimental and predicted spectroscopic data. The publication aims to serve as an essential resource for the accurate identification and characterization of complex hydrocarbon structures in research and industrial applications.

The guide delves into the distinct spectroscopic fingerprints of this compound, a highly branched decane (B31447) isomer, and contrasts them with a straight-chain isomer, n-decane, and a moderately branched isomer, 2-methylnonane. By presenting data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this publication offers a multi-faceted approach to distinguishing between these structurally similar compounds.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its selected isomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Isomer¹H NMR Chemical Shifts (δ, ppm)Number of Unique ¹H Signals¹³C NMR Chemical Shifts (δ, ppm)Number of Unique ¹³C Signals
This compound Predicted: ~0.9 (s, 18H), ~1.3 (s, 4H)2Predicted: ~32 (C), ~35 (C), ~55 (CH₂)3
n-Decane ~0.88 (t, 6H), ~1.26 (m, 16H)2 (at low resolution)~14.1, ~22.7, ~29.3, ~29.6, ~31.95
2-Methylnonane ~0.85 (d, 6H), ~0.88 (t, 3H), ~1.1-1.4 (m, 13H)8~14.1, ~22.7, ~23.0, ~27.1, ~28.1, ~29.7, ~32.0, ~36.8, ~39.29

Note: Predicted data for this compound is based on computational models due to the limited availability of experimental spectra.

Table 2: FT-IR Spectroscopic Data

IsomerKey IR Absorption Bands (cm⁻¹)
This compound Predicted: ~2960-2850 (C-H stretch), ~1470-1450 (C-H bend), ~1390-1365 (C-H bend, gem-dimethyl)
n-Decane ~2962, ~2924, ~2854 (C-H stretch), ~1467 (C-H bend), ~722 (-(CH₂)n- rock)
2-Methylnonane ~2957, ~2924, ~2855 (C-H stretch), ~1466 (C-H bend), ~1378 (C-H bend, methyl)

Table 3: Mass Spectrometry Data

IsomerMolecular Ion (M⁺) m/zBase Peak m/zKey Fragment Ions m/z
This compound 142 (very weak or absent)5741, 71, 85
n-Decane 1424357, 71, 85
2-Methylnonane 142 (weak)4357, 71, 85, 127

Differentiating Isomers: A Workflow

The systematic differentiation of these isomers relies on a logical progression of spectroscopic analyses. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Decane Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Alkane Isomer Sample FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Pattern GCMS->MS_Data NMR_Data Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data Structure Structural Elucidation & Isomer Differentiation FTIR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: A logical workflow for the spectroscopic analysis and differentiation of alkane isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR) in the decane isomers.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the alkane isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Sixteen to thirty-two scans are typically co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform with appropriate apodization functions. Phase and baseline corrections are applied to the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the chemical bonds present in the decane isomers.

Methodology:

  • Sample Preparation: For liquid alkanes, a neat (undiluted) sample is analyzed. A single drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is recorded to subtract atmospheric and instrumental interferences. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over a typical mid-IR range (e.g., 4000-400 cm⁻¹). To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

  • Data Processing: The instrument's software automatically performs the Fourier transform and ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation patterns of the decane isomers upon ionization.

Methodology:

  • Sample Preparation: A dilute solution of the alkane isomer (approximately 1 mg/mL) is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is employed.

  • Gas Chromatography: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The instrument is equipped with a capillary column (e.g., 30 m x 0.25 mm, coated with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry: The separated components from the GC elute directly into the mass spectrometer's ion source. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 35-200).

  • Data Analysis: The molecular ion peak (if present) is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce the structure, with particular attention paid to the base peak, which corresponds to the most stable carbocation fragment.

This comprehensive guide underscores the power of a multi-technique spectroscopic approach in the structural elucidation of complex organic molecules, providing a valuable resource for professionals in the chemical and pharmaceutical sciences.

A Comparative Guide to 2,2,4,4-Tetramethylhexane as a Non-Polar Eluent in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of normal-phase chromatography, the choice of a non-polar eluent is critical for achieving optimal separation of lipophilic and non-polar compounds. While hexane (B92381) has traditionally been the solvent of choice, its volatility and potential for sample evaporation can lead to instability in chromatographic runs. This guide provides a comprehensive comparison of 2,2,4,4-tetramethylhexane with other common non-polar eluents, offering insights into its performance based on key physical and chemical properties. Experimental data, where available, and established chromatographic principles are used to support the comparison.

Performance Comparison of Non-Polar Eluents

The selection of a non-polar eluent in normal-phase High-Performance Liquid Chromatography (HPLC) directly impacts separation efficiency, resolution, and analysis time. The ideal solvent should possess low viscosity for optimal flow rates, a low UV cutoff to minimize background interference in UV detection, and a boiling point that balances stability with ease of post-run evaporation.

This guide compares this compound with three widely used non-polar eluents: n-hexane, n-heptane, and iso-octane (2,2,4-trimethylpentane).

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its alternatives. These properties are crucial in predicting their behavior and performance as mobile phase components in HPLC.

PropertyThis compoundn-Hexanen-HeptaneIso-Octane (2,2,4-Trimethylpentane)
Molecular Formula C₁₀H₂₂C₆H₁₄C₇H₁₆C₈H₁₈
Molecular Weight ( g/mol ) 142.2886.18100.21114.23
Boiling Point (°C) ~157[1]69[2]98[3][4]99[5]
Viscosity (cP at 20°C) ~0.7 (estimated)0.31[6]0.42[6]0.50[6]
Density (g/mL at 20°C) ~0.7460.6590.6840.692
UV Cutoff (nm) ~200 (estimated)195[4][7]200[4][7]215[4][7]

Note on Estimated Values: The viscosity and UV cutoff for this compound are estimated based on its chemical structure as a saturated, branched alkane and comparison with similar compounds. Saturated alkanes generally exhibit low UV absorbance and their UV cutoff is typically below 200 nm.[8] The viscosity is expected to be slightly higher than that of iso-octane due to its larger molecular size.

Experimental Protocol: Comparative Evaluation of Non-Polar Eluents in Normal-Phase HPLC

This section outlines a detailed methodology for the systematic evaluation of this compound against other non-polar eluents in a normal-phase HPLC setting.

Objective

To compare the chromatographic performance of this compound with n-hexane, n-heptane, and iso-octane as the primary non-polar component of the mobile phase for the separation of a standard mixture of non-polar analytes.

Materials and Methods
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phases:

    • Solvent A (Non-polar eluent): this compound (HPLC grade)

    • Solvent B (Alternative non-polar eluents): n-Hexane, n-Heptane, Iso-Octane (all HPLC grade)

    • Solvent C (Polar modifier): Isopropanol or Ethyl Acetate (HPLC grade)

  • Test Mixture: A solution containing a mixture of three to five non-polar compounds with varying polarities (e.g., a mixture of polycyclic aromatic hydrocarbons like naphthalene, anthracene, and pyrene, or a mix of non-polar vitamins). The sample should be dissolved in the initial mobile phase composition.

Chromatographic Conditions
  • Eluent Preparation: Prepare a series of mobile phases consisting of the non-polar eluent (Solvent A or B) and the polar modifier (Solvent C) in varying proportions (e.g., 99:1, 98:2, 95:5 v/v).

  • Column Equilibration: For each new mobile phase composition, equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the test mixture.

  • Detection: Monitor the elution of the analytes using a UV detector at a wavelength appropriate for the test compounds (e.g., 254 nm).

  • Data Acquisition: Record the chromatograms and note the retention time, peak width, and peak area for each analyte.

Performance Evaluation Parameters

The following parameters should be calculated and compared for each non-polar eluent:

  • Retention Factor (k'): Measures the retention of an analyte on the column.

  • Selectivity (α): Describes the separation of two adjacent peaks.

  • Resolution (Rs): Indicates the degree of separation between two peaks.

  • Theoretical Plates (N): A measure of column efficiency.

  • Peak Asymmetry (As): Evaluates the symmetry of the chromatographic peaks.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison prep_solvents Prepare Mobile Phases (Non-polar Eluent + Polar Modifier) equilibrate Equilibrate NP-HPLC Column prep_solvents->equilibrate prep_sample Prepare Analyte Test Mixture inject Inject Test Mixture prep_sample->inject equilibrate->inject run Isocratic Elution & UV Detection inject->run acquire Acquire Chromatograms run->acquire calculate Calculate Performance Parameters (k', α, Rs, N, As) acquire->calculate compare Compare Eluent Performance calculate->compare end End compare->end start Start start->prep_solvents start->prep_sample

Caption: Experimental workflow for comparing non-polar eluents.

Discussion and Conclusion

Based on its physical properties, this compound presents itself as a viable, albeit less common, alternative to traditional non-polar eluents in normal-phase chromatography.

  • Volatility and Stability: With a significantly higher boiling point than hexane, this compound offers greater mobile phase stability and reduced solvent evaporation. This can lead to more reproducible retention times, especially in lengthy analyses or when the laboratory environment has fluctuating temperatures.

  • Viscosity and Operating Pressure: The estimated higher viscosity of this compound compared to hexane and heptane (B126788) will result in higher backpressure in the HPLC system. This may necessitate adjustments to the flow rate to remain within the system's pressure limits.

  • UV Transparency: As a saturated alkane, this compound is expected to have a low UV cutoff, making it suitable for applications employing UV detection at lower wavelengths.

References

The Impact of Molecular Architecture on the Physical Properties of C10H22 Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seemingly subtle variations in the arrangement of atoms within a molecule can profoundly influence its macroscopic physical properties. This guide provides a comprehensive comparison of the physical characteristics of several structural isomers of decane (B31447) (C10H22), correlating molecular structure with boiling point, melting point, density, and viscosity. Understanding these relationships is critical for applications ranging from fuel formulation and solvent selection to the design of novel drug delivery systems.

Correlation Between Molecular Structure and Physical Properties

The physical properties of alkanes are primarily dictated by the strength of intermolecular van der Waals forces. For isomers of C10H22, the degree of branching is the key structural feature that modulates these forces.

  • Boiling Point: As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces and, consequently, a lower boiling point. The linear isomer, n-decane, with the largest surface area, exhibits the highest boiling point.

  • Melting Point: The trend for melting points is less straightforward and is influenced by both intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice. Highly symmetrical molecules, even if branched, can exhibit relatively high melting points due to their ability to form well-ordered crystalline structures.

  • Density: Generally, increased branching leads to a less compact packing of molecules in the liquid state, resulting in a lower density.

  • Viscosity: Viscosity, a measure of a fluid's resistance to flow, is also dependent on the strength of intermolecular forces. For smaller alkanes like decane isomers, increased branching and the resulting decrease in van der Waals forces typically lead to lower viscosity.

The following diagram illustrates the relationship between the degree of branching and the resulting physical properties of C10H22 isomers.

G Logical Relationship: Molecular Structure and Physical Properties of C10H22 Isomers cluster_structure Molecular Structure cluster_properties Physical Properties Linear Chain Linear Chain Higher Boiling Point Higher Boiling Point Linear Chain->Higher Boiling Point Generally Higher Density Generally Higher Density Linear Chain->Generally Higher Density Generally Higher Viscosity Generally Higher Viscosity Linear Chain->Generally Higher Viscosity Increased Branching Increased Branching Lower Boiling Point Lower Boiling Point Increased Branching->Lower Boiling Point Generally Lower Density Generally Lower Density Increased Branching->Generally Lower Density Generally Lower Viscosity Generally Lower Viscosity Increased Branching->Generally Lower Viscosity

Caption: Relationship between molecular branching and physical properties.

Quantitative Data Summary

The following table summarizes the key physical properties of n-decane and a selection of its branched isomers.

Isomer NameIUPAC NameMolecular StructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (mPa·s at 20°C)
n-DecaneDecaneCH₃(CH₂)₈CH₃174.1[1]-29.7[1]0.730[2]0.920[2]
2-Methylnonane2-MethylnonaneCH₃(CH₂)₆CH(CH₃)₂166-169[3]-0.726[3]-
3-Methylnonane3-MethylnonaneCH₃(CH₂)₅CH(CH₃)CH₂CH₃166-167[4]-84.8[4]0.732[4]-
2,3-Dimethyloctane (B44108)2,3-DimethyloctaneCH₃(CH₂)₄CH(CH₃)CH(CH₃)₂164[5]-83.15[6]0.734[6]-
3,3-Dimethyloctane3,3-DimethyloctaneCH₃(CH₂)₄C(CH₃)₂CH₂CH₃161[7]-53.99[7]0.734[7]-
3-Ethyl-3-methylheptane3-Ethyl-3-methylheptaneCH₃(CH₂)₃C(CH₃)(C₂H₅)₂163.81[8]-53.99[9]0.75[8]-
2,2,3,3-Tetramethylhexane (B80486)2,2,3,3-Tetramethylhexane(CH₃)₃CC(CH₃)₂CH₂CH₃160[10]-54[10]~0.74-

Experimental Protocols

Accurate and reproducible measurement of physical properties is paramount in scientific research. The following sections detail the standard experimental methodologies for determining the properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is the distillation method.

G Experimental Workflow: Boiling Point Determination by Distillation A Assemble Distillation Apparatus (Round-bottom flask, distillation head, condenser, receiving flask) B Place Liquid Sample and Boiling Chips in Flask A->B C Heat the Flask Gently B->C D Record Temperature when Vapor Condenses and a Steady Drip Rate is Achieved C->D E Maintain a Constant Temperature Reading (This is the boiling point) D->E

Caption: Workflow for boiling point determination.

Methodology:

  • Assemble a simple distillation apparatus, ensuring all joints are secure.

  • Place the liquid sample (e.g., a C10H22 isomer) and a few boiling chips into the round-bottom flask.

  • Position a thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and its vapor rises.

  • Record the temperature at which the vapor condenses on the thermometer bulb and a steady rate of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. The capillary tube method is a standard technique for this measurement.

G Experimental Workflow: Melting Point Determination A Pack a Small Amount of Solid Sample into a Capillary Tube B Place the Capillary Tube in a Melting Point Apparatus A->B C Heat the Sample Slowly B->C D Record the Temperature Range from the First Sign of Melting to Complete Liquefaction C->D E The Midpoint of this Range is the Melting Point D->E

Caption: Workflow for melting point determination.

Methodology:

  • Finely powder a small amount of the solid sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a melting point apparatus.

  • Heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).[11]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it can be accurately determined using a pycnometer or a graduated cylinder and a balance.

G Experimental Workflow: Density Determination of a Liquid A Weigh an Empty, Dry Graduated Cylinder B Add a Known Volume of the Liquid Sample A->B C Weigh the Graduated Cylinder with the Liquid B->C D Calculate the Mass of the Liquid (Mass of cylinder with liquid - Mass of empty cylinder) C->D E Calculate Density (Mass / Volume) D->E

Caption: Workflow for liquid density determination.

Methodology:

  • Accurately weigh a clean, dry graduated cylinder.

  • Carefully add a known volume of the liquid isomer to the graduated cylinder. Read the volume from the bottom of the meniscus.

  • Weigh the graduated cylinder containing the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

  • Calculate the density by dividing the mass of the liquid by its volume.

Determination of Viscosity

Viscosity can be measured using various types of viscometers, with the capillary viscometer being a common choice for liquids of low to moderate viscosity.

G Experimental Workflow: Viscosity Determination with a Capillary Viscometer A Fill the Viscometer with the Liquid Sample to the Marked Level B Place the Viscometer in a Constant Temperature Bath to Equilibrate A->B C Draw the Liquid Up Past the Upper Timing Mark B->C D Measure the Time Taken for the Liquid to Flow Between the Upper and Lower Timing Marks C->D E Calculate Kinematic Viscosity (Flow time x Viscometer constant) D->E F Calculate Dynamic Viscosity (Kinematic viscosity x Density) E->F

Caption: Workflow for viscosity determination.

Methodology:

  • Select a capillary viscometer of the appropriate size for the expected viscosity of the sample.

  • Fill the viscometer with the liquid isomer to the indicated mark.

  • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

  • Using a pipette bulb or other suction device, draw the liquid up through the capillary tube to a point above the upper timing mark.

  • Release the suction and, using a stopwatch, accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.

  • The kinematic viscosity is calculated by multiplying the efflux time by the calibration constant of the viscometer.

  • The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[12]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2,2,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of 2,2,4,4-Tetramethylhexane. The following procedures are based on general safety practices for flammable alkanes and data for structurally similar compounds. It is imperative for all personnel to conduct a site-specific risk assessment before commencing any work with this chemical.

I. Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to ensure personnel safety when handling this compound, a flammable liquid. The following table summarizes the recommended PPE.

PPE Component Specification Purpose
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against splashes and vapors.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact.
Protective Clothing Flame-resistant lab coat.Protects against splashes and potential flash fires.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of harmful vapors.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

II. Quantitative Data

Due to the limited availability of specific data for this compound, the following tables include information for structurally similar and relevant compounds to provide a comprehensive safety profile.

Table 1: Physical and Chemical Properties

Property Value (for Isooctane - 2,2,4-Trimethylpentane) Significance
CAS Number 540-84-1[1][2]Unique identifier.
Molecular Formula C8H18[3]Chemical composition.
Molecular Weight 114.23 g/mol [4]
Appearance Colorless liquid[2][5]
Odor Gasoline-like[2][5]
Boiling Point 99.2 °C (210.6 °F)Indicates volatility.
Flash Point -12 °C (10.4 °F)Highly flammable.[6]
Vapor Density 3.9 (Air = 1)[2]Vapors are heavier than air and can accumulate in low-lying areas.

Table 2: Occupational Exposure Limits (Analogous Compounds)

Substance OSHA PEL (TWA 8-hr) ACGIH TLV (TWA 8-hr) NIOSH REL (TWA 10-hr)
Gasoline None established[7]300 ppm[8]Lowest feasible concentration[8]
Hexane Isomers (excluding n-Hexane) 500 ppm[9]500 ppm[9]100 ppm[9]
n-Hexane 500 ppm50 ppm (Skin)50 ppm

III. Experimental Protocols: Handling and Disposal

A. Handling Protocol

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment (glassware, stir plates, etc.) inside the fume hood.

    • Verify that a Class B fire extinguisher and a spill kit are readily accessible.

    • Don the appropriate PPE as outlined in Section I.

  • Dispensing :

    • Ground all containers and equipment to prevent static electricity buildup, which can be an ignition source.[10]

    • Use only non-sparking tools.[11]

    • Slowly dispense the required amount of this compound to minimize vapor generation.

    • Keep containers tightly closed when not in use.[1]

  • During Reaction :

    • Continuously monitor the reaction for any signs of exothermic events or pressure buildup.

    • Maintain the fume hood sash at the lowest practical height.

  • Post-Reaction :

    • Allow all equipment to cool to room temperature before disassembly.

    • Clean all glassware and equipment within the fume hood.

B. Disposal Plan

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Do not fill waste containers beyond 90% capacity to allow for vapor expansion.

  • Waste Storage :

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from ignition sources.

  • Waste Disposal :

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[12]

IV. Emergency Procedures

  • Spill :

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.

    • If the spill is large or you are not comfortable handling it, contact your institution's emergency response team.

    • Ventilate the area.

  • Fire :

    • If the fire is small and you are trained to use a fire extinguisher, use a Class B extinguisher.

    • If the fire is large or spreading, activate the fire alarm, evacuate the area, and call emergency services.

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[1]

V. Logical Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_safety_equip Verify Safety Equipment prep_setup->prep_safety_equip handle_dispense Dispense Chemical prep_safety_equip->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_cleanup Clean Equipment handle_reaction->handle_cleanup disp_collect Collect Waste handle_cleanup->disp_collect disp_store Store Waste disp_collect->disp_store disp_dispose Arrange Disposal disp_store->disp_dispose emergency_spill Spill emergency_fire Fire emergency_exposure Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.